molecular formula C17H25NO4 B1674151 Ibopamine CAS No. 66195-31-1

Ibopamine

Numéro de catalogue: B1674151
Numéro CAS: 66195-31-1
Poids moléculaire: 307.4 g/mol
Clé InChI: WDKXLLJDNUBYCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibopamine (CAS 66195-31-1) is a synthetic catecholamine and prodrug of epinine (N-methyldopamine) with significant research value in ophthalmology and cardiovascular studies. In ophthalmic research, this compound is utilized to study mydriasis (pupil dilation) without cycloplegia and investigate aqueous humor dynamics . Its rapid hydrolysis to epinine by esterases in ocular tissues allows scientists to explore dopaminergic and adrenergic receptor stimulation in the eye . This makes this compound particularly valuable for modeling anterior segment physiology and studying intraocular pressure modulation . In cardiovascular research, this compound serves as a tool to investigate hemodynamic responses in heart failure models . Its active metabolite epinine acts as a direct-acting sympathomimetic amine, stimulating dopamine D1 and D2 receptors as well as adrenergic receptors . D1 receptor activation induces renal and systemic vasodilation, increasing renal blood flow and promoting diuresis , while D2 receptor stimulation inhibits norepinephrine release, reducing peripheral vascular resistance . The compound also exhibits mild positive inotropic effects without significantly increasing heart rate or myocardial oxygen consumption , providing a valuable research model for studying cardiac contractility and output under various experimental conditions. Research-grade this compound is provided with comprehensive analytical documentation to ensure experimental reproducibility. This product is designated "For Research Use Only" and is strictly not for diagnostic, therapeutic, or human use.

Propriétés

IUPAC Name

[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4/h6-7,10-12,18H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKXLLJDNUBYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023138
Record name Ibopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66195-31-1
Record name Ibopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66195-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibopamine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066195311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibopamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ibopamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.189
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZCA2I2L11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ibopamine in the Trabecular Meshwork

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine, a prodrug of the sympathomimetic amine epinine, exerts a multifaceted influence on aqueous humor dynamics. While its primary clinical application has been as a provocative agent in glaucoma diagnostics due to its effect on aqueous humor production, its mechanism of action extends to the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. This technical guide delineates the core molecular mechanisms by which this compound is understood to modulate TM cell function, leading to changes in outflow facility. The central hypothesis is that this compound's active metabolite, epinine, acting as a dopamine D1 receptor agonist, initiates a signaling cascade that culminates in the relaxation of TM cells, thereby facilitating aqueous humor outflow. This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate these mechanisms.

Introduction

This compound is rapidly hydrolyzed in the eye to its active metabolite, epinine (N-methyldopamine). Epinine functions as an agonist at both α-adrenergic and D1 dopaminergic receptors.[1] While the α-adrenergic effects are primarily responsible for its mydriatic properties, the D1 dopaminergic activity is central to its influence on aqueous humor dynamics.[2] Clinically, topical administration of 2% this compound leads to a transient increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG), but not in healthy individuals.[1][3] This differential effect is attributed to the compromised outflow facility in glaucomatous eyes, which cannot accommodate the this compound-induced increase in aqueous humor production.[3]

Beyond its effects on aqueous humor inflow, the D1 receptor-mediated signaling cascade initiated by epinine has significant implications for the cellular physiology of the trabecular meshwork. The TM is a contractile tissue, and its tone is a critical determinant of aqueous humor outflow resistance.[4] Relaxation of the TM is associated with increased outflow facility and a reduction in IOP. The mechanism of action of this compound in the TM is primarily centered on the modulation of pathways that govern TM cell contractility.

Core Signaling Pathway in the Trabecular Meshwork

The binding of epinine to D1 dopamine receptors on the surface of trabecular meshwork cells is the initiating event in a signaling cascade that leads to TM relaxation. This pathway is primarily mediated by the second messenger cyclic adenosine monophosphate (cAMP).

D1 Receptor Activation and cAMP Production

The D1 dopamine receptor is a Gs protein-coupled receptor (GPCR).[5][6] Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[7][8] This leads to an elevation of intracellular cAMP levels in TM cells.

cAMP-Mediated Inhibition of the RhoA/ROCK Pathway

Elevated intracellular cAMP levels exert their effects on TM contractility primarily through the inhibition of the RhoA/ROCK signaling pathway. The RhoA/ROCK pathway is a key regulator of cellular contraction and is known to be hyperactivated in the TM of glaucomatous eyes.[4]

  • Protein Kinase A (PKA) Activation: Increased cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Inhibition of RhoA: PKA can phosphorylate and inhibit RhoA, a small GTPase that is the central upstream activator of the ROCK pathway.

  • Downregulation of ROCK Activity: Inhibition of RhoA leads to the downregulation of Rho-associated kinase (ROCK) activity. ROCK promotes cellular contraction by phosphorylating and inactivating myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain (p-MLC).

  • Decreased Myosin Light Chain Phosphorylation: With reduced ROCK activity, myosin light chain phosphatase remains active, leading to the dephosphorylation of myosin light chain.

  • Actin Cytoskeleton Remodeling: The decrease in p-MLC leads to a reduction in actin stress fibers and a relaxation of the TM cell cytoskeleton.

Overall Effect on Outflow Facility

The culmination of this signaling cascade is a reduction in the contractile tone of the trabecular meshwork. This cellular relaxation is thought to increase the effective filtration area within the TM and/or reduce the stiffness of the tissue, thereby increasing the facility of aqueous humor outflow.

Quantitative Data

While direct quantitative data for this compound's effect on cAMP and outflow facility in the TM is limited, studies using analogous Gs-coupled receptor agonists, such as epinephrine, and modulators of the RhoA/ROCK pathway provide valuable insights.

Parameter Agent Model Effect Reference
Cyclic AMP (cAMP) Levels Epinephrine (10 µM)Isolated human trabecular tissue2.7-fold increase over control after 10 min; 4.2-fold increase after 90 min[9]
Outflow Facility Epinephrine (2.5 x 10⁻⁵ M)In vitro human eye perfusion44% maximal increase[9]
Outflow Facility Lysophosphatidic acid (LPA) (RhoA activator)Live mice5.2-fold decrease[10]
Outflow Facility RhoAV14 (constitutively active RhoA)Organ cultured porcine anterior segments30% decrease[11]

Experimental Protocols

Trabecular Meshwork Cell Culture
  • Source: Human donor corneoscleral rims.

  • Isolation:

    • Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the cornea.

    • Carefully remove the iris and lens.

    • Identify and excise strips of the trabecular meshwork at the iridocorneal angle.

    • Place the TM strips in a sterile tube containing Collagenase Type I solution.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

    • Neutralize the collagenase with an equal volume of DMEM containing 10% FBS.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Culture:

    • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells in a T25 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells using Trypsin-EDTA when confluent. Use cells between passages 3 and 6 for experiments.[12]

Measurement of Intracellular cAMP
  • Method: Enzyme Immunoassay (EIA)

  • Protocol:

    • Plate trabecular meshwork cells in a 96-well plate and grow to confluence. Serum-starve for 24 hours.

    • Treat cells with epinine at various concentrations and time points. Include a positive control (e.g., forskolin) and a vehicle control.

    • Lyse the cells using 0.1 M HCl.

    • Transfer the lysate to a 96-well plate coated with an anti-rabbit IgG antibody.

    • Follow the manufacturer's instructions for the specific cAMP EIA kit to measure the optical density at 405 nm.

    • Calculate cAMP concentrations based on a standard curve.

Collagen Gel Contraction Assay
  • Principle: To assess the contractility of TM cells by measuring their ability to contract a collagen gel matrix.

  • Protocol:

    • Preparation of Collagen Gels:

      • Trypsinize and count human TM cells.

      • Resuspend the cells in serum-free DMEM to a final concentration of 2 x 10^6 cells/mL.

      • On ice, mix the cell suspension with cold Collagen Type I solution and 10x PBS to achieve a final collagen concentration of 1.5 mg/mL and a cell density of 4 x 10^5 cells/mL.

      • Neutralize the solution with 1N NaOH.

      • Quickly dispense 0.5 mL of the cell-collagen mixture into each well of a pre-chilled 24-well plate.

    • Gel Polymerization and Treatment:

      • Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize.

      • Prepare different concentrations of epinine in serum-free DMEM. Include a vehicle-only control and a positive control for relaxation (e.g., a ROCK inhibitor like Y-27632).

      • Gently add 1 mL of the corresponding treatment media to each well.

    • Initiation of Contraction and Measurement:

      • Using a sterile micro-spatula, gently detach the edges of the collagen gels from the walls of the wells.

      • Incubate the plate at 37°C.

      • At designated time points (e.g., 0, 4, 8, 12, 24, and 48 hours), capture images of each well.

      • Using image analysis software, measure the diameter of each gel. The change in gel diameter over time is indicative of cell contractility.[12]

Immunofluorescence Staining of the Actin Cytoskeleton
  • Principle: To visualize changes in the actin stress fibers of TM cells in response to treatment.

  • Protocol:

    • Cell Preparation:

      • Plate TM cells on glass coverslips in a 24-well plate and grow to sub-confluence.

      • Treat the cells with epinine at the desired concentration and for the desired time. Include vehicle and positive/negative controls.

    • Fixation and Permeabilization:

      • Gently aspirate the culture medium and wash twice with pre-warmed PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

      • Aspirate the fixative and wash three times with PBS for 5 minutes each.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.

      • Wash three times with PBS for 5 minutes each.

    • Staining:

      • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

      • Prepare a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in the blocking buffer according to the manufacturer's instructions.

      • Aspirate the blocking buffer and add the phalloidin solution to the coverslips.

      • Incubate for 20-60 minutes at room temperature, protected from light.

    • Mounting and Imaging:

      • Wash the coverslips three times with PBS for 5 minutes each.

      • Mount the coverslips on glass slides using a mounting medium containing DAPI to counterstain the nuclei.

      • Visualize the stained cells using a fluorescence or confocal microscope.[13]

Visualizations

Signaling Pathway

Ibopamine_TM_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Epinine Epinine This compound->Epinine Hydrolysis D1R Dopamine D1 Receptor Epinine->D1R Agonist Binding Gs Gs Protein D1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates RhoA_GTP RhoA-GTP (Active) PKA->RhoA_GTP Inhibits RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Relaxation TM Cell Relaxation & Increased Outflow Facility MLCP->Relaxation pMLC->MLC Contraction Actin Stress Fibers & Cell Contraction pMLC->Contraction

Caption: Signaling cascade of this compound in trabecular meshwork cells.

Experimental Workflow: Collagen Gel Contraction Assay

Contraction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest & Count TM Cells Resuspend Resuspend Cells in Serum-Free DMEM Harvest->Resuspend Mix Mix Cells with Collagen Solution Resuspend->Mix Plate Plate Cell-Collagen Mixture in 24-well Plate Mix->Plate Polymerize Incubate at 37°C (1 hr) for Polymerization Plate->Polymerize Treat Add Treatment Media (Epinine, Controls) Polymerize->Treat Detach Detach Gels from Well Walls Treat->Detach Incubate_exp Incubate at 37°C Detach->Incubate_exp Image Capture Images at Time Points (0-48h) Incubate_exp->Image Measure Measure Gel Diameter with Image Software Image->Measure Analyze Analyze Change in Diameter Over Time Measure->Analyze

Caption: Workflow for the collagen gel contraction assay.

Conclusion

The mechanism of action of this compound in the trabecular meshwork, mediated by its active metabolite epinine, provides a compelling example of how D1 dopamine receptor agonism can influence aqueous humor outflow dynamics. The core of this mechanism lies in the elevation of intracellular cAMP, which in turn inhibits the RhoA/ROCK pathway, a critical regulator of TM cell contractility. This leads to TM relaxation and an increase in outflow facility. While direct experimental evidence for this compound's effects on TM cellular signaling is an area for future research, the established principles of D1 receptor signaling and TM physiology provide a robust framework for understanding its potential therapeutic effects beyond its current diagnostic applications. The experimental protocols detailed in this guide offer a comprehensive toolkit for further elucidating the intricate molecular interactions governing aqueous humor outflow and for the development of novel therapeutics targeting the trabecular meshwork.

References

The Pharmacology of Ibopamine: A Prodrug Approach to Epinine-Mediated Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), is an orally active prodrug designed to deliver its pharmacologically active metabolite, epinine, into systemic circulation. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on the mechanism of action, receptor engagement, and pharmacokinetic profile of its active moiety, epinine. Epinine exerts its effects through a complex interaction with both dopaminergic and adrenergic receptor systems, leading to a range of cardiovascular and renal effects. This document details the signaling pathways activated by epinine, summarizes key quantitative pharmacological data, and outlines relevant experimental protocols for the study of this compound.

Introduction

This compound was developed as an orally bioavailable dopamine analog for the management of congestive heart failure and has also been investigated for its utility in glaucoma diagnostics.[1][2] Its therapeutic effects are not attributable to the parent compound but rather to its rapid and extensive hydrolysis by plasma and tissue esterases to form epinine (N-methyldopamine).[3][4] Epinine is a catecholamine that, like dopamine, interacts with a variety of G-protein coupled receptors, including dopamine D1 and D2 receptors, as well as alpha (α) and beta (β)-adrenergic receptors.[5] The relative potency of epinine at these different receptor subtypes dictates its overall pharmacodynamic profile, which includes vasodilation, positive inotropic effects, and increased renal blood flow.[1] This guide will delve into the molecular pharmacology of epinine, providing researchers with the foundational knowledge required for further investigation and development of related compounds.

Mechanism of Action: From this compound to Epinine

The fundamental principle of this compound's action lies in its prodrug nature. After oral administration, this compound is absorbed and rapidly converted to epinine. This bioconversion is a critical step in its mechanism of action.

In Vitro Hydrolysis of this compound

The conversion of this compound to epinine can be assessed in vitro by incubating this compound in plasma or tissue homogenates and measuring the formation of epinine over time.

cluster_0 Experimental Workflow: In Vitro Conversion of this compound to Epinine Start Start Incubate Incubate this compound with plasma or tissue homogenate at 37°C Start->Incubate Sample Collect aliquots at various time points Incubate->Sample Quench Quench reaction (e.g., with acid or organic solvent) Sample->Quench Analyze Analyze for Epinine concentration (e.g., HPLC, LC-MS/MS) Quench->Analyze Data Plot Epinine concentration vs. time to determine rate of hydrolysis Analyze->Data End End Data->End

Workflow for in vitro this compound to epinine conversion analysis.

Pharmacology of Epinine

Epinine is a non-selective agonist at dopaminergic and adrenergic receptors. Its pharmacological effects are a composite of its actions at these different receptor subtypes.

Receptor Binding Profile

While a comprehensive and directly comparative set of binding affinities (Ki values) for epinine across all receptor subtypes is not available in a single source, the literature indicates that epinine possesses a broad spectrum of activity. It is reported to be more potent than dopamine at DA1, DA2, α1, α2, β1, and β2 receptors.[6]

Receptor SubtypeReported Affinity (Ki)Reference
Dopamine D1Not explicitly quantified[6]
Dopamine D2Not explicitly quantified[6][7]
Alpha-1 AdrenergicNot explicitly quantified[6]
Alpha-2 AdrenergicNot explicitly quantified[6]
Beta-1 AdrenergicNot explicitly quantified[6]
Beta-2 AdrenergicNot explicitly quantified[6]

Note: The table highlights the need for further quantitative studies to fully elucidate the receptor binding profile of epinine.

Functional Activity

Epinine's functional activity is dose-dependent. At lower plasma concentrations (20-80 nmol/L), achieved with therapeutic doses of this compound, its effects are primarily mediated by dopamine receptors.[5] At higher concentrations, it increasingly engages α- and β-adrenoceptors.[5]

Receptor SubtypeFunctional EffectReported Efficacy (EC50)Reference
Dopamine D1Vasodilation, increased renal blood flowWeaker than dopamine[7]
Dopamine D2Inhibition of norepinephrine release, decreased prolactinMore potent than dopamine[7]
Alpha AdrenergicVasoconstrictionStronger than dopamine[5]
Beta-2 AdrenergicVasodilationMore potent than dopamine[7]
Signaling Pathways

Epinine's interaction with its target receptors initiates distinct intracellular signaling cascades.

Activation of D1 receptors by epinine leads to the stimulation of adenylyl cyclase via Gαs/olf coupling, resulting in increased intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.

Epinine Epinine D1_Receptor Dopamine D1 Receptor Epinine->D1_Receptor binds Gas_olf Gαs/olf D1_Receptor->Gas_olf activates AC Adenylyl Cyclase Gas_olf->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., vasodilation) PKA->Cellular_Response phosphorylates targets

Dopamine D1 receptor signaling pathway.

Conversely, epinine's agonism at D2 receptors, which are coupled to Gαi/o, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and modulation of ion channel activity.

Epinine Epinine D2_Receptor Dopamine D2 Receptor Epinine->D2_Receptor binds Gai_o Gαi/o D2_Receptor->Gai_o activates AC Adenylyl Cyclase Gai_o->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ NE release) cAMP->Cellular_Response

Dopamine D2 receptor signaling pathway.

Epinine also activates α- and β-adrenergic receptors. α1-adrenergic receptor activation typically involves Gαq coupling, leading to phospholipase C (PLC) activation and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG). β-adrenergic receptors, similar to D1 receptors, are primarily coupled to Gαs, leading to cAMP production.

cluster_alpha1 α1-Adrenergic Signaling cluster_beta β-Adrenergic Signaling Epinine_a1 Epinine alpha1_R α1-Adrenergic Receptor Epinine_a1->alpha1_R Gaq Gαq alpha1_R->Gaq PLC Phospholipase C Gaq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ & PKC activation IP3_DAG->Ca_PKC Epinine_b Epinine beta_R β-Adrenergic Receptor Epinine_b->beta_R Gas Gαs beta_R->Gas AC_b Adenylyl Cyclase Gas->AC_b cAMP_b ↑ cAMP AC_b->cAMP_b PKA_b PKA activation cAMP_b->PKA_b

Adrenergic receptor signaling pathways.

Pharmacokinetics

The clinical utility of this compound is intrinsically linked to its pharmacokinetic profile, which governs the formation and disposition of epinine.

Absorption and Metabolism

Following oral administration, this compound is rapidly absorbed. Peak plasma concentrations of epinine are typically observed within 30 minutes.[8] The half-life of epinine is short, with plasma concentrations becoming undetectable 1.5 to 3 hours after a single dose.[8]

ParameterValueConditionReference
Epinine
Tmax~30 minutesSingle 100 or 200 mg oral dose of this compound[8]
Detectable Duration1.5 - 3 hoursSingle 100 or 200 mg oral dose of this compound[8]
Pharmacodynamics

The hemodynamic effects of this compound are correlated with the plasma concentrations of epinine. In patients with congestive heart failure, single oral doses of 100 mg and 200 mg of this compound have been shown to produce significant hemodynamic changes.

ParameterChangeDose of this compoundReference
Cardiac IndexIncreased200 mg and 300 mg
Stroke Volume IndexIncreased200 mg and 300 mg
Systemic Vascular ResistanceDecreased200 mg and 300 mg
Total Pulmonary Arterial ResistanceDecreased200 mg and 300 mg

Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity of epinine for dopamine and adrenergic receptors, competitive radioligand binding assays are employed.

  • Receptor Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor).

  • Radioligand: A specific radiolabeled antagonist with high affinity for the receptor is used (e.g., [3H]-spiperone for D2 receptors).

  • Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled epinine.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.

  • Detection: The radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of epinine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Animal Models

Animal models are crucial for evaluating the integrated pharmacodynamic and pharmacokinetic properties of this compound.

  • Congestive Heart Failure Models: Myocardial infarction can be induced in rats by coronary artery ligation to model chronic heart failure.[9] this compound can then be administered orally, and its effects on hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output) and neurohumoral markers (e.g., plasma norepinephrine) can be assessed.[9]

  • Glaucoma Models: The effects of topical this compound on intraocular pressure can be studied in rabbits.[10]

Clinical Trial Protocols
  • Congestive Heart Failure: The PRIME II study was a large, randomized, double-blind, placebo-controlled trial that evaluated the effect of this compound (100 mg three times daily) on the survival of patients with advanced severe heart failure.[11][12] The primary endpoint was all-cause mortality.[12]

  • Glaucoma Diagnostics: Clinical studies have evaluated the use of a 2% this compound ophthalmic solution as a provocative test for glaucoma.[2][13][14] The protocol typically involves instilling two drops of the solution and measuring the change in intraocular pressure after 45 minutes.[13]

Conclusion

This compound serves as an effective oral prodrug for the pharmacologically active catecholamine, epinine. Epinine's complex pharmacology, characterized by its agonism at multiple dopamine and adrenergic receptor subtypes, results in a multifaceted physiological response. The dose-dependent nature of its receptor engagement is a key determinant of its therapeutic and adverse effect profile. This technical guide has provided a detailed overview of the pharmacology of this compound and epinine, including their mechanism of action, receptor interactions, signaling pathways, and pharmacokinetic properties. The outlined experimental protocols offer a framework for the continued investigation of this and similar compounds. A more complete quantitative characterization of epinine's binding affinities and functional potencies at all relevant receptor subtypes would further enhance our understanding of its pharmacological profile and aid in the development of more selective and effective therapies.

References

Discovery and synthesis of Ibopamine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the discovery, synthesis, and pharmacological profile of Ibopamine and its analogs, tailored for researchers and drug development professionals.

Abstract

This compound (SB-7505) is the 3,4-diisobutyryl ester of N-methyldopamine (epinine), developed as an orally active prodrug to mimic the therapeutic effects of intravenously administered dopamine.[1][2] This technical guide provides a comprehensive overview of the discovery rationale, synthetic pathways, and pharmacological mechanisms of this compound and its active metabolite, epinine. It details the structure-activity relationships among related N-substituted dopamine derivatives and outlines the signaling cascades initiated upon receptor engagement. The document includes detailed experimental protocols for synthesis, structured tables of available pharmacological data, and visualizations of key pathways to serve as a resource for researchers in cardiovascular and ophthalmic drug development.

Discovery and Rationale

The therapeutic utility of intravenous dopamine in treating congestive heart failure and shock spurred the development of an orally active equivalent.[1][2] Dopamine itself has poor oral bioavailability due to extensive first-pass metabolism. To overcome this, a wide array of 3,4-O-diesters of dopamine and its N-substituted derivatives were synthesized with the goal of creating a prodrug with enhanced absorption and a suitable duration of action.[1][2]

This compound, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), was selected from this series based on several key properties:

  • Rapid Enzymatic Activation: this compound is quickly hydrolyzed by plasma and tissue esterases to release its active metabolite, epinine.[1][2]

  • Favorable Pharmacokinetics: It demonstrates good absorption and a desirable duration of action for chronic treatment.[1][2]

  • Chemical Stability: The compound is stable in pharmaceutical formulations.[1][2]

  • Limited CNS Penetration: The rapid peripheral activation was considered advantageous to prevent accumulation in the central nervous system and minimize potential side effects.[1][2]

Synthesis of this compound

The synthesis of this compound involves the esterification of its precursor, N-methyldopamine (epinine). A general multi-step synthetic approach starting from 3,4-dimethoxyphenethylamine is outlined below, based on established chemical principles.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Pathway)

This protocol describes a potential pathway for the synthesis of this compound, starting from 3,4-dimethoxyphenethylamine.

  • Step 1: N-methylation and Benzyl Protection. 3,4-dimethoxyphenethylamine is reacted with benzaldehyde and formaldehyde in the presence of a catalyst (e.g., Palladium on carbon) and hydrogen gas. This step simultaneously adds a methyl group and a benzyl protecting group to the amine, yielding N-benzyl-N-methyl-3,4-dimethoxyphenethylamine.

  • Step 2: Demethylation. The methoxy groups on the phenyl ring are cleaved using a strong acid like hydrobromic acid (HBr) under heat to yield the catechol structure, N-benzyl-N-methyl-3,4-dihydroxyphenethylamine.

  • Step 3: Esterification. The resulting dihydroxy compound is reacted with isobutyryl chloride in the presence of a base (to neutralize the HCl byproduct). This step forms the diisobutyryl ester at the 3 and 4 hydroxyl positions.

  • Step 4: Deprotection. The N-benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound (3,4-diisobutyryloxy-N-methyl-phenethylamine).

Protocol 2: Preparation of this compound Maleate

This protocol details the conversion of this compound hydrochloride to this compound base, followed by salt formation with maleic acid.[3][4]

  • Step a) Preparation of this compound Base:

    • Dissolve this compound hydrochloride (4 g) in water (10 ml).

    • Add a saturated sodium carbonate solution dropwise until no further precipitate is formed.

    • Extract the precipitate with ethyl ether (50 ml).

    • Separate the organic phase, dry it over anhydrous sodium sulphate, and filter.

    • Remove the ether by evaporation under reduced pressure at room temperature to obtain this compound base as a solid residue (yield: ~3 g).[3][4]

  • Step b) Formation of this compound Maleate:

    • Prepare a solution of this compound base (1.78 g; 0.005 mol) in acetone (10 ml).

    • Separately, prepare a solution of maleic acid (674 mg; 0.005 mol) in acetone (5 ml).

    • Under an inert atmosphere at room temperature, add the maleic acid solution to the this compound base solution.

    • Stir the resulting solution at room temperature for 20 minutes.

    • Add ethyl ether dropwise until opalescence is observed.

    • Continue stirring until precipitation is complete (approximately 30 minutes).

    • Collect the solid product by filtration and wash with ethyl ether to yield this compound maleate (1 g).[3][4]

Synthesis Workflow Visualization

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 3,4-Dimethoxyphenethylamine B Step 1: N-Methylation & Benzyl Protection A->B Benzaldehyde, Formaldehyde, H2/Pd-C C Step 2: Demethylation (HBr) B->C Intermediate: N-benzyl-N-methyl-3,4-dimethoxyphenethylamine D Step 3: Esterification (Isobutyryl Chloride) C->D Intermediate: N-benzyl-N-methyl-3,4-dihydroxyphenethylamine E Step 4: Deprotection (Catalytic Hydrogenation) D->E Intermediate: N-benzyl-Ibopamine F This compound E->F

Caption: General synthetic pathway for this compound.

Pharmacology and Mechanism of Action

This compound itself is inactive; its pharmacological effects are mediated by its active metabolite, epinine (N-methyldopamine).[5] Following oral administration, this compound is rapidly hydrolyzed by esterases in the plasma and tissues, releasing epinine into circulation.[1][2] Epinine is a full agonist at both dopamine (DA) receptors and adrenergic (α and β) receptors.[5]

Receptor Interaction and Signaling Pathways

Epinine's broad receptor profile leads to a complex range of dose-dependent physiological effects.

  • Dopamine D1-like Receptors (D1/D5): These receptors are coupled to the Gs alpha subunit (Gαs). Agonism by epinine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is primarily responsible for vasodilation, particularly in the renal and splanchnic vascular beds.[6][7]

G Epinine Epinine D1R Dopamine D1 Receptor Epinine->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Effect Physiological Effect (e.g., Vasodilation) PKA->Effect phosphorylates targets

Caption: Dopamine D1 receptor signaling pathway.

  • Dopamine D2-like Receptors (D2/D3/D4): These receptors are coupled to the Gi alpha subunit (Gαi). Epinine agonism inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[7][8] Presynaptic D2 receptors also inhibit the release of norepinephrine, contributing to vasodilation and modulating sympathetic tone.[5]

G Epinine Epinine D2R Dopamine D2 Receptor Epinine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Effect Physiological Effect (e.g., ↓ NE Release) Gi->Effect other pathways cAMP cAMP AC->cAMP ↓ production G Dopamine Dopamine N_Sub N-Alkylation (e.g., -CH3) Dopamine->N_Sub Epinine Epinine (N-Methyldopamine) N_Sub->Epinine Goal1 Modify Receptor Pharmacology (SAR) N_Sub->Goal1 Ester 3,4-O-Diesterification (e.g., Isobutyryl) Epinine->Ester This compound This compound Ester->this compound Goal2 Improve Oral Bioavailability (Prodrug) Ester->Goal2 Result Orally Active Dopamine Agonist This compound->Result

References

An In-depth Technical Guide to Ibopamine's Effects on Dopaminergic and Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the pharmacological effects of ibopamine, focusing on its interactions with dopaminergic and adrenergic receptor systems. It includes quantitative data on receptor binding and functional activity, detailed experimental protocols for assessing these interactions, and visualizations of the relevant signaling pathways.

Introduction

This compound is an orally active sympathomimetic agent.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite within the body.[2][3] The active form of this compound is epinine (N-methyldopamine).[1][3] This conversion is facilitated by esterases present in plasma and various tissues, including the aqueous humor of the eye.[1][4]

The pharmacological effects of this compound are, therefore, attributable to the actions of epinine. Epinine is a catecholamine that exhibits a broad spectrum of activity, interacting with both dopaminergic and adrenergic receptors.[3][5] This guide will provide a comprehensive overview of these interactions, presenting quantitative data, the underlying signaling mechanisms, and the experimental methodologies used to characterize them.

Pharmacodynamics of Epinine (Active Metabolite of this compound)

Epinine interacts with multiple receptor subtypes, leading to a complex pharmacological profile. It is known to stimulate both D1-like and D2-like dopamine receptors, as well as α- and β-adrenergic receptors.[6][7] The overall effect of this compound is dose-dependent, reflecting the varying affinities of epinine for these different receptor families.[6] Generally, it has the highest affinity for dopamine receptors.[6]

Receptor Interaction Profile

Epinine acts as an agonist at the following receptors:

  • Dopaminergic Receptors: DA1 and DA2[3][7]

  • Adrenergic Receptors: α1, α2, β1, and β2[6][7]

The activation of these receptors leads to a range of physiological responses, including vasodilation, mild positive inotropic effects on the heart, and changes in aqueous humor dynamics in the eye.[4][7]

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and functional potency of epinine for various dopaminergic and adrenergic receptors. This data is crucial for understanding the dose-response relationship of this compound.

Table 1: Binding Affinities (Ki) of Epinine for Dopaminergic and Adrenergic Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
Dopamine D1 [3H]-SCH 23390Rat Striatum~650[8]
Dopamine D2 [3H]-SpiperoneHuman StriatumData not available
α1-Adrenergic Data not availableData not availableData not available
α2-Adrenergic Data not availableData not availableData not available
β1-Adrenergic [3H]-DHACHO-β1AR cellsData not available[9]
β2-Adrenergic Data not availableData not availableData not available

Table 2: Functional Potencies (EC50/IC50) of Epinine

Receptor SubtypeAssay TypeMeasured EffectEC50/IC50 (nM)Reference
Dopamine D1 cAMP stimulationIncreased cAMPData not available
Dopamine D2 cAMP inhibitionDecreased cAMPData not available
α1-Adrenergic Pressor ResponseIncrease in BPData not available[10]
β1-Adrenergic TachycardiaIncrease in HRData not available[10]
β2-Adrenergic VasodilationDecrease in BPData not available

Note: While studies confirm the agonistic activity of epinine at these receptors, specific EC50/IC50 values from functional assays are not detailed in the provided search results. The functional outcomes, such as changes in blood pressure and heart rate, are well-documented qualitatively.[10]

Signaling Pathways

The activation of dopaminergic and adrenergic receptors by epinine initiates distinct intracellular signaling cascades. These are primarily mediated by G proteins.

Dopaminergic Receptor Signaling

D1 Receptor (Gs-coupled): Activation of D1 receptors stimulates the Gs alpha subunit of the associated G protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

D1_Signaling cluster_membrane Plasma Membrane D1 D1 Receptor G_protein Gs Protein D1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Epinine Epinine Epinine->D1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: D1 Receptor Gs-coupled signaling pathway.

D2 Receptor (Gi-coupled): In contrast, D2 receptor activation stimulates the Gi alpha subunit. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP production. This reduction in cAMP levels leads to decreased PKA activity and a corresponding change in cellular function.

D2_Signaling cluster_membrane Plasma Membrane D2 D2 Receptor G_protein Gi Protein D2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Epinine Epinine Epinine->D2 Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: D2 Receptor Gi-coupled signaling pathway.

Adrenergic Receptor Signaling

α1 Receptor (Gq-coupled): Activation of α1-adrenergic receptors stimulates the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to trigger the release of stored calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

A1_Signaling cluster_membrane Plasma Membrane A1 α1 Receptor G_protein Gq Protein A1->G_protein Activates PLC Phospholipase C IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG G_protein->PLC Activates PIP2 PIP2 PIP2->PLC Epinine Epinine Epinine->A1 Binds Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: α1 Receptor Gq-coupled signaling pathway.

β1 and β2 Receptors (Gs-coupled): Similar to D1 dopamine receptors, β-adrenergic receptors are coupled to Gs proteins.[11] Their activation by epinine leads to the stimulation of adenylyl cyclase, increased production of cAMP, and subsequent activation of PKA, culminating in a physiological response such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[11] The signaling pathway is identical to the one depicted for the D1 receptor.

Experimental Protocols

The characterization of this compound's (epinine's) interaction with its target receptors relies on established in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.[12]

Objective: To determine the affinity of epinine for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., rat striatum for dopamine receptors) to create a membrane preparation containing the receptors.[12]

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-SCH 23390 for D1 receptors) and varying concentrations of the unlabeled test compound (epinine).[12][13]

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and bound radioligand.[12]

  • Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (epinine). Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of epinine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor (Membrane Homogenate) A1 Incubate: Receptor + Radioligand + Competitor P1->A1 P2 Prepare Radioligand (e.g., [3H]-Ligand) P2->A1 P3 Prepare Competitor (Serial Dilutions of Epinine) P3->A1 A2 Reach Equilibrium A1->A2 A3 Separate Bound/Free (Rapid Filtration) A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Plot % Inhibition vs. [Competitor] D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

These assays measure the functional consequence of receptor activation, specifically for Gs- and Gi-coupled receptors, by quantifying changes in intracellular cAMP levels.[14][15]

Objective: To determine if epinine acts as an agonist or antagonist at a Gs- or Gi-coupled receptor and to quantify its potency (EC50 or IC50).

Methodology:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells transfected with the D1 receptor).

  • Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere.

  • Stimulation:

    • For Gs-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine.

    • For Gi-coupled receptors (Agonist mode): Treat cells with varying concentrations of epinine in the presence of a fixed concentration of an adenylyl cyclase activator like forskolin. The agonistic effect is measured as a reduction in forskolin-stimulated cAMP levels.[14]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production/inhibition.[14]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[15]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard competitive ELISA format.[16]

    • Bioluminescence-based assays (e.g., GloSensor™): Use a genetically engineered protein that emits light in the presence of cAMP.[17]

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of epinine. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture Cells Expressing Receptor of Interest P2 Plate Cells in Assay Plate P1->P2 A1 Stimulate with Epinine (± Forskolin for Gi) P2->A1 A2 Incubate to Allow cAMP Modulation A1->A2 A3 Lyse Cells & Add Detection Reagents A2->A3 D1 Measure Signal (HTRF, Luminescence, etc.) A3->D1 D2 Plot Signal vs. [Epinine] D1->D2 D3 Calculate EC50/IC50 D2->D3

Caption: General workflow for a cell-based cAMP functional assay.

Summary of Pharmacological Effects

The multifaceted receptor activation profile of epinine translates into several clinically relevant effects of this compound:

  • Cardiovascular: In heart failure, low doses of this compound primarily cause vasodilation (via DA1 and DA2 receptors), while higher doses introduce a mild positive inotropic effect (via β1 receptors).[2][6]

  • Renal: DA1 receptor stimulation in the kidneys can increase renal blood flow and promote diuresis.[3][18]

  • Ophthalmic: In the eye, this compound stimulates α-adrenergic receptors to cause mydriasis (pupil dilation) and D1 receptors, which can increase aqueous humor production.[4][19] This latter effect is utilized in a provocative test for glaucoma.[4][20]

Conclusion

This compound, through its active metabolite epinine, is a pharmacologically complex drug that engages a wide array of dopaminergic and adrenergic receptors. Its clinical utility in ophthalmology and its historical investigation for heart failure stem from this diverse mechanism of action. A thorough understanding of its interactions with D1, D2, α1, α2, β1, and β2 receptors, as characterized by binding and functional assays, is essential for its rational use and for the development of future receptor-targeted therapies. This guide provides the foundational knowledge, from quantitative receptor interactions to downstream signaling and the experimental methods of their discovery, for professionals in the field of drug development and research.

References

The Ocular Pharmacodynamics of Ibopamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, a sympathomimetic drug, is the di-isobutyryl ester of N-methyldopamine (epinine).[1] Administered topically to the eye, it functions as a prodrug, rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor into its active metabolite, epinine.[1] Epinine exhibits a dual mechanism of action, stimulating both α-adrenergic and D1 dopaminergic receptors, which results in a unique pharmacological profile in the eye.[1][2][3] This guide provides an in-depth exploration of the pharmacodynamics of this compound in ocular tissues, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Mechanism of Action

Upon topical instillation, this compound penetrates the cornea and is swiftly converted to epinine.[4] Epinine's pharmacological effects are twofold:

  • α-Adrenergic Agonism: Epinine directly stimulates α1-adrenergic receptors on the iris dilator muscle, leading to mydriasis (pupil dilation) without significant cycloplegia (paralysis of the ciliary muscle).[2][5][6] This effect is responsible for its use as a mydriatic agent for diagnostic purposes.[7][8]

  • D1 Dopaminergic Agonism: Stimulation of D1 dopamine receptors in the ciliary body leads to an increase in the production of aqueous humor.[9][10] This effect is central to this compound's use as a provocative test for glaucoma and its potential application in treating ocular hypotony.[9][10][11]

The dual action of this compound on both adrenergic and dopaminergic receptors underpins its distinct clinical applications in ophthalmology.[2]

Pharmacodynamic Effects on Ocular Tissues

Mydriasis

Topical this compound is an effective mydriatic agent, inducing rapid and significant pupil dilation.[8] Studies have shown a dose-dependent mydriatic effect in terms of both magnitude and duration.[8] Notably, the mydriasis induced by this compound is not accompanied by cycloplegia, preserving accommodative function.[8]

Aqueous Humor Dynamics and Intraocular Pressure (IOP)

This compound's effect on aqueous humor dynamics is one of its most significant and clinically relevant actions. By stimulating D1 receptors, this compound increases the rate of aqueous humor production.[9][10][12][13][14] This leads to a differential effect on intraocular pressure depending on the health of the eye's outflow pathways.

  • Normotensive Eyes: In healthy eyes with normal trabecular meshwork function, the increased aqueous humor production does not typically lead to a significant increase in IOP.[5][9][10] The outflow system can compensate for the increased production.

  • Glaucomatous Eyes: In eyes with compromised outflow facility, such as in primary open-angle glaucoma (POAG), the this compound-induced increase in aqueous humor production results in a transient but significant elevation of IOP.[9][10][14] This response forms the basis of the "this compound challenge test" used to identify individuals with impaired aqueous humor outflow.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of topical this compound on key ocular parameters as reported in various clinical studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP)

Study PopulationThis compound ConcentrationBaseline IOP (mmHg, mean ± SD/SE)Post-Ibopamine IOP (mmHg, mean ± SD/SE)Mean IOP Increase (mmHg)Reference
Healthy Volunteers2%11.13 ± 0.4911.13 ± 0.470[9]
Open-Angle Glaucoma Patients2%25.83 ± 0.2329.87 ± 0.334.03[9]
Glaucoma Suspects (GS)2%Not SpecifiedNot Specified1.8[15]
Stable Glaucoma (SG)2%Not SpecifiedNot Specified4.5[15]
Progressing Glaucoma (PG)2%Not SpecifiedNot Specified8.1[15]
Ocular Hypotony Patients2%Not SpecifiedNot Specified2.4 (mean integral difference vs. placebo)[11]

Table 2: Effect of this compound on Aqueous Humor Flow

Study PopulationThis compound ConcentrationBaseline Flow (µl/min, mean ± SD)Post-Ibopamine Flow (µl/min, mean ± SD)% Increase from BaselineReference
Healthy Volunteers2%Not SpecifiedSignificant increase vs. placeboNot Specified[14]
Open-Angle Glaucoma Patients2%Not SpecifiedSignificant increase vs. placebo (1.01 µl/min mean change)81%[9]
Normotensive HumansNot SpecifiedNot SpecifiedIncreased fluorescein clearance by 13% (interpreted as increased production)13%[12][13]
Healthy Volunteers2%Not SpecifiedSignificant IncreaseNot Specified[10]
Glaucomatous Patients2%Not SpecifiedSignificant IncreaseNot Specified[10]

Table 3: Mydriatic Effect of this compound

This compound ConcentrationBaseline Pupil Diameter (mm, mean ± SD)Maximum Pupil Diameter (mm, mean)Time to Maximum Dilation (min, mean)Reference
0.25%Not Specified5.560[8]
0.50%Not Specified8.054[8]
1%Not Specified9.150[8]
2%3.7 ± 0.647.7 ± 0.70Not Specified[12]

Experimental Protocols

Measurement of Aqueous Humor Flow (Fluorophotometry)

A common method to assess the effect of this compound on aqueous humor dynamics is fluorophotometry.

  • Subject Selection: Healthy volunteers and patients with diagnosed open-angle glaucoma are recruited.[9][14] Exclusion criteria typically include other ocular pathologies and use of medications that could interfere with aqueous humor dynamics.[12]

  • Baseline Measurements: Baseline IOP and aqueous humor flow are measured in both eyes.[9][14]

  • Drug Administration: One eye receives a single drop of 2% this compound solution, while the contralateral eye receives a placebo (e.g., saline solution) in a randomized, double-masked fashion.[9][14] In some protocols, multiple instillations are performed.[14]

  • Fluorophotometry Scans: After a set period (e.g., 30 minutes), fluorophotometric scans are initiated and repeated at regular intervals.[14] This technique measures the clearance of topically applied fluorescein from the anterior chamber, from which the rate of aqueous humor flow can be calculated.

  • Data Analysis: Aqueous humor flow data are analyzed using appropriate statistical tests (e.g., paired t-test) to compare the this compound-treated eye with the placebo-treated eye.[14]

This compound Challenge Test for Glaucoma

This provocative test is used to assess the outflow facility of the eye.

  • Patient Population: The test is performed on individuals suspected of having glaucoma or those with diagnosed glaucoma to assess disease severity or progression.[15]

  • Baseline IOP Measurement: The patient's baseline intraocular pressure is measured using applanation tonometry.

  • This compound Instillation: Two drops of 2% this compound solution are instilled into the conjunctival sac.[15]

  • Post-Instillation IOP Measurement: After 45 minutes, the IOP is measured again.[15]

  • Interpretation: An increase in IOP of a certain threshold (e.g., >3 mmHg) is considered a positive test, indicating a compromised aqueous humor outflow system.[15] The magnitude of the IOP increase may correlate with the severity of the glaucoma.[15]

Visualizations

Ibopamine_Metabolism_and_Action cluster_cornea Cornea cluster_aqueous Aqueous Humor / Ocular Tissues cluster_targets Target Tissues cluster_effects Pharmacodynamic Effects Ibopamine_instilled Topical this compound (Prodrug) Esterases Esterases Ibopamine_instilled->Esterases Hydrolysis Epinine Epinine (Active Metabolite) Esterases->Epinine Alpha_Receptor α1-Adrenergic Receptors (Iris Dilator Muscle) Epinine->Alpha_Receptor Stimulation D1_Receptor D1 Dopaminergic Receptors (Ciliary Body) Epinine->D1_Receptor Stimulation Mydriasis Mydriasis Alpha_Receptor->Mydriasis Aqueous_Production Increased Aqueous Humor Production D1_Receptor->Aqueous_Production

Caption: Metabolic conversion of this compound and its subsequent receptor interactions.

Ibopamine_IOP_Effect cluster_outflow Outflow Facility cluster_iop Intraocular Pressure (IOP) Response Start Topical this compound Administration Increased_Aqueous Increased Aqueous Humor Production (D1 Receptor Stimulation) Start->Increased_Aqueous Healthy_Outflow Healthy Outflow (Normotensive Eye) Increased_Aqueous->Healthy_Outflow Impaired_Outflow Impaired Outflow (Glaucomatous Eye) Increased_Aqueous->Impaired_Outflow No_IOP_Change No Significant IOP Increase Healthy_Outflow->No_IOP_Change Compensation IOP_Increase Significant IOP Increase Impaired_Outflow->IOP_Increase Decompensation

Caption: Differential effect of this compound on intraocular pressure.

Conclusion

This compound's unique dual-action pharmacodynamics make it a valuable agent in ophthalmology. Its ability to induce mydriasis without cycloplegia is beneficial for diagnostic examinations, while its D1 receptor-mediated increase in aqueous humor production provides a powerful tool for the diagnosis of glaucoma and the management of ocular hypotony. Understanding the quantitative effects and the underlying mechanisms of this compound is crucial for its appropriate clinical application and for guiding future research in ocular pharmacology. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals in this field.

References

Ibopamine's Role in Aqueous Humor Dynamics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of ibopamine's mechanism of action, experimental applications, and its significance in understanding aqueous humor physiology and pathophysiology.

This technical guide provides a comprehensive overview of this compound's role in aqueous humor dynamics research. This compound, a prodrug of epinine (N-methyldopamine), has emerged as a valuable pharmacological tool for investigating the regulation of aqueous humor production and outflow. Its unique properties allow for the exploration of dopaminergic and adrenergic pathways in the eye, offering insights into both normal ocular physiology and the pathological changes associated with glaucoma. This document is intended for researchers, scientists, and drug development professionals in the field of ophthalmology.

Mechanism of Action: A Dual Receptor Agonist

This compound itself is inactive; following topical administration, it is hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine.[1] Epinine acts as an agonist at both α-adrenergic and D1-dopaminergic receptors in the anterior segment of the eye.[1]

  • D1-Dopaminergic Stimulation: The D1-dopaminergic activity of epinine is primarily responsible for the increase in aqueous humor production.[1][2] These receptors are expressed in the ciliary body, and their stimulation is believed to enhance the rate of aqueous humor secretion.[2]

  • α-Adrenergic Stimulation: The α-adrenergic activity of epinine mediates its mydriatic (pupil-dilating) effect without causing cycloplegia (paralysis of the ciliary muscle).[3][4][5]

The dual agonism of its active metabolite makes this compound a unique compound for studying the interplay between these two receptor systems in the regulation of intraocular pressure (IOP).

Effects on Aqueous Humor Dynamics and Intraocular Pressure

This compound's primary effect on aqueous humor dynamics is the stimulation of its production.[6][7][8] This effect has been consistently demonstrated in both healthy individuals and patients with glaucoma. However, the resulting impact on intraocular pressure (IOP) differs significantly between these two groups, a phenomenon that forms the basis of its use as a provocative test for glaucoma.

Aqueous Humor Production

Studies utilizing fluorophotometry have shown that topical administration of 2% this compound leads to a significant increase in the rate of aqueous humor flow.[6][7][8] In healthy volunteers, this compound has been shown to increase aqueous humor flow by approximately 46% compared to baseline and 52% compared to placebo-treated eyes.[6] A similar increase of 81% from baseline and 52% compared to placebo was observed in patients with primary open-angle glaucoma (POAG).[6] Another study in normotensive humans found that when mydriasis was blocked, this compound increased fluorescein clearance by 13%, which was interpreted as an increased rate of aqueous humor production.[3][9]

Intraocular Pressure

The effect of this compound on IOP is contingent on the health of the aqueous humor outflow pathways.

  • In Healthy Eyes: Healthy eyes can compensate for the increased aqueous humor production through their normal outflow facility. As a result, the administration of this compound does not cause a significant increase in IOP in normotensive individuals.[4][6][7][10] In fact, some studies have even reported a decrease in IOP in healthy subjects after this compound administration.[3][9]

  • In Glaucomatous Eyes: In patients with glaucoma, the trabecular meshwork and other outflow pathways are compromised. This impaired outflow facility prevents the eye from adequately draining the excess aqueous humor produced in response to this compound.[6][11] Consequently, the increased production leads to a transient but significant increase in IOP.[4][5][6][7][10][12] This differential response is the principle behind the this compound provocative test, which is used to identify individuals with impaired outflow facility.[4][11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical studies on the effects of this compound on IOP and aqueous humor flow.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Humans

Patient PopulationDrugBaseline IOP (mmHg)Post-treatment IOP (mmHg)Mean IOP Change (mmHg)Reference
Healthy Volunteers2% this compound11.13 ± 0.4911.13 ± 0.47No significant change[6]
Open-Angle Glaucoma2% this compound25.83 ± 0.2329.87 ± 0.33+4.03 (95% CI 3.46-4.51)[6][7]
Glaucoma Suspects2% this compoundNot specifiedNot specified+1.8[12][13]
Stable Glaucoma2% this compoundNot specifiedNot specified+4.5[12][13]
Progressive Glaucoma2% this compoundNot specifiedNot specified+8.1[12][13]
Healthy Subjects2% this compound13.814.8No significant change[10]
Primary Open-Angle Glaucoma2% this compound22.224.0+1.8 (significant)[10]

Table 2: Effect of this compound on Aqueous Humor Flow in Humans

Patient PopulationDrugBaseline Flow (µl/min)Post-treatment Flow Change (µl/min)Percentage Increase from BaselineReference
Healthy Volunteers2% this compoundNot specified+1.31 (vs -0.20 for placebo)~46%[6]
Open-Angle Glaucoma2% this compoundNot specified+1.01 (vs -0.20 for placebo)~81%[6]
Normotensive Humans (mydriasis blocked)This compoundNot specified13% increase in fluorescein clearance13%[3][9]
Healthy Volunteers2% this compoundNot specifiedSignificant increaseNot specified[8]
Glaucomatous Patients2% this compoundNot specifiedSignificant increaseNot specified[8]

Experimental Protocols

The following sections detail the methodologies employed in key human and animal studies investigating the effects of this compound.

Human Clinical Trials

Study Design: Most human studies on this compound have been designed as randomized, double-masked, placebo-controlled, crossover trials.[3][7] This design minimizes bias and allows for robust comparison of this compound's effects against a placebo.

Subject Population: Studies typically include two cohorts: healthy volunteers with no history of ocular disease and patients diagnosed with open-angle glaucoma or ocular hypertension.[6][7][10]

Drug Administration:

  • Investigational Drug: A single drop of 2% this compound hydrochloride ophthalmic solution is administered topically to one eye.[6][7]

  • Control: The contralateral eye often receives a placebo (e.g., the vehicle solution for the this compound drops).[6][7]

  • Frequency: For provocative tests, measurements are typically taken at baseline and 45 minutes after instillation.[12][13] For aqueous flow studies, multiple instillations may be given over several hours.[6][7]

Measurement of Aqueous Humor Dynamics:

  • Fluorophotometry: This is the gold standard for measuring aqueous humor flow. The procedure involves the topical application of sodium fluorescein to the cornea. After a loading period, the concentration of fluorescein in the anterior chamber is measured over time using a scanning fluorophotometer. The rate of fluorescein clearance is then used to calculate the aqueous humor flow rate.[3][6][7]

  • Tonometry: Intraocular pressure is measured using a calibrated tonometer, such as a Goldmann applanation tonometer or a pneumatonometer.[6][14] Measurements are taken at baseline and at specified time points after drug administration.

  • Pupillometry: Pupil diameter is measured to quantify the mydriatic effect of this compound.[3] This is important to account for potential artifacts in fluorophotometry readings caused by mydriasis.[3][9]

Animal Studies

Animal Models: New Zealand White rabbits are commonly used in preclinical studies of aqueous humor dynamics due to their large eyes and relatively well-characterized ocular physiology.[8][14][15][16][17][18]

Induction of Outflow Impairment: To mimic the conditions of glaucoma in animal models, researchers can experimentally induce an impairment of the aqueous outflow system. One method involves the use of Laminaria digitata, a type of seaweed that can be used to obstruct the trabecular meshwork.[8]

Measurement of Aqueous Humor Dynamics in Rabbits:

  • Fluorophotometry: The principles are similar to those in human studies, but the equipment and parameters are adapted for the rabbit eye.[14][19]

  • Tonometry: IOP can be measured using a tonometer suitable for rabbits, such as a Tono-Pen or a pneumatonometer.[14]

  • Telemetry: For continuous IOP monitoring, a telemetric pressure transducer can be implanted in the vitreous cavity of the rabbit eye.[16] This allows for the collection of IOP data in undisturbed, conscious animals over extended periods, including the assessment of circadian rhythms.[16]

Visualizations of Pathways and Processes

The following diagrams illustrate the key mechanisms and experimental workflows related to this compound research.

Ibopamine_Signaling_Pathway This compound Signaling Pathway in the Ciliary Body cluster_cornea Cornea & Aqueous Humor cluster_ciliary Ciliary Body Epithelium This compound This compound (prodrug) Esterases Esterases This compound->Esterases Epinine Epinine (active metabolite) Esterases->Epinine Hydrolysis D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Binds to Alpha_Receptor α-Adrenergic Receptor Epinine->Alpha_Receptor Binds to Aqueous_Production Increased Aqueous Humor Production D1_Receptor->Aqueous_Production Stimulates Mydriasis Mydriasis Alpha_Receptor->Mydriasis Mediates

This compound Signaling Pathway in the Ciliary Body

Experimental_Workflow Experimental Workflow for this compound Human Trial cluster_screening Screening & Enrollment cluster_baseline Baseline Measurements cluster_treatment Treatment Administration (Crossover Design) cluster_post_treatment Post-Treatment Measurements cluster_analysis Data Analysis Recruitment Recruit Subjects (Healthy & Glaucoma) Inclusion Inclusion/Exclusion Criteria Recruitment->Inclusion Consent Informed Consent Inclusion->Consent Baseline_IOP Measure Baseline IOP (Tonometry) Consent->Baseline_IOP Baseline_Flow Measure Baseline Aqueous Flow (Fluorophotometry) Consent->Baseline_Flow Baseline_Pupil Measure Baseline Pupil Diameter Consent->Baseline_Pupil Randomization Randomize to Treatment Sequence Baseline_IOP->Randomization Baseline_Flow->Randomization Baseline_Pupil->Randomization Treatment_A Period 1: Eye 1: 2% this compound Eye 2: Placebo Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Post_IOP Measure Post-Treatment IOP Treatment_A->Post_IOP Post_Flow Measure Post-Treatment Aqueous Flow Treatment_A->Post_Flow Post_Pupil Measure Post-Treatment Pupil Diameter Treatment_A->Post_Pupil Treatment_B Period 2: Eye 1: Placebo Eye 2: 2% this compound Washout->Treatment_B Treatment_B->Post_IOP Treatment_B->Post_Flow Treatment_B->Post_Pupil Comparison Compare this compound vs. Placebo Post_IOP->Comparison Post_Flow->Comparison Post_Pupil->Comparison Statistics Statistical Analysis Comparison->Statistics Conclusion Draw Conclusions Statistics->Conclusion

Experimental Workflow for this compound Human Trial

Ibopamine_IOP_Effect Logical Relationship of this compound's Effect on IOP cluster_healthy Healthy Eye cluster_glaucoma Glaucomatous Eye This compound Topical this compound Administration Increase_Production Increased Aqueous Humor Production (D1 Receptor Stimulation) This compound->Increase_Production Healthy_Outflow Normal Outflow Facility Increase_Production->Healthy_Outflow Glaucoma_Outflow Impaired Outflow Facility Increase_Production->Glaucoma_Outflow Compensation Increased Outflow Compensates for Increased Production Healthy_Outflow->Compensation No_IOP_Change No Significant IOP Increase Compensation->No_IOP_Change No_Compensation Outflow Cannot Compensate for Increased Production Glaucoma_Outflow->No_Compensation IOP_Increase Significant IOP Increase No_Compensation->IOP_Increase

Logical Relationship of this compound's Effect on IOP

Conclusion and Future Directions

This compound has proven to be an invaluable tool in the study of aqueous humor dynamics. Its ability to selectively stimulate aqueous humor production via dopaminergic pathways has allowed researchers to:

  • Quantify the eye's outflow facility: The differential IOP response between healthy and glaucomatous eyes provides a functional assessment of the outflow pathways.

  • Investigate the role of dopamine in IOP regulation: this compound has been instrumental in elucidating the contribution of D1 receptors to aqueous humor secretion.

  • Develop a provocative test for glaucoma: The this compound test is a useful diagnostic tool for identifying individuals at risk for or in the early stages of glaucoma.[11][12]

Future research could focus on several promising areas. Further investigation into the downstream signaling cascades activated by D1 receptor stimulation in the ciliary body could reveal novel targets for IOP-lowering therapies. Additionally, the use of this compound in conjunction with advanced imaging techniques could provide a more detailed understanding of the structural and functional changes in the outflow pathways in response to increased aqueous flow. Finally, exploring the potential therapeutic application of this compound for conditions of ocular hypotony, where an increase in aqueous production is desired, warrants further study.[8]

References

Investigating the Inotropic Effects of Ibopamine in Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibopamine, an orally active dopamine prodrug, has been investigated for its potential therapeutic role in heart failure. Following administration, this compound is rapidly hydrolyzed to its active metabolite, epinine (N-methyldopamine), which exerts complex pharmacodynamic effects through its interaction with dopaminergic and adrenergic receptors. This technical guide provides an in-depth analysis of the inotropic effects of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols employed in its evaluation. The guide also visualizes the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's cardiovascular properties. While initial studies demonstrated favorable hemodynamic effects, the results of the PRIME II trial, which indicated increased mortality, have significantly impacted its clinical development and underscore the complexities of inotropic support in chronic heart failure.

Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the metabolic demands of the body. A key feature of systolic heart failure is impaired myocardial contractility. Inotropic agents, which increase the force of cardiac contraction, have long been a cornerstone in the management of acute decompensated heart failure and in select cases of chronic heart failure. This compound emerged as a novel oral inotropic agent with the potential for long-term management of heart failure.[1][2] Its primary active metabolite, epinine, interacts with a range of cardiovascular receptors, leading to a combination of positive inotropic and vasodilatory effects.[3][4] This guide delves into the scientific investigation of this compound's inotropic properties, providing a detailed resource for researchers and drug development professionals.

Mechanism of Action

This compound itself is pharmacologically inactive. Its effects are mediated by its active metabolite, epinine.[1][2] Epinine is an agonist at dopamine (DA) and β-adrenergic receptors, and to a lesser extent, α-adrenergic receptors.[3][4]

  • Dopaminergic Receptor Activation:

    • DA1 Receptors: Stimulation of DA1 receptors, primarily located in the renal and mesenteric vasculature, leads to vasodilation, increasing renal blood flow.[5]

    • DA2 Receptors: Activation of presynaptic DA2 receptors inhibits norepinephrine release from sympathetic nerve terminals, contributing to a reduction in systemic vascular resistance.[3][5]

  • Adrenergic Receptor Activation:

    • β1-Adrenergic Receptors: Located in the heart, stimulation of β1-receptors is the primary mechanism for the positive inotropic effect of epinine, leading to an increase in myocardial contractility.[6][7] This is mediated through the Gs-adenylyl cyclase-cAMP-PKA signaling cascade.

    • β2-Adrenergic Receptors: Activation of β2-receptors in the peripheral vasculature contributes to vasodilation and a reduction in afterload.[7][8] In the heart, β2-receptor stimulation can also contribute to increased contractility.[6]

    • α-Adrenergic Receptors: Epinine has a lower affinity for α-adrenergic receptors. At higher doses, α1-receptor stimulation can cause vasoconstriction.[9]

The combination of these receptor interactions results in a net hemodynamic effect of increased cardiac output and reduced systemic vascular resistance.[5]

Signaling Pathways

The cellular effects of epinine are initiated by the activation of specific G-protein coupled receptors. The downstream signaling cascades are crucial for understanding its inotropic and vasodilatory actions.

cluster_epinine Epinine (Active Metabolite) cluster_receptors Receptors cluster_effects Cellular Effects Epinine Epinine DA1 DA1 Receptor Epinine->DA1 DA2 DA2 Receptor Epinine->DA2 Beta1 β1-Adrenergic Receptor Epinine->Beta1 Beta2 β2-Adrenergic Receptor Epinine->Beta2 Vasodilation Vasodilation DA1->Vasodilation Gs → AC → cAMP NE_Inhibition Inhibition of Norepinephrine Release DA2->NE_Inhibition Gi → ↓AC → ↓cAMP Inotropy Increased Inotropy Beta1->Inotropy Gs → AC → cAMP → PKA Beta2->Vasodilation Gs → AC → cAMP Beta2->Inotropy Gs/Gi signaling

Epinine Receptor Activation and Primary Effects.

The binding of epinine to its respective receptors initiates distinct intracellular signaling cascades.

cluster_membrane Cardiomyocyte Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Beta1 β1-Adrenergic Receptor Gs Gs Protein Beta1->Gs Epinine AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates LTypeCa L-type Ca2+ Channel PKA->LTypeCa Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates TroponinI Troponin I PKA->TroponinI Phosphorylates Inotropy Increased Inotropy LTypeCa->Inotropy ↑ Ca2+ influx SERCA SERCA2a PLB->SERCA Inhibits (de-inhibited upon phosphorylation) TroponinI->Inotropy ↑ Myofilament Ca2+ sensitivity SERCA->Inotropy ↑ Ca2+ uptake

β1-Adrenergic Receptor Signaling Cascade in Cardiomyocytes.

Preclinical Studies

In Vitro Models
  • Isolated Papillary Muscle: Studies on isolated rabbit papillary muscle demonstrated that epinine exerts a positive inotropic effect through the stimulation of both α- and β-adrenoceptors.[9] At lower concentrations, the effect is primarily mediated by α-adrenoceptors, while at higher concentrations, β-adrenoceptor stimulation, associated with an increase in cyclic AMP, becomes dominant.[9]

In Vivo Animal Models
  • Anesthetized Dogs: In anesthetized dogs, this compound demonstrated both vasodilating activity and a mild positive inotropic effect without significantly increasing heart rate or myocardial oxygen consumption.[3] Epinine was found to be more potent than dopamine on DA1, DA2, α1, α2, β1, and β2 receptors.[3]

  • Rat Model of Chronic Myocardial Infarction: In a rat model of chronic heart failure following myocardial infarction, this compound treatment for three weeks reduced elevated plasma norepinephrine levels and cardiac angiotensin-converting enzyme (ACE) activity.[10]

Table 1: Summary of Preclinical Data

Model SystemKey FindingsReference
Isolated Rabbit Papillary MusclePositive inotropic effect via α- and β-adrenoceptors.[9][9]
Anesthetized DogsVasodilation and mild positive inotropy without increased heart rate or myocardial oxygen consumption.[3][3]
Rat Model of Chronic Myocardial InfarctionReduced elevated plasma norepinephrine and cardiac ACE activity.[10][10]

Clinical Studies

A number of clinical trials have evaluated the hemodynamic effects of this compound in patients with heart failure.

Hemodynamic Effects

Multiple studies have demonstrated that oral administration of this compound in patients with chronic heart failure leads to significant improvements in hemodynamic parameters. These include increases in cardiac index and stroke volume index, and reductions in systemic vascular resistance.[11][12]

Table 2: Summary of Hemodynamic Effects of this compound in Patients with Heart Failure

StudyDoseCardiac IndexStroke Volume IndexSystemic Vascular ResistanceReference
Dei Cas et al.150 mg single dose↑ ~30%↑ ~30%↓ ~20%[12]
Ren et al.200-600 mg single doseDose-related ↑-Dose-related ↓[11]
van der Luit et al.100 mg single dose↑ (from 4.0 to 5.0 L/min)-[13]
The PRIME II Trial

The Second Prospective Randomized Study of this compound on Mortality and Efficacy (PRIME II) was a large-scale, multicenter, randomized, placebo-controlled trial designed to assess the effect of this compound on survival in patients with advanced severe heart failure. The trial was prematurely terminated due to a statistically significant increase in all-cause mortality in the this compound group compared to the placebo group.

Table 3: Key Results of the PRIME II Trial

OutcomeThis compound Group (n=953)Placebo Group (n=953)Relative Risk (95% CI)p-value
All-cause Mortality232 (25%)193 (20%)1.26 (1.04-1.53)0.017

These findings raised significant safety concerns regarding the long-term use of this compound in patients with advanced heart failure.

Experimental Protocols

Preclinical Evaluation: Isolated Papillary Muscle Preparation
  • Objective: To assess the direct inotropic effects of epinine on cardiac muscle.

  • Methodology:

    • Tissue Preparation: Papillary muscles are dissected from the right ventricle of a rabbit heart and mounted in an organ bath containing Krebs-Henseleit solution, maintained at a constant temperature and gassed with 95% O2 and 5% CO2.

    • Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz).

    • Measurement: Isometric contraction is measured using a force-displacement transducer.

    • Drug Administration: Increasing concentrations of epinine are added to the organ bath, and the change in developed tension is recorded.

    • Antagonist Studies: The experiment can be repeated in the presence of specific α- and β-adrenergic antagonists to elucidate the receptor subtypes involved.[9]

Start Start Dissect Dissect Rabbit Papillary Muscle Start->Dissect Mount Mount in Organ Bath (Krebs-Henseleit Solution) Dissect->Mount Stimulate Electrically Stimulate (e.g., 1 Hz) Mount->Stimulate Record_Baseline Record Baseline Isometric Contraction Stimulate->Record_Baseline Add_Epinine Add Increasing Concentrations of Epinine Record_Baseline->Add_Epinine Record_Response Record Change in Developed Tension Add_Epinine->Record_Response Record_Response->Add_Epinine Repeat for each concentration Analyze Analyze Dose-Response Relationship Record_Response->Analyze End End Analyze->End

Experimental Workflow for Isolated Papillary Muscle Studies.
Clinical Evaluation: Hemodynamic Assessment in Patients with Heart Failure

  • Objective: To determine the in vivo hemodynamic effects of this compound in humans.

  • Methodology:

    • Patient Population: Patients with a diagnosis of chronic heart failure (e.g., NYHA Class II-III) are recruited.

    • Instrumentation: A pulmonary artery (Swan-Ganz) catheter is inserted for the measurement of cardiac output (thermodilution method), pulmonary artery pressure, and pulmonary capillary wedge pressure. An arterial line is placed for continuous blood pressure monitoring.

    • Baseline Measurements: A complete set of hemodynamic measurements is obtained before drug administration.

    • Drug Administration: A single oral dose of this compound is administered.

    • Serial Measurements: Hemodynamic parameters are measured at predefined intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after drug administration.[11][12]

    • Data Analysis: Changes from baseline in cardiac index, stroke volume index, systemic vascular resistance, and other parameters are calculated and statistically analyzed.

Discussion and Conclusion

This compound is a pharmacologically interesting compound that produces favorable hemodynamic effects in patients with heart failure, primarily through the actions of its active metabolite, epinine. The combination of mild positive inotropy and vasodilation leads to an increase in cardiac output and a reduction in afterload. Preclinical and early clinical studies consistently demonstrated these beneficial effects.

However, the increased mortality observed in the PRIME II trial serves as a critical reminder of the potential dangers of long-term inotropic stimulation in chronic heart failure. The reasons for this adverse outcome are not fully understood but may be related to proarrhythmic effects, increased myocardial oxygen demand, or other off-target effects.

For researchers and drug development professionals, the story of this compound offers several key lessons. While acute hemodynamic improvements are a desirable feature of a heart failure therapy, they do not always translate to long-term clinical benefit, particularly in terms of mortality. The complex interplay of various receptor subtypes and their downstream signaling pathways necessitates a thorough understanding of a drug's complete pharmacological profile. Future research in the field of inotropic therapy for heart failure must prioritize not only hemodynamic efficacy but also long-term safety, with a particular focus on survival outcomes. The development of agents with more selective mechanisms of action or those that improve cardiac efficiency without significantly increasing myocardial oxygen consumption remains a key goal in cardiovascular drug discovery.

References

Long-Term Effects of Ibopamine on Retinal Ganglion Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, long-term studies on the specific effects of Ibopamine on retinal ganglion cells (RGCs) are not extensively available in the current body of scientific literature. This guide synthesizes information from research on the broader role of dopamine and its receptor agonists on RGCs to provide a comprehensive overview of the potential long-term impacts. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future research directions.

Introduction

This compound, a prodrug of epinine, is a sympathomimetic agent that acts on both dopaminergic and adrenergic receptors. While its short-term effects on intraocular pressure have been explored for diagnostic purposes in glaucoma, the long-term consequences of its administration on the health and survival of retinal ganglion cells (RGCs) remain largely uninvestigated. Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs.[1][2] Therefore, understanding how a dopaminergic agent like this compound might influence RGCs over extended periods is of significant interest.

This technical guide provides an in-depth analysis of the potential long-term effects of this compound on RGCs by examining the known roles of dopamine signaling in retinal physiology and pathophysiology. It summarizes quantitative data from relevant studies, details experimental protocols for assessing neuroprotection, and visualizes key signaling pathways and experimental workflows.

Dopaminergic Signaling in Retinal Ganglion Cells

Dopamine is a critical neuromodulator in the retina, influencing a variety of functions including light adaptation and visual signaling.[3] Its effects are mediated primarily through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors that can have opposing effects on intracellular signaling cascades.

Activation of D1-like receptors has been shown to be neuroprotective for RGCs in some contexts. Studies have indicated that D1 receptor agonists can reduce the number of apoptotic RGCs in models of chronic ocular hypertension.[4] This neuroprotective effect may be mediated by the modulation of ion channel activity and a reduction in RGC hyperexcitability, a state that can lead to cell death in glaucoma.[4]

Conversely, the role of D2-like receptors is more complex. Increased expression of D2 receptors has been observed in RGCs in glaucomatous retinas, and their activation has been linked to enhanced RGC hyperexcitability and injury.[4] Therefore, the net long-term effect of a broad dopamine agonist like this compound (acting through its active metabolite epinine) on RGC survival may depend on the balance of D1 and D2 receptor activation and the specific pathological state of the retina.

Quantitative Data from Preclinical Studies on Dopaminergic Agents

The following tables summarize quantitative findings from preclinical studies investigating the effects of dopamine-related therapies on retinal ganglion cells.

Table 1: Effects of Dopamine-Related Therapy on Optic Nerve Regeneration [5]

Treatment GroupRegenerating Axons at 1 mm (mean ± SEM)Regenerating Axons at 2 mm (mean ± SEM)
Vehicle ControlNot specifiedNot specified
L-DOPA + Drd1 OE + Pten KD839.5 ± 65.14555.9 ± 60.54

Drd1 OE: Dopamine receptor D1 overexpression; Pten KD: Phosphatase and tensin homolog knockdown. Data represents axon counts 28 days post-optic nerve crush.

Table 2: Neuroprotective Effects of L-DOPA in a Mouse Model of Diabetic Retinopathy [6]

ParameterDiabetic GroupDiabetic + L-DOPA GroupP-value
Retinal ThicknessSignificantly reducedPartially restored< 0.05
Scotopic b-wave amplitude (3.0 cd·s/m²)DiminishedMarkedly restored< 0.001
Oscillatory Potentials AmplitudeSignificantly decreasedPartially recoveredNot specified

L-DOPA was administered daily for 2 weeks.

Table 3: Effects of D1 and D2 Receptor Modulation on RGC Injury in a Chronic Ocular Hypertension (COH) Model [4]

TreatmentEffect on TUNEL-positive (apoptotic) RGCs
D1R agonist (SKF81297)Reduced the number
DopamineReduced the number
D2R antagonist (sulpiride)Partially reduced the number
D1R antagonist (SCH23390)No reduction

TUNEL staining was used to identify apoptotic RGCs.

Experimental Protocols

This section details common methodologies used in preclinical studies to assess the effects of pharmacological agents on retinal ganglion cells.

Animal Models of RGC Degeneration
  • Optic Nerve Crush (ONC): This model involves surgically exposing the optic nerve and applying a controlled crush injury with fine forceps. It induces a rapid and synchronized death of RGCs, making it suitable for studying acute neuroprotective and regenerative effects.[7]

  • Chronic Ocular Hypertension (COH): This model mimics glaucoma by inducing a sustained elevation of intraocular pressure. Common methods include the injection of microbeads into the anterior chamber to obstruct aqueous humor outflow or laser photocoagulation of the trabecular meshwork.[8]

  • Diabetic Retinopathy Model: Diabetes can be induced in rodents, such as C57BL/6 mice, through a single high-dose intraperitoneal injection of streptozotocin. This leads to retinal neurodegeneration, including effects on RGCs.[6]

Assessment of RGC Survival and Morphology
  • Immunohistochemistry: Retinas are fixed, sectioned, and stained with antibodies against RGC-specific markers like RBPMS (RNA Binding Protein with Multiple Splicing) or Brn3a. The number of labeled cells is then quantified using microscopy to determine RGC density.[6]

  • TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to identify apoptotic cells by detecting DNA fragmentation. This is a common method to quantify RGC death.[4]

Functional Assessment of RGCs
  • Pattern Electroretinography (PERG): This non-invasive technique measures the electrical response of RGCs to a patterned visual stimulus. A reduction in the PERG amplitude is indicative of RGC dysfunction.[9][10]

  • Scotopic and Photopic Electroretinography (ERG): While the b-wave of the scotopic ERG primarily reflects bipolar cell activity, it can be affected by inner retinal dysfunction. Oscillatory potentials, a component of the ERG, are also considered to reflect the activity of inner retinal neurons, including RGCs and amacrine cells.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Dopaminergic Signaling in Retinal Ganglion Cells

Dopamine_Signaling_RGC cluster_D1R D1-like Receptor Signaling cluster_D2R D2-like Receptor Signaling D1R D1R Gs Gs D1R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB Neuroprotection Neuroprotection & Reduced Hyperexcitability CREB->Neuroprotection D2R D2R Gi Gi D2R->Gi Ion_Channels Ion Channel Modulation D2R->Ion_Channels AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Hyperexcitability Hyperexcitability & Injury Ion_Channels->Hyperexcitability This compound This compound (via Epinine) This compound->D1R This compound->D2R

Caption: Dopamine receptor signaling pathways in retinal ganglion cells.

Generalized Experimental Workflow for Assessing Neuroprotective Agents

Experimental_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Induction Induce RGC Injury (e.g., ONC, COH) Treatment Administer Test Compound (e.g., this compound) vs. Vehicle Induction->Treatment Functional Functional Assessment (e.g., PERG) Treatment->Functional Structural Structural Assessment (RGC Counting, TUNEL) Treatment->Structural Biochemical Biochemical Analysis (e.g., Western Blot for Signaling Proteins) Treatment->Biochemical Outcome Determine Neuroprotective Efficacy Functional->Outcome Structural->Outcome Biochemical->Outcome

Caption: A generalized experimental workflow for preclinical assessment.

Conclusion and Future Directions

While direct evidence is lacking, the existing literature on dopamine's role in the retina suggests that the long-term administration of this compound could have multifaceted effects on retinal ganglion cells. The activation of D1-like receptors may offer neuroprotective benefits by reducing apoptosis and excitotoxicity.[4] However, concurrent activation of D2-like receptors could potentially exacerbate RGC injury, particularly in a glaucomatous state.[4]

Future long-term preclinical studies are imperative to elucidate the specific effects of this compound on RGC survival and function. Such studies should employ validated animal models of glaucoma and optic neuropathy, with comprehensive assessments of both structural and functional outcomes. Furthermore, investigating the differential effects of selective D1 and D2 receptor agonists and antagonists would provide a more nuanced understanding of the dopaminergic pathways involved in RGC pathophysiology. This knowledge will be crucial for the development of safe and effective neuroprotective strategies for glaucoma and other optic neuropathies.

References

Ibopamine Hydrochloride vs. Ibopamine Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the choice between using a drug as a free base or a salt form is a critical decision that influences formulation, stability, and experimental outcomes. This technical guide provides an in-depth comparison of ibopamine hydrochloride and this compound free base, offering data-driven insights and detailed experimental protocols to aid in study design.

This compound, the diisobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic prodrug. Its pharmacological activity is realized after in-vivo hydrolysis by esterases to its active metabolite, epinine.[1][2][3] Epinine acts as an agonist at dopamine D1 receptors and α-adrenergic receptors.[2] This dual action makes this compound a compound of interest in ophthalmology for inducing mydriasis (pupil dilation) and in cardiology for its potential in treating congestive heart failure.[1][2]

For research applications, this compound is available as a free base and as a hydrochloride salt. The choice between these two forms has significant implications for solubility, stability, and handling.

Core Physicochemical Properties: A Comparative Analysis

The selection of the appropriate form of a compound for research is fundamentally guided by its physicochemical properties. For amine-containing compounds like this compound, the salt form (hydrochloride) is generally favored for its enhanced aqueous solubility and chemical stability compared to the free base.[4][5][6] While direct comparative studies on this compound are limited, we can compile the available data and extrapolate from established chemical principles.

PropertyThis compound HydrochlorideThis compound Free BaseGeneral Principle / Reference
CAS Number 75011-65-366195-31-1N/A
Molecular Formula C₁₇H₂₆ClNO₄C₁₇H₂₅NO₄N/A
Molecular Weight 343.85 g/mol 307.39 g/mol N/A
Appearance Solid PowderSolid PowderN/A
Melting Point 132°CData Not AvailableN/A
Aqueous Solubility Water-soluble[7]Poorly soluble (expected)Amine salts are generally more water-soluble than the corresponding free bases.[4][5][8]
Organic Solvent Solubility Slightly soluble in Dioxane, DMSO, MethanolSoluble in DMSON/A
pKa Data Not AvailableData Not AvailableThe pKa of the conjugate acid of an amine determines the pH at which the salt and free base forms are in equilibrium.[4][9]
Chemical Stability Aqueous solutions are stable for ~7 days at room temperature.[7] More stable in solid form due to protonation of the amine, which prevents oxidative degradation.[6]Less stable than the hydrochloride salt, particularly in solution and when exposed to air (oxidation).[6]Amine salts are generally more stable than the free base form.[4][6]
Storage 2-8°C (short-term), -20°C (long-term)0-4°C (short-term), -20°C (long-term)N/A

Pharmacological and Toxicological Considerations

This compound's primary pharmacological action is mediated by its active metabolite, epinine. The prodrug itself has minimal to no activity.[1] The conversion is rapid, with a half-life of approximately two minutes in the aqueous humor of the eye.[1][2]

Pharmacology:

  • Mechanism of Action: Epinine stimulates D1 dopamine receptors and α-adrenergic receptors.[2] D1 receptor activation stimulates the Gs alpha subunit of the G-protein complex, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade is central to its effects.

  • Ocular Effects: Topically applied this compound induces potent mydriasis.[12][13] It also increases the production of aqueous humor, which can lead to a transient increase in intraocular pressure (IOP) in individuals with compromised aqueous outflow, forming the basis of a provocative test for glaucoma.[1][14]

  • Systemic Effects: When administered orally for cardiovascular studies, this compound exerts positive inotropic and vasodilatory effects.[3]

Toxicology:

  • This compound is generally well-tolerated with low systemic and local toxicity.[2]

  • For ophthalmic use, the choice between the free base and hydrochloride salt can influence local tolerability. While the hydrochloride salt enhances solubility, the formulation's pH must be carefully controlled to avoid irritation.

  • General Principle: The toxicity profile is primarily determined by the active moiety (epinine). However, the counter-ion (chloride) in the salt form is generally considered to have a low toxicity profile.[15] Differences in bioavailability resulting from the choice of form could potentially influence the systemic toxicological profile.[15]

Experimental Protocols

Detailed, standardized protocols are crucial for reproducible research. The following sections provide representative methodologies for key experiments involving this compound.

Protocol 1: In Vitro Hydrolysis of this compound

This protocol is designed to measure the rate of conversion of this compound to its active metabolite, epinine, by ocular tissues.

Objective: To determine the rate of enzymatic hydrolysis of this compound in various ocular tissues.

Materials:

  • This compound Hydrochloride or Free Base

  • Isolated ocular tissues (e.g., human or rabbit cornea, iris-ciliary body)[16][17]

  • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4[17]

  • LC-MS/MS system for analysis[17]

  • Incubator at 37°C

Methodology:

  • Tissue Preparation: Obtain fresh human or rabbit ocular tissues. Dissect the desired tissues (e.g., cornea, iris-ciliary body) and divide them into replicates of known weight.[17]

  • Incubation: Place tissue replicates into tubes containing pre-warmed GBR buffer.[17]

  • Dosing: Add this compound (e.g., from a stock solution in DMSO, final concentration 20 µM) to initiate the reaction.[17]

  • Sampling: Collect aliquots of the buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Sample Preparation: Immediately quench the enzymatic reaction in the collected samples (e.g., by adding acetonitrile) and prepare for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of this compound and the formation of epinine.

  • Data Analysis: Calculate the rate of hydrolysis, typically normalized for tissue weight (e.g., in pmol/mg tissue/hr).[16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissect Ocular Tissues (Cornea, Iris-Ciliary Body) B Weigh Tissue Replicates A->B C Place Tissues in GBR Buffer (pH 7.4) B->C D Pre-warm to 37°C C->D E Add this compound Solution (e.g., 20 µM final conc.) D->E F Incubate at 37°C E->F G Collect Aliquots at Time Points F->G H Quench Reaction (e.g., Acetonitrile) G->H I LC-MS/MS Analysis (Quantify this compound & Epinine) H->I J Calculate Hydrolysis Rate (pmol/mg/hr) I->J

Fig 1. Workflow for In Vitro Hydrolysis Assay.
Protocol 2: D1 Receptor-Mediated Adenylyl Cyclase Activation

This assay measures the functional consequence of D1 receptor activation by this compound's active metabolite, epinine.

Objective: To quantify the increase in intracellular cAMP following D1 receptor stimulation.

Materials:

  • HEK293 cells stably transfected with the human Dopamine D1 receptor.

  • Epinine (active metabolite).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Multi-well plates (e.g., 96-well or 384-well).

Methodology:

  • Cell Culture: Culture the D1-receptor expressing cells to confluency in appropriate multi-well plates.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of epinine to the wells. Include a control with buffer only (basal level) and a positive control (e.g., Forskolin) to directly stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the epinine concentration to generate a dose-response curve and determine the EC₅₀ value.

G cluster_signal D1 Receptor Signaling Cascade A Epinine B D1 Receptor (GPCR) A->B binds C G-Protein (Gsα activation) B->C activates D Adenylyl Cyclase (AC) C->D stimulates F cAMP (Second Messenger) D->F catalyzes E ATP E->D G Protein Kinase A (PKA) F->G activates H Cellular Response G->H phosphorylates targets

Fig 2. D1 Receptor Signaling Pathway.
Protocol 3: Assessment of Mydriatic Effect in Rabbits

This in vivo protocol evaluates the pupil-dilating effect of a topical this compound formulation.

Objective: To measure the magnitude and duration of mydriasis induced by topical this compound.

Materials:

  • New Zealand White rabbits.

  • This compound hydrochloride ophthalmic solution (e.g., 1% or 2%).

  • Vehicle control (placebo solution).

  • Digital pupillometer or ruler for measuring pupil diameter.

  • Controlled lighting environment.

Methodology:

  • Acclimatization: Acclimate rabbits to the experimental environment and handling to minimize stress-induced variations in pupil size.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes for each rabbit under controlled lighting conditions.

  • Drug Administration: Instill a single drop (e.g., 50 µL) of the this compound solution into one eye (test eye) and the vehicle into the contralateral eye (control eye).[18]

  • Pupil Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 10, 20, 30, 45, 60, 90, 120, 180, and 240 minutes) post-instillation.[18]

  • Data Analysis: Calculate the change in pupil diameter from baseline for each eye at each time point. Compare the mydriatic effect of the this compound-treated eye to the control eye. Plot the mean change in pupil diameter versus time to determine the onset, peak effect, and duration of action.[12][13]

G A Acclimatize Rabbits B Measure Baseline Pupil Diameter A->B C Instill Drug/Vehicle (Test/Control Eye) B->C D Measure Pupil Diameter at Timed Intervals C->D E Data Analysis: Δ from Baseline vs. Time D->E

Fig 3. Workflow for Mydriasis Assessment in Rabbits.

Conclusion

For researchers studying this compound, the hydrochloride salt is the recommended form for most applications, particularly when aqueous formulations are required. Its superior solubility and stability ensure more reliable and reproducible experimental conditions. The free base may be considered for specific non-aqueous formulations or fundamental studies where the absence of a counter-ion is critical. The protocols and data presented in this guide provide a framework for designing robust experiments to further elucidate the pharmacological and toxicological profile of this interesting prodrug.

References

Methodological & Application

Application Notes and Protocols: The Ibopamine Provocative Test for Glaucoma Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its management is central to glaucoma therapy. The diagnosis of early-stage glaucoma, particularly in individuals with suspicious optic discs or borderline IOP, remains a clinical challenge. Provocative tests aim to unmask the eye's compromised aqueous humor outflow facility, aiding in earlier diagnosis and risk stratification. The ibopamine provocative test is a pharmacological challenge that assesses the functional capacity of the aqueous humor outflow system.

This compound, the 3,4-di-isobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic agent. When administered topically to the eye, it is hydrolyzed into its active metabolite, epinine. Epinine acts as a non-selective agonist on D1-dopaminergic and α-adrenergic receptors.[1][2] Its D1-dopaminergic activity stimulates the production of aqueous humor, while its α-adrenergic action induces mydriasis (pupil dilation) without significant cycloplegia (paralysis of the ciliary muscle).[1][2][3]

In a healthy eye, the increased aqueous production is compensated by a fully functional outflow system, resulting in minimal to no change in IOP. However, in eyes with compromised outflow, as is the case in many forms of glaucoma, the increased aqueous production leads to a significant elevation in IOP.[4][5] This differential response forms the basis of the this compound provocative test, making it a valuable tool for identifying individuals at risk of developing or progressing glaucoma.[4][6]

Data Presentation

The following tables summarize the quantitative data from clinical studies on the this compound provocative test, highlighting the differential IOP response between various patient cohorts.

Table 1: Intraocular Pressure (IOP) Response to the this compound Provocative Test in Different Patient Groups

Patient GroupBaseline IOP (mmHg)IOP Change after this compound (mmHg)Percentage of Positive RespondersReference
Primary Open-Angle Glaucoma (POAG)Not specifiedNot specified92%[4]
Glaucoma SuspectsNot specifiedNot specified61%[4]
Normal Tension Glaucoma (NTG)Not specifiedNot specified52%[4]
Healthy VolunteersNot specifiedNot specified0%[4]
Glaucoma PatientsNot specifiedMean increase of 4.086.7%[7]
Healthy VolunteersNot specifiedNo significant change0%[7]
Glaucoma Suspects (GS)Not specified1.8Not specified[6][8]
Stable Glaucoma (SG)Not specified4.5Not specified[6][8]
Progressive Glaucoma (PG)Not specified8.1Not specified[6][8]
Offspring of POAG Parents15.73 ± 2.31Mean increase of 5.57 in positive responders44.33%[9]
Offspring of Healthy Parents15.31 ± 1.861 to 2 mmHg reduction0%[9]

Table 2: Diagnostic Performance of the this compound Provocative Test

ParameterValuePatient PopulationReference
Sensitivity87%Glaucoma Patients[10]
Specificity95%Normal Individuals[10]
Sensitivity78.7%Early Glaucoma[11]
Specificity71.6%Controls[11]

Experimental Protocols

Protocol for the this compound Provocative Test

This protocol is a synthesis of methodologies reported in multiple clinical studies.[6][9][10][12]

1. Patient Selection and Preparation:

  • Inclusion Criteria: Patients with suspected glaucoma (e.g., suspicious optic disc, borderline IOP), diagnosed open-angle glaucoma, or individuals at high risk for glaucoma. A control group of healthy volunteers with no ocular pathology is recommended for comparative studies.

  • Exclusion Criteria: Patients with angle-closure glaucoma are contraindicated.[13] Caution should be exercised in patients with a history of severe heart disease, pheochromocytoma, hyperthyroidism, and arrhythmias.[13] Concurrent use of prostaglandin analogues may reduce the sensitivity of the test.[10] A washout period for topical glaucoma medications may be considered, depending on the study design.

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the procedure, potential risks, and benefits.

  • Baseline Measurements:

    • Measure and record the baseline IOP using a calibrated Goldmann applanation tonometer.

    • Perform a comprehensive ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and gonioscopy to confirm an open angle.

2. Materials:

  • This compound hydrochloride 2% ophthalmic solution.

  • Goldmann applanation tonometer.

  • Slit lamp.

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%).

3. Procedure:

  • Instill one drop of topical anesthetic into the conjunctival sac of the eye(s) to be tested.

  • Measure the baseline IOP.

  • Instill two drops of 2% this compound ophthalmic solution into the conjunctival sac of the study eye(s), with a 5-minute interval between the drops.[9][10][12]

  • Measure IOP at subsequent time points. Commonly used time points for post-instillation IOP measurement are 30, 45, and 60 minutes.[6][10][12] Some protocols extend measurements to 180 minutes.[10]

4. Interpretation of Results:

  • Positive Test: A significant increase in IOP from baseline is considered a positive response. The cutoff for a positive test varies across studies, with common definitions being an IOP increase of ≥3 mmHg at 45 minutes[9] or >4 mmHg at any time point.[10]

  • Negative Test: Little to no change or a slight decrease in IOP from baseline.

5. Post-Procedure Care and Follow-up:

  • Advise patients of potential temporary side effects, including mydriasis (dilated pupils) leading to photophobia (light sensitivity).[5]

  • Systemic side effects are rare with topical administration.[5]

  • Follow-up examinations, including visual field testing and optical coherence tomography (OCT), can be correlated with the results of the this compound test to assess the risk of glaucoma progression.[4][11]

Mandatory Visualizations

Signaling Pathway of this compound in the Eye

cluster_cornea Cornea & Aqueous Humor cluster_ciliary Ciliary Body cluster_iris Iris Dilator Muscle cluster_outflow Aqueous Humor Outflow This compound Topical this compound (2%) Epinine Epinine (Active Metabolite) This compound->Epinine Hydrolysis by Esterases D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Alpha_Receptor α-Adrenergic Receptor Epinine->Alpha_Receptor Aqueous_Production Increased Aqueous Humor Production D1_Receptor->Aqueous_Production Stimulation Healthy_Outflow Healthy Outflow Pathway Aqueous_Production->Healthy_Outflow Impaired_Outflow Impaired Outflow Pathway (Glaucoma) Aqueous_Production->Impaired_Outflow Mydriasis Mydriasis Alpha_Receptor->Mydriasis Stimulation IOP_Normal IOP Remains Stable Healthy_Outflow->IOP_Normal Compensation IOP_Elevated IOP Increases Impaired_Outflow->IOP_Elevated Inadequate Compensation

Caption: this compound's mechanism of action in the eye.

Experimental Workflow of the this compound Provocative Test

Start Patient Selection & Informed Consent Baseline_Exam Baseline Ophthalmic Examination Start->Baseline_Exam Baseline_IOP Measure Baseline IOP Baseline_Exam->Baseline_IOP Ibopamine_Admin Administer 2 drops of 2% this compound (5 min apart) Baseline_IOP->Ibopamine_Admin Post_IOP Measure IOP at 30, 45, 60 min Ibopamine_Admin->Post_IOP Decision ΔIOP ≥ Threshold? Post_IOP->Decision Positive Positive Test: Compromised Outflow Likely Decision->Positive Yes Negative Negative Test: Healthy Outflow Likely Decision->Negative No End Post-Test Counseling & Follow-up Positive->End Negative->End

Caption: Workflow of the this compound provocative test.

References

Application Notes and Protocols for Ophthalmic Formulation of Ibopamine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of ophthalmic Ibopamine formulations for animal research, with a focus on rabbit models. The detailed protocols and supporting data are intended to facilitate the standardized and effective use of this compound in preclinical ophthalmic studies.

Introduction

This compound is a sympathomimetic prodrug of epinine (N-methyldopamine) that exhibits both dopaminergic and adrenergic activity.[1][2] In ophthalmology, it is recognized for its mydriatic (pupil-dilating) effects and its ability to influence intraocular pressure (IOP).[3][4] Following topical administration, this compound is rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor to its active metabolite, epinine, with a half-life of approximately two minutes.[1][2] Epinine then stimulates D1 dopaminergic and α1-adrenergic receptors, leading to a dual mechanism of action.[3][4][5] Stimulation of α1-adrenergic receptors on the iris dilator muscle results in mydriasis, while activation of D1 receptors in the ciliary body can lead to an increase in aqueous humor production.[3][4][5][6]

Data Presentation

Table 1: Ophthalmic Formulation of this compound Hydrochloride (2%)
ComponentQuantity per 100 mLPurpose
This compound Hydrochloride2.0 gActive Pharmaceutical Ingredient
Citric Acid Monohydrate0.520 gBuffering Agent
Disodium Phosphate Dodecahydrate1.380 gBuffering Agent
Hydroxypropyl Methylcellulose (HPMC)0.300 gViscosity Enhancing Agent
Benzalkonium Chloride0.010 gPreservative
Mannitol2.000 gTonicity Adjusting Agent
Disodium Edetate (EDTA)0.050 gChelating Agent/Stabilizer
Sterile Water for Injectionq.s. to 100 mLVehicle

This formulation is based on a patented composition and should be adapted based on specific experimental requirements.[7]

Table 2: Effects of 2% this compound on Intraocular Pressure (IOP) and Pupil Diameter in Rabbits
ParameterBaseline (Mean ± SD)Post-instillation (Peak Effect) (Mean ± SD)Time to Peak EffectDuration of EffectReference
IOP Varies by studyTransient increase followed by prolonged hypotension~30 minutes for initial riseSeveral hours for hypotension[8][9]
Pupil Diameter Varies by studySignificant mydriasis40 minutes> 2 hours[9][10]
Table 3: Reported Quantitative Effects of this compound in Ophthalmic Studies
Study TypeAnimal ModelThis compound ConcentrationObserved Effect on IOPObserved Effect on Pupil DiameterReference
Experimental StudyRabbit2%Transient increase, then prolonged decreaseMarked mydriasis[8]
Experimental StudyRabbitNot SpecifiedTransient riseDilation[9]
Clinical StudyHuman (Healthy)2%No significant changeMarked mydriasis (3.9 mm to 7.3 mm)[10]
Clinical StudyHuman (Glaucoma)2%Significant increase (22.2 mmHg to 24.0 mmHg)Not specified in abstract[10]
Experimental StudyRabbit2%Increased IOP after outflow impairment (+13.5 mmHg)Not specified in abstract[6]

Experimental Protocols

Protocol 1: Preparation of 2% this compound Ophthalmic Solution

Materials:

  • This compound Hydrochloride powder

  • Citric Acid Monohydrate

  • Disodium Phosphate Dodecahydrate

  • Hydroxypropyl Methylcellulose (HPMC)

  • Benzalkonium Chloride solution (0.1%)

  • Mannitol

  • Disodium Edetate (EDTA)

  • Sterile Water for Injection

  • Sterile glassware (beakers, graduated cylinders)

  • Sterile magnetic stirrer and stir bar

  • pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile ophthalmic dropper bottles

Procedure:

  • Vehicle Preparation: In a sterile beaker, dissolve the buffering agents (citric acid and disodium phosphate), tonicity agent (mannitol), and chelating agent (EDTA) in approximately 80% of the final volume of sterile water for injection with gentle stirring.

  • Viscosity Enhancement: Slowly add the HPMC to the solution while stirring continuously to avoid clumping. Allow the HPMC to fully hydrate and the solution to become clear. This may take several hours.

  • Drug Dissolution: Accurately weigh the this compound Hydrochloride powder and slowly add it to the vehicle with continuous stirring until fully dissolved.

  • Preservative Addition: Add the required volume of Benzalkonium Chloride solution to achieve a final concentration of 0.01%.

  • pH Adjustment: Check the pH of the solution and adjust to a physiologically acceptable range (typically 6.8-7.4) using sterile sodium hydroxide or hydrochloric acid solutions if necessary.

  • Final Volume Adjustment: Add sterile water for injection to reach the final desired volume.

  • Sterilization: Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically dispense the sterile solution into sterile ophthalmic dropper bottles.

  • Quality Control: Perform sterility testing and verify the final concentration of this compound Hydrochloride using a suitable analytical method (e.g., HPLC).

Protocol 2: Topical Ophthalmic Administration and Monitoring in Rabbits

Animals:

  • Healthy New Zealand White rabbits (2-3 kg) are commonly used.[11]

  • House animals individually in a controlled environment with a 12-hour light/dark cycle.[8]

  • Allow for an acclimatization period of at least one week before the experiment.

Procedure:

  • Animal Restraint: Gently restrain the rabbit. Wrapping the rabbit in a towel can help to minimize movement and stress.

  • Baseline Measurements:

    • IOP: Measure the baseline intraocular pressure of both eyes using a calibrated tonometer (e.g., rebound tonometer) prior to drug administration.[1]

    • Pupil Diameter: Measure the baseline pupil diameter using a caliper or a specialized pupillometer.

  • Drug Administration:

    • Instill one drop (approximately 30-50 µL) of the 2% this compound ophthalmic solution into the lower conjunctival sac of one eye. The other eye can serve as a control and receive a vehicle solution.

    • Avoid touching the tip of the dropper to the eye or surrounding tissues.

  • Post-Administration Monitoring:

    • IOP and Pupil Diameter: Measure IOP and pupil diameter at predetermined time points (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after instillation.

    • Ocular Observations: Visually inspect the eyes for any signs of irritation, such as redness, swelling, or discharge, and record the observations.

  • Data Analysis:

    • Calculate the mean and standard deviation for IOP and pupil diameter at each time point for both the treated and control eyes.

    • Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Mandatory Visualizations

Ibopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Ocular Tissue (e.g., Cornea, Aqueous Humor) cluster_cell_membrane Target Cell Membrane cluster_downstream_alpha α1-Adrenergic Signaling cluster_downstream_d1 D1 Dopaminergic Signaling This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine (Active Metabolite) Esterases->Epinine Alpha1_Receptor α1-Adrenergic Receptor (Iris Dilator Muscle) Epinine->Alpha1_Receptor Binds to D1_Receptor D1 Dopaminergic Receptor (Ciliary Body Epithelium) Epinine->D1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates Gs Gs Protein D1_Receptor->Gs Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Mydriasis Mydriasis (Pupil Dilation) Contraction->Mydriasis AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AqP_Increase Increased Aqueous Humor Production PKA->AqP_Increase IOP_Change Potential IOP Increase AqP_Increase->IOP_Change

Caption: Signaling pathway of this compound in ocular tissues.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Formulation Prepare 2% this compound Ophthalmic Solution Baseline Baseline Measurements (IOP & Pupil Diameter) Formulation->Baseline Animal_Acclimatization Animal Acclimatization (≥ 1 week) Animal_Acclimatization->Baseline Administration Topical Administration (this compound or Vehicle) Baseline->Administration Monitoring Post-instillation Monitoring (IOP, Pupil Diameter, Ocular Signs) Administration->Monitoring Data_Collection Data Collection & Tabulation Monitoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: Experimental workflow for this compound animal studies.

References

Application Notes and Protocols for Ibopamine Administration in Rabbit Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, a prodrug of epinine (N-methyldopamine), is a sympathomimetic agent that exhibits both dopaminergic (D1) and α-adrenergic agonist activity. In ophthalmic applications, topical administration of this compound is known to induce mydriasis without causing cycloplegia.[1][2] A key pharmacological effect of this compound is its ability to increase the production of aqueous humor.[3][4] This characteristic has led to its use as a provocative test in clinical settings to identify eyes with compromised aqueous outflow, as a significant increase in intraocular pressure (IOP) is observed in glaucomatous eyes but not in healthy eyes following its administration.[1][3][4]

These properties make this compound a valuable tool for preclinical glaucoma research in animal models. Rabbit models of glaucoma are frequently employed to study the pathophysiology of the disease and to evaluate the efficacy of potential therapeutic agents. This document provides detailed application notes and protocols for the administration of this compound in various rabbit models of glaucoma, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on intraocular pressure (IOP) in both normal rabbits and a rabbit model of glaucoma with induced outflow impairment.

Table 1: Effect of 2% this compound on Intraocular Pressure in Normal Rabbits

Rabbit ModelAdministration ProtocolIOP ChangeTime CourseReference
Normal Pigmented RabbitsSingle topical instillation of 2% this compoundTransient increase followed by prolonged hypotensionEffect is dependent on the circadian rhythm (transient rise observed during the light phase)[5]

Table 2: Effect of 2% this compound in a Rabbit Model of Glaucoma with Experimentally Impaired Outflow

Rabbit ModelMethod of Outflow ImpairmentAdministration ProtocolBaseline IOP (mmHg)Post-Ibopamine IOP Change (mmHg)Statistical SignificanceReference
New Zealand White RabbitsLaminaria DigitataSingle topical instillation of 2% this compoundNot specified+13.5 ± 7.2 (SD)p ≤ 0.001[1]

Experimental Protocols

Preparation of 2% this compound Ophthalmic Solution (Extemporaneous)

For research purposes, a 2% this compound ophthalmic solution can be prepared extemporaneously. The following is a general guideline and should be performed under sterile conditions in a laminar flow hood.

Materials:

  • This compound hydrochloride powder

  • Sterile water for injection

  • Sterile vehicle (e.g., balanced salt solution or a suitable ophthalmic buffer)

  • Sterile containers (e.g., dropper bottles)

  • pH meter

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound hydrochloride to prepare a 2% (w/v) solution.

  • In a sterile environment, dissolve the this compound hydrochloride powder in a small amount of sterile water for injection.

  • Add the sterile vehicle to reach the final desired volume.

  • Check the pH of the solution and adjust to a physiologically acceptable range for ophthalmic use (typically pH 6.8-7.8) using sterile solutions of hydrochloric acid or sodium hydroxide if necessary.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into the final sterile containers.

  • Store the prepared solution as recommended based on stability data, typically refrigerated and protected from light.

Note: It is crucial to perform stability and sterility testing on any extemporaneously prepared ophthalmic solution.[6][7][8]

Induction of Glaucoma in Rabbit Models

Several models can be used to induce ocular hypertension in rabbits. The choice of model may depend on the specific research question.

a) Steroid-Induced Glaucoma: This model mimics glucocorticoid-induced glaucoma.

  • Materials: Dexamethasone (0.1% or 1%) or Betamethasone ophthalmic solution.[9][10]

  • Protocol: Administer one drop of the steroid solution to one eye of the rabbit two to three times daily for 3 to 5 weeks.[10] IOP should be monitored regularly (e.g., twice weekly) using a calibrated tonometer. A significant and sustained elevation in IOP compared to the contralateral (control) eye indicates the successful induction of ocular hypertension.[9][10][11]

b) Laser-Induced Glaucoma: This model creates a more direct impairment of aqueous outflow.

  • Materials: Argon or diode laser, goniolens.

  • Protocol: Under general and topical anesthesia, use a laser to photocoagulate the trabecular meshwork. The laser parameters (spot size, duration, power) should be optimized to achieve a significant reduction in outflow facility.[12][13] This procedure should only be performed by trained personnel. Post-operative inflammation should be managed, and IOP monitored closely.

c) Outflow Impairment with Laminaria Digitata: This model has been specifically used in a study with this compound.[1] While a detailed step-by-step protocol is not readily available in the public domain, the principle involves the surgical placement of Laminaria Digitata, a type of seaweed that expands upon hydration, into the anterior chamber angle to physically obstruct aqueous outflow. This is a surgical procedure requiring a high level of skill and should be developed and validated under appropriate ethical guidelines.

Administration of this compound and IOP Measurement
  • Animal Handling: Rabbits should be gently restrained. Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) should be applied to the cornea before IOP measurements.

  • This compound Administration: Instill one to two drops of the 2% this compound solution into the cul-de-sac of the glaucomatous eye. The contralateral eye can serve as a control.

  • IOP Measurement: Measure IOP at baseline (before this compound administration) and at regular intervals post-instillation (e.g., 15, 30, 45, 60, 90, and 120 minutes) using a tonometer (e.g., Tono-Pen, rebound tonometer).

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in the Ciliary Body

This compound's effect on aqueous humor production is primarily mediated through its active metabolite, epinine, which stimulates D1 and α1-adrenergic receptors in the ciliary epithelium.

Ibopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Ciliary Epithelial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Epinine Epinine This compound->Epinine Hydrolysis by esterases D1R D1 Receptor Epinine->D1R binds Alpha1R α1-Adrenergic Receptor Epinine->Alpha1R binds Gs Gs Protein D1R->Gs activates Gq Gq Protein Alpha1R->Gq activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Ion_Transport Modulation of Ion Transport PKA->Ion_Transport phosphorylates targets PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2_release Ca²⁺ Release IP3_DAG->Ca2_release leads to Ca2_release->Ion_Transport influences Aq_Production Increased Aqueous Humor Production Ion_Transport->Aq_Production

Figure 1: this compound's signaling cascade in ciliary epithelial cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a rabbit model of glaucoma.

Experimental_Workflow cluster_setup Model Development cluster_experiment This compound Administration and Measurement cluster_analysis Data Analysis and Conclusion Animal_Acclimatization Animal Acclimatization (New Zealand White Rabbits) Glaucoma_Induction Induction of Glaucoma (e.g., Steroid-Induced) Animal_Acclimatization->Glaucoma_Induction IOP_Monitoring IOP Monitoring to Confirm Ocular Hypertension Glaucoma_Induction->IOP_Monitoring Baseline_IOP Baseline IOP Measurement IOP_Monitoring->Baseline_IOP Ibopamine_Admin Topical Administration of 2% this compound Solution Baseline_IOP->Ibopamine_Admin Post_IOP_Measurements Post-Administration IOP Measurements (Time Course) Ibopamine_Admin->Post_IOP_Measurements Data_Analysis Data Analysis (Comparison of IOP changes) Post_IOP_Measurements->Data_Analysis Conclusion Conclusion on this compound's Effect in the Model Data_Analysis->Conclusion

Figure 2: Workflow for this compound studies in rabbit glaucoma models.

Conclusion

This compound serves as a potent pharmacological tool for the investigation of aqueous humor dynamics in the context of glaucoma research. The provided protocols and data offer a framework for utilizing this compound in rabbit models to probe the mechanisms of IOP regulation and to evaluate novel therapeutic strategies aimed at modulating aqueous humor production and outflow. The ability of this compound to elicit a hypertensive response specifically in eyes with compromised outflow makes it particularly useful for validating glaucoma models and for studying the interplay between aqueous production and outflow facility. Researchers should select the most appropriate glaucoma induction model based on their specific experimental objectives and adhere to strict ethical guidelines for animal research.

References

Application Notes and Protocols for HPLC-Based Assay of Ibopamine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine is an orally administered prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its pharmacologically active metabolite, epinine (N-methyldopamine).[1][2][3] Epinine exerts its effects by stimulating dopamine (DA1 and DA2), beta (β1 and β2), and alpha (α) adrenergic receptors, making it a subject of interest in the treatment of conditions like congestive heart failure.[3] Monitoring the plasma concentrations of this compound's primary active metabolite, epinine, and its subsequent breakdown products is crucial for pharmacokinetic and pharmacodynamic studies. The main metabolites of epinine include 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

This document provides detailed application notes and protocols for the quantitative analysis of epinine and its key metabolites in plasma using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Metabolic Pathway of this compound

This compound undergoes rapid enzymatic hydrolysis to form its active metabolite, epinine. Epinine is then further metabolized through oxidation and methylation to form DOPAC and HVA, respectively.

G This compound This compound Epinine Epinine This compound->Epinine Hydrolysis (Esterases) DOPAC DOPAC Epinine->DOPAC Oxidative deamination HVA HVA Epinine->HVA COMT

Simplified metabolic pathway of this compound.

Experimental Protocols

This section outlines the methodologies for the analysis of epinine and its metabolites in plasma. Two primary HPLC methods are detailed: one with electrochemical detection and an alternative with fluorescence detection.

Protocol 1: HPLC with Electrochemical Detection (HPLC-ECD)

This is a highly sensitive method for the direct measurement of electrochemically active compounds like catecholamines and their metabolites.

1. Sample Preparation: Alumina Extraction

This method is effective for extracting catecholamines from plasma.

  • Reagents and Materials:

    • Plasma sample with an added internal standard (e.g., dihydroxybenzylamine, DHBA).

    • Tris-EDTA buffer (e.g., 2 M Tris, with EDTA).

    • Activated alumina.

    • Wash solution (e.g., 16.5 mM Tris/EDTA solution).[4]

    • Elution solution: Perchloric acid (e.g., 0.1 - 0.2 M).[4]

  • Procedure:

    • To 1 mL of plasma, add 50 µL of the internal standard solution.[4]

    • Add approximately 20 mg of activated alumina and 600 µL of Tris-EDTA buffer.[4]

    • Vortex or stir the mixture for 10 minutes to allow catecholamines to adsorb to the alumina.

    • Centrifuge at 800 x g for 1 minute at 4°C and discard the supernatant.[4]

    • Wash the alumina pellet three times with 1 mL of the wash solution, centrifuging after each wash.[4]

    • Elute the catecholamines from the alumina by adding 120 µL of perchloric acid and centrifuging.[4]

    • Inject a 40 µL aliquot of the eluate into the HPLC system.[4]

2. HPLC-ECD Conditions

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common mobile phase consists of a phosphate or citrate buffer at a pH of approximately 3.0-5.6. It often includes an ion-pairing agent like 1-octanesulfonic acid and a small percentage of an organic modifier such as methanol or acetonitrile.[4][5]

  • Flow Rate: 0.8 - 1.2 mL/min.[4][5]

  • Detector: Glassy carbon working electrode.[6]

  • Oxidation Potential: Set between +650 mV and +800 mV.[5][6]

Protocol 2: HPLC with Fluorescence Detection

This method requires derivatization of the target analytes to make them fluorescent.

1. Sample Preparation: Protein Precipitation

A straightforward method for removing proteins from plasma samples.

  • Reagents and Materials:

    • Plasma sample.

    • Ice-cold methanol or acetonitrile.[7]

  • Procedure:

    • Add 2 to 3 volumes of ice-cold methanol or acetonitrile to 1 volume of plasma (e.g., 600 µL of solvent to 200 µL of plasma).[7]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

    • Carefully collect the supernatant for the derivatization step.

2. Derivatization

  • Reagent: 1,2-diphenylethylenediamine is a common derivatizing agent for catecholamines.

  • Procedure: The supernatant from the protein precipitation step is incubated with the derivatizing agent to form fluorescent derivatives.

3. HPLC-Fluorescence Conditions

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile/water) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence detector.

  • Excitation/Emission Wavelengths: The specific wavelengths will depend on the derivatizing agent used. For 1,2-diphenylethylenediamine derivatives, typical excitation is around 350 nm and emission is around 480 nm.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based analysis of this compound metabolites in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Collection Spike Spike with Internal Standard Plasma->Spike Extraction Extraction (Alumina or PPT) Spike->Extraction Derivatization Derivatization (for Fluorescence) Extraction->Derivatization Injection HPLC Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (ECD or Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

General workflow for HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of epinine and its metabolites. Note that these values can vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-ECD Method Performance

AnalyteRetention Time (min)LOD (pg/mL)LOQ (pg/mL)Recovery (%)
Epinine (as Dopamine)8 - 118.3[8]2570 - 85
DOPAC4 - 6< 103070 - 85
HVA12 - 1510 - 20 (in urine)[9]5065 - 80

Table 2: HPLC Column and Mobile Phase Conditions

ParameterHPLC-ECD Method 1HPLC-ECD Method 2
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3 µm
Mobile Phase 0.1 M Citrate buffer, 0.3 mM EDTA, 0.5 mM 1-octanesulfonic acid, 7% Methanol[5]58 mM Sodium dihydrogen phosphate, 1.2 mM octanesulfonic acid, 0.3 mM EDTA, 2 mM KCl, 8% Methanol[4]
pH ~3.05.6[4]
Flow Rate 1.2 mL/min[5]0.8 mL/min

Conclusion

The described HPLC-based methods provide sensitive and reliable means for the quantification of this compound's active metabolite, epinine, and its major metabolites in plasma. The choice between electrochemical and fluorescence detection will depend on the available instrumentation and the specific requirements of the study. Proper sample preparation is critical for achieving accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and clinical pharmacology.

References

Application Notes and Protocols for Inducing Experimental Ocular Hypertension Using Ibopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, a prodrug of epinine (N-methyldopamine), is a sympathomimetic agent that acts as a non-cycloplegic mydriatic.[1] It functions by stimulating both α-adrenergic and D1-dopaminergic receptors.[2][3] The activation of D1 receptors in the ciliary body leads to an increase in aqueous humor production.[4][5] In individuals with compromised aqueous humor outflow, this pharmacologically induced increase in production results in a transient elevation of intraocular pressure (IOP).[4][6][7] This characteristic makes this compound a valuable tool for researchers studying ocular hypertension and glaucoma. While clinically used as a provocative test to identify impaired outflow facility,[1][5][8] this document outlines protocols for its application in inducing experimental ocular hypertension in animal models for research purposes.

Data Presentation

Table 1: Effects of 2% this compound on Intraocular Pressure (IOP) in Humans

Subject GroupBaseline IOP (mmHg, mean ± SE)Post-Ibopamine IOP (mmHg, mean ± SE)Mean IOP Increase (mmHg)Reference
Healthy Volunteers11.13 ± 0.4911.13 ± 0.470[7]
Open-Angle Glaucoma Patients25.83 ± 0.2329.87 ± 0.334.03[7]

Table 2: Proposed Dosing Regimen for Chronic Ocular Hypertension Induction in a Rat Model

Animal ModelThis compound ConcentrationAdministration RouteFrequencyProposed Duration
Rat (Sprague-Dawley)2%Topical OcularTwice daily4 weeks

Note: This is a proposed protocol as literature on chronic induction is limited. The frequency is based on the transient nature of this compound's effect, aiming for sustained IOP elevation.

Signaling Pathway of this compound-Induced Aqueous Humor Production

This compound, after topical administration, is rapidly hydrolyzed into its active metabolite, epinine. Epinine acts as an agonist at D1 dopamine receptors on the ciliary epithelium. This receptor activation initiates a Gs protein-coupled signaling cascade. The activated Gs protein stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[9][10] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a series of downstream phosphorylation events that ultimately result in increased aqueous humor secretion by the ciliary body.[9][11]

Ibopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Ciliary Epithelium Membrane cluster_intracellular Intracellular Space This compound This compound (2%) Epinine Epinine This compound->Epinine Hydrolysis D1R D1 Dopamine Receptor Epinine->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Secretion Increased Aqueous Humor Secretion PKA->Secretion Leads to

Caption: this compound's signaling cascade in the ciliary body.

Experimental Protocols

Protocol 1: Induction of Chronic Ocular Hypertension in a Rat Model (Proposed)

This protocol is designed to induce a sustained elevation in IOP in rats.

Materials:

  • This compound (2% ophthalmic solution)

  • Sprague-Dawley rats (8-10 weeks old)

  • Rebound tonometer (e.g., TonoLab)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate rats to handling and the procedure for IOP measurement for one week prior to the start of the experiment.

  • Baseline IOP Measurement:

    • Gently restrain the conscious rat.

    • Instill one drop of topical anesthetic into the eye.

    • Measure the baseline IOP using a rebound tonometer according to the manufacturer's instructions.

    • Record the average of three consecutive readings.

  • This compound Administration:

    • Instill one 5 µL drop of 2% this compound ophthalmic solution onto the cornea of one eye. The contralateral eye can serve as a control and receive a vehicle (e.g., sterile saline).

    • Administer the eye drops twice daily (e.g., 9:00 AM and 5:00 PM) for 4 weeks.

  • IOP Monitoring:

    • Measure IOP in both eyes twice a week, approximately 1-2 hours after the morning administration of this compound, to assess the peak pressure increase.

    • Continue monitoring throughout the 4-week period.

OHT_Induction_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline_IOP Baseline IOP Measurement Acclimatization->Baseline_IOP Ibopamine_Admin Topical this compound (2%) Administration (Twice Daily, 4 weeks) Baseline_IOP->Ibopamine_Admin IOP_Monitoring IOP Monitoring (Twice Weekly) Ibopamine_Admin->IOP_Monitoring During treatment Endpoint Endpoint Analysis (RGC Counting) IOP_Monitoring->Endpoint

Caption: Workflow for inducing chronic ocular hypertension.

Protocol 2: Quantification of Retinal Ganglion Cell (RGC) Death via Retrograde Labeling

This protocol allows for the visualization and quantification of surviving RGCs.

Materials:

  • Fluoro-Gold (or other retrograde tracer)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4%)

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Retrograde Labeling (7 days before endpoint):

    • Anesthetize the animal.

    • Mount the animal in a stereotaxic apparatus.

    • Expose the superior colliculi.

    • Apply a small piece of gelfoam soaked in Fluoro-Gold solution onto the surface of both superior colliculi.

    • Suture the incision and allow the animal to recover for 7 days to permit tracer transport to the RGC bodies.

  • Tissue Harvest and Preparation:

    • At the experimental endpoint, euthanize the animal and enucleate the eyes.

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retinas and prepare them as flat mounts on microscope slides.

  • RGC Visualization and Counting:

    • Visualize the Fluoro-Gold labeled RGCs using a fluorescence microscope.

    • Capture images from standardized fields in each quadrant of the retina.

    • Count the number of labeled RGCs per field.

    • Calculate the average RGC density for each retina.

RGC_Quantification_Logic OHT Ocular Hypertension (this compound-induced) RGC_Damage Retinal Ganglion Cell Damage/Loss OHT->RGC_Damage Leads to Retrograde_Labeling Retrograde Labeling (Fluoro-Gold) RGC_Damage->Retrograde_Labeling Is assessed by RGC_Visualization Visualization of Surviving RGCs Retrograde_Labeling->RGC_Visualization Enables Quantification Quantification of RGC Density RGC_Visualization->Quantification Allows for

Caption: Logical flow for assessing RGC loss.

Concluding Remarks

The use of this compound provides a pharmacological approach to induce ocular hypertension for the study of glaucoma. The protocols outlined above offer a framework for researchers to establish an animal model and assess the subsequent neurodegenerative effects on retinal ganglion cells. It is crucial to note that the chronic induction protocol is a proposed methodology based on the known pharmacodynamics of this compound and may require optimization for specific research needs. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

References

Application Notes and Protocols: Ibopamine in Combination with Diuretics in Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ibopamine in combination with diuretics in preclinical heart failure models. The following sections detail the rationale, experimental design, and specific protocols for investigating the synergistic or additive effects of this drug combination on cardiac and renal function.

Introduction and Rationale

Heart failure is a complex syndrome characterized by impaired cardiac function, neurohumoral activation, and fluid retention. Diuretics are a cornerstone of heart failure management, primarily addressing fluid overload. This compound, an orally active dopamine prodrug, exerts its effects through its active metabolite, epinine. It stimulates dopamine D1-like and D2-like receptors, as well as adrenergic receptors, leading to vasodilation, increased renal blood flow, and mild inotropic effects.[1][2] The combination of this compound and a diuretic, such as the loop diuretic furosemide, is hypothesized to provide complementary benefits by simultaneously improving hemodynamics and promoting more effective fluid and sodium removal.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound and diuretics in heart failure are mediated through distinct and potentially synergistic signaling pathways.

  • This compound's Mechanism of Action: this compound, through its active metabolite epinine, primarily acts on dopamine (D1 and D2) and adrenergic (β1, β2, and α) receptors.[1]

    • Cardiac Effects: Stimulation of β1-adrenergic receptors in the heart leads to a mild positive inotropic effect, increasing cardiac contractility.

    • Vascular Effects: Activation of D1 and β2 receptors in vascular smooth muscle causes vasodilation, reducing both preload and afterload on the heart.

    • Renal Effects: D1 receptor activation in the renal vasculature increases renal blood flow. In the proximal tubules, D1 receptor stimulation inhibits the Na+/H+ exchanger and Na+/K+-ATPase, leading to natriuresis and diuresis.[3]

    • Neurohumoral Effects: Stimulation of presynaptic D2 receptors inhibits norepinephrine release, contributing to a reduction in sympathetic tone. This compound has also been shown to decrease plasma renin activity and aldosterone levels.[1]

  • Diuretics' Mechanism of Action (Furosemide Example): Loop diuretics like furosemide act on the thick ascending limb of the loop of Henle in the kidney. They inhibit the Na+-K+-2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water.

The combined action of this compound and a diuretic can therefore target both the hemodynamic and fluid retention aspects of heart failure.

cluster_this compound This compound (via Epinine) cluster_D1_Effects D1 Receptor Effects cluster_D2_Effects D2 Receptor Effects cluster_Beta1_Effects β1 Receptor Effects cluster_Furosemide Furosemide cluster_Furosemide_Effects Furosemide Effects cluster_HF_Pathophysiology Heart Failure Pathophysiology This compound This compound D1R D1 Receptor (Renal Tubules, Vasculature) This compound->D1R D2R D2 Receptor (Presynaptic Nerve Terminals) This compound->D2R Beta1R β1 Receptor (Heart) This compound->Beta1R Renal_Vasodilation Renal Vasodilation D1R->Renal_Vasodilation Natriuresis Natriuresis D1R->Natriuresis NE_Inhibition Decreased Norepinephrine Release D2R->NE_Inhibition Inotropy Increased Cardiac Contractility Beta1R->Inotropy Increased_SVR Increased Systemic Vascular Resistance Renal_Vasodilation->Increased_SVR Reduces Fluid_Retention Fluid Retention Natriuresis->Fluid_Retention Reduces Neurohumoral_Activation Neurohumoral Activation NE_Inhibition->Neurohumoral_Activation Reduces Decreased_CO Decreased Cardiac Output Inotropy->Decreased_CO Improves Furosemide Furosemide NKCC2 Na-K-2Cl Cotransporter (Loop of Henle) Furosemide->NKCC2 Inhibits Diuresis Increased Na+, Cl-, H2O Excretion Diuresis->Fluid_Retention Reduces

Fig 1. Signaling pathways of this compound and Furosemide in heart failure.

Experimental Protocols

The following protocols outline the creation of a heart failure model in rats and the subsequent experimental design for testing this compound in combination with a diuretic.

Animal Model of Heart Failure: Myocardial Infarction (MI) by Coronary Artery Ligation

This model is widely used to induce heart failure that closely mimics the pathophysiology of ischemic heart disease in humans.[4]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia: Ketamine (80 mg/kg) and xylazine (10 mg/kg), intraperitoneally

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

  • Ventilator

Procedure:

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Intubate the rat and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with the 6-0 silk suture.

  • Successful ligation is confirmed by the appearance of a pale, cyanotic area in the anterior wall of the left ventricle.

  • Close the thoracic cavity in layers.

  • Provide postoperative analgesia (e.g., buprenorphine 0.05 mg/kg, subcutaneously) and monitor the animal's recovery.

  • Allow the animals to recover for 4-6 weeks to develop chronic heart failure.

Confirmation of Heart Failure:

  • Echocardiography: Perform echocardiography before and after the treatment period to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and wall thickness. A significant decrease in LVEF and FS, along with ventricular dilation, confirms the development of heart failure.

Experimental Design and Drug Administration

Study Groups (n=10-12 animals per group):

  • Sham-operated + Vehicle: Animals undergo the surgical procedure without LAD ligation and receive the vehicle for the drugs.

  • MI + Vehicle: Animals with induced MI receive the vehicle.

  • MI + this compound: Animals with MI receive this compound.

  • MI + Furosemide: Animals with MI receive furosemide.

  • MI + this compound + Furosemide: Animals with MI receive the combination of this compound and furosemide.

Drug Dosing and Administration (based on preclinical and clinical data):

  • This compound: 10-30 mg/kg/day, administered orally via gavage.[5]

  • Furosemide: 10 mg/kg/day, administered in drinking water or via oral gavage.

  • Treatment Duration: 3-8 weeks.[5]

cluster_groups Treatment Groups Start Start: Male Wistar Rats (250-300g) Surgery Surgical Procedure: LAD Ligation (MI Groups) or Sham Operation Start->Surgery Recovery Recovery Period (4-6 weeks) Development of Chronic Heart Failure Surgery->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping G1 Sham + Vehicle Grouping->G1 G2 MI + Vehicle Grouping->G2 G3 MI + this compound Grouping->G3 G4 MI + Furosemide Grouping->G4 G5 MI + this compound + Furosemide Grouping->G5 Treatment Treatment Period (3-8 weeks) Endpoint Endpoint Measurements: Hemodynamics, Echocardiography, Biomarkers, Histopathology Treatment->Endpoint G1->Treatment G2->Treatment G3->Treatment G4->Treatment G5->Treatment

Fig 2. Experimental workflow for the heart failure model and drug treatment.
Key Parameters and Measurements

1. Cardiac Function and Hemodynamics:

  • Echocardiography: LVEF, FS, LVIDd, LVIDs.

  • Invasive Hemodynamics (at the end of the study): Left ventricular end-diastolic pressure (LVEDP), left ventricular systolic pressure (LVSP), maximal rates of pressure rise and fall (dP/dtmax and dP/dtmin), cardiac output, and systemic vascular resistance.

2. Renal Function:

  • 24-hour Urine Collection: Measure urine volume, sodium, and potassium excretion.

  • Blood and Urine Analysis: Serum and urine creatinine to calculate creatinine clearance. Blood urea nitrogen (BUN).

3. Neurohumoral Activation:

  • Plasma Biomarkers: Measure plasma levels of norepinephrine, renin, aldosterone, and B-type natriuretic peptide (BNP).

4. Histopathology:

  • Heart: Infarct size, cardiac hypertrophy (heart weight to body weight ratio), and fibrosis (Masson's trichrome or Picrosirius red staining).

  • Kidney: Assess for any signs of renal damage.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the experimental groups.

Table 1: Hemodynamic and Echocardiographic Parameters

ParameterSham + VehicleMI + VehicleMI + this compoundMI + FurosemideMI + this compound + Furosemide
LVEF (%)
FS (%)
LVEDP (mmHg)
dP/dtmax (mmHg/s)
Heart Rate (bpm)
Systolic BP (mmHg)

Table 2: Renal Function and Neurohumoral Markers

ParameterSham + VehicleMI + VehicleMI + this compoundMI + FurosemideMI + this compound + Furosemide
24h Urine Volume (mL)
24h Na+ Excretion (mmol)
Creatinine Clearance (mL/min)
Plasma Norepinephrine (pg/mL)
Plasma Aldosterone (pg/mL)

Note: The values in these tables are to be filled in with the experimental data obtained.

Expected Outcomes and Interpretation

  • MI + Vehicle group: Expected to show a significant decline in cardiac function, increased LVEDP, and activation of neurohumoral systems compared to the sham group.

  • MI + Furosemide group: Expected to show reduced signs of fluid retention (e.g., decreased lung weight) but may not significantly improve cardiac contractility.

  • MI + this compound group: May show improved cardiac function and a reduction in neurohumoral activation.[6]

  • MI + this compound + Furosemide group: The primary interest is to observe if this combination leads to a greater improvement in cardiac function, more effective diuresis and natriuresis, and a more pronounced reduction in neurohumoral activation compared to either treatment alone.

Conclusion

These application notes provide a framework for the preclinical investigation of this compound in combination with diuretics for the treatment of heart failure. The detailed protocols and methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this combination therapy. The use of well-characterized animal models and a comprehensive set of endpoints is crucial for a thorough assessment of the cardiac, renal, and neurohumoral effects.

References

Application Notes and Protocols: Measuring Ibopamine's Effect on Aqueous Humor Dynamics using Fluorophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, a prodrug of epinine, is a sympathomimetic amine that exhibits activity at both dopaminergic and adrenergic receptors.[1][2] In ophthalmology, topical application of this compound is utilized for its mydriatic effects and as a provocative test in glaucoma diagnosis.[2][3] A key pharmacodynamic effect of this compound is its ability to increase the rate of aqueous humor production.[1][4][5][6] This makes it a subject of interest in studies of aqueous humor dynamics, particularly in the context of glaucoma and ocular hypotony.[3][4]

Fluorophotometry is a non-invasive technique that allows for the quantitative measurement of aqueous humor flow.[7][8][9] The method involves the introduction of a fluorescent tracer, typically fluorescein, into the anterior chamber of the eye and measuring its clearance over time.[8][9] This application note provides a detailed protocol for utilizing fluorophotometry to assess the effect of this compound on aqueous humor dynamics, based on established clinical research methodologies.

Principle of the Method

The fundamental principle of fluorophotometry in this application is to measure the rate at which topically applied fluorescein is cleared from the cornea and anterior chamber.[2] This clearance is primarily attributed to the bulk flow of aqueous humor.[2] By comparing the fluorescein clearance rate before and after the administration of this compound, the drug's effect on aqueous humor production can be quantified. It is crucial to account for potential confounding factors, such as this compound-induced mydriasis (pupil dilation), which can create an artifact of increased fluorescein clearance.[1][2] Therefore, the use of an alpha-adrenergic antagonist like dapiprazole to block mydriasis is recommended for accurate assessment of aqueous humor flow.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on aqueous humor flow as reported in key studies.

Table 1: Effect of this compound on Aqueous Humor Flow in Healthy Volunteers

TreatmentMean Aqueous Humor Flow (μL/min)Percentage Increase from Control/BaselineStudy
Placebo2.92 ± 0.71N/AMcLaren et al. (2003)[2]
This compound (with mydriasis)Peak at 7.77 ± 5.0~166% (peak)McLaren et al. (2003)[2]
This compound + Dapiprazole (mydriasis blocked)3.09 ± 0.4613%McLaren et al. (2003)[2]
Tropicamide + Dapiprazole (control)2.74 ± 0.46N/AMcLaren et al. (2003)[2]
Placebo-0.20 (change from baseline)N/AAzevedo et al. (2003)[6]
2% this compound1.31 (change from baseline)~46% (from baseline)Azevedo et al. (2003)[6]

Table 2: Effect of this compound on Aqueous Humor Flow in Patients with Primary Open-Angle Glaucoma (POAG)

TreatmentMean Aqueous Humor Flow (μL/min)Percentage Increase from Control/BaselineStudy
Placebo-0.20 (change from baseline)N/AAzevedo et al. (2003)[6]
2% this compound1.01 (change from baseline)~81% (from baseline)Azevedo et al. (2003)[6]

Experimental Protocols

This section outlines a detailed methodology for a double-masked, randomized, placebo-controlled crossover study to measure the effect of this compound on aqueous humor flow using fluorophotometry.

Subject Recruitment and Selection
  • Recruit healthy volunteers and/or patients with diagnosed glaucoma.

  • Inclusion Criteria: Age between 18-65 years, best-corrected visual acuity of 20/25 or better, normal ophthalmic examination (for healthy volunteers), or a confirmed diagnosis of glaucoma.

  • Exclusion Criteria: History of ocular surgery, presence of other ocular diseases, use of medications known to affect aqueous humor dynamics, and hypersensitivity to any of the study drugs.

  • Obtain informed consent from all participants.

Study Design
  • Employ a double-masked, randomized, placebo-controlled crossover design.

  • Each subject will serve as their own control.

  • The study will consist of multiple sessions on different days to allow for washout of the study drugs.

  • Example Study Arms:

    • Session A: Placebo eye drops in both eyes.

    • Session B: 2% this compound eye drops in one eye and placebo in the contralateral eye.

    • Session C (optional but recommended): 2% this compound + Dapiprazole eye drops in one eye and a control (e.g., Tropicamide + Dapiprazole) in the contralateral eye to isolate the effect on aqueous flow from mydriasis.

Materials and Equipment
  • 2% this compound ophthalmic solution

  • Placebo eye drops (vehicle of this compound)

  • Dapiprazole ophthalmic solution (for mydriasis blockade)

  • Tropicamide ophthalmic solution (as a mydriatic control)

  • 10% Fluorescein sodium ophthalmic solution

  • Slit-lamp fluorophotometer (e.g., Fluorotron™ Master)

  • Tonometer for intraocular pressure (IOP) measurement

  • Pupillometer for measuring pupil diameter

Experimental Procedure
  • Baseline Measurements:

    • Measure and record baseline pupil diameter and intraocular pressure (IOP).

  • Fluorescein Instillation:

    • Instill 4 drops of 10% fluorescein solution (one drop every 5 minutes) into both eyes.[6]

    • 10 minutes after the last drop, thoroughly rinse both eyes with a sterile saline solution using an eye bath.[6]

  • Drug Administration:

    • Administer the randomized study drug (e.g., 2% this compound or placebo) to the designated eye(s). A common protocol is to instill one drop 30 minutes before the first fluorophotometry scan and then every hour for a total of four instillations.[5][6]

  • Fluorophotometry Measurements:

    • Four hours after rinsing the eyes of excess fluorescein, perform the first set of fluorophotometric scans.[6]

    • Perform a series of consecutive scans (e.g., four scans) in each eye.[6]

    • Repeat the fluorophotometric measurements at hourly intervals for a total of four sets of scans.[6]

    • The fluorophotometer measures the concentration of fluorescein in the cornea and anterior chamber.

  • Pupil Diameter and IOP Monitoring:

    • Measure pupil diameter and IOP at regular intervals throughout the study period to monitor the effects of the administered drugs.

Data Analysis
  • The rate of aqueous humor flow (F) is calculated from the rate of decrease in the mass of fluorescein in the cornea and anterior chamber over time. The following equation can be used:

    • F = (dM/dt) / C

      • Where dM/dt is the rate of change of the mass of fluorescein and C is the concentration of fluorescein in the anterior chamber.

  • Specialized software accompanying the fluorophotometer typically performs these calculations.

  • Statistical analysis should be performed to compare the aqueous humor flow rates between the this compound-treated eyes and the placebo/control-treated eyes. A paired t-test is appropriate for this comparison.[5][6]

Visualizations

Signaling Pathway of this compound in the Eye

Ibopamine_Signaling_Pathway cluster_drug Drug Administration cluster_receptors Receptor Interaction cluster_effects Physiological Effects This compound Topical this compound (Prodrug) Epinine Epinine (Active Metabolite) This compound->Epinine Metabolized in the cornea D1_Receptor Dopamine D1 Receptor Epinine->D1_Receptor Adrenergic_Receptor α-Adrenergic Receptor Epinine->Adrenergic_Receptor Aqueous_Production Increased Aqueous Humor Production D1_Receptor->Aqueous_Production Stimulation of ciliary body Mydriasis Mydriasis (Pupil Dilation) Adrenergic_Receptor->Mydriasis Stimulation of iris dilator muscle

Caption: Signaling pathway of topical this compound in the eye.

Experimental Workflow for Fluorophotometry Measurement

Fluorophotometry_Workflow start Start: Subject Recruitment and Baseline Measurements fluorescein Fluorescein Instillation (e.g., 10% solution) start->fluorescein rinse Rinse Eyes with Saline fluorescein->rinse drug_admin Randomized Drug Administration (this compound/Placebo) rinse->drug_admin wait Waiting Period (e.g., 4 hours) drug_admin->wait fluorophotometry Fluorophotometry Scans (Repeated at intervals) wait->fluorophotometry data_analysis Data Analysis: Calculate Aqueous Flow Rate fluorophotometry->data_analysis end End: Compare Treatment and Control Groups data_analysis->end

References

Application Notes and Protocols: In Vitro Application of Ibopamine on Cultured Trabecular Meshwork Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibopamine, the 3,4-diisobutyryl ester of N-methyldopamine (epinine), is a sympathomimetic and dopaminergic agent. Administered topically as eye drops, it is known to induce mydriasis and has been investigated for its effects on aqueous humor dynamics. Clinical studies have demonstrated that this compound increases aqueous humor production, leading to a transient increase in intraocular pressure (IOP) in patients with compromised outflow facility, such as those with primary open-angle glaucoma (POAG).[1][2][3][4] This effect forms the basis of the "this compound provocative test" used to identify impaired aqueous humor outflow.[5][6][7][8]

This compound is a prodrug that is hydrolyzed into its active metabolite, epinine. Epinine acts as an agonist at both α-adrenergic and D1-dopaminergic receptors.[6][9] While its effects on aqueous production via D1 receptor stimulation in the ciliary body are established[2][4][6], its direct effects on the cells of the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance, are not well-documented in publicly available literature. Pathological changes in the TM, including increased contractility, extracellular matrix (ECM) deposition, and cellularity loss, are key contributors to elevated IOP in glaucoma.[10][11]

These application notes provide a series of proposed protocols to investigate the direct cellular and molecular effects of this compound on cultured human trabecular meshwork (hTM) cells in vitro. The objective is to elucidate its potential impact on TM cell viability, contractility, and ECM turnover, thereby offering insights into its mechanism of action at the primary outflow pathway.

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Hypothetical Effect of this compound on hTM Cell Viability (MTT Assay)

This compound Conc. (µM)Cell Viability (% of Control)Standard Deviationp-value vs. Control
0 (Control)100± 4.5-
198.2± 5.1> 0.05
1095.6± 4.8> 0.05
5091.3± 6.2> 0.05
10088.7± 5.9< 0.05
20075.4± 7.1< 0.01

Table 2: Hypothetical Effect of this compound on Extracellular Matrix (ECM) Gene Expression in hTM Cells (qRT-PCR)

GeneTreatment (24h)Fold Change vs. ControlStandard Deviationp-value vs. Control
FN1 (Fibronectin)50 µM this compound1.85± 0.21< 0.05
COL4A1 (Collagen IV)50 µM this compound1.62± 0.18< 0.05
MMP2 (Matrix Metalloproteinase-2)50 µM this compound0.75± 0.11< 0.05
TIMP2 (Tissue Inhibitor of Metalloproteinases 2)50 µM this compound1.45± 0.15< 0.05

Table 3: Hypothetical Effect of this compound on Cytoskeletal and Adhesion Protein Expression in hTM Cells (Western Blot)

Protein TargetTreatment (48h)Relative Protein Expression (Normalized to GAPDH)Standard Deviationp-value vs. Control
α-SMA (Alpha-Smooth Muscle Actin)50 µM this compound2.10± 0.25< 0.01
P-MYPT1 (Phospho-Myosin Phosphatase Target Subunit 1)50 µM this compound2.50± 0.30< 0.01
PAX (Paxillin)50 µM this compound1.75± 0.19< 0.05

Signaling Pathways and Experimental Workflows

The following diagrams visualize the putative signaling pathway of this compound in trabecular meshwork cells and the workflows for the described experimental protocols.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound (Epinine) d1r D1 Dopaminergic Receptor This compound->d1r alpha_r α-Adrenergic Receptor This compound->alpha_r ac Adenylyl Cyclase d1r->ac Gs activation gq Gq alpha_r->gq Gq activation camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb phosphorylation plc Phospholipase C (PLC) gq->plc rhoa RhoA gq->rhoa activates ip3 IP3 plc->ip3 dag DAG plc->dag pkc Protein Kinase C (PKC) dag->pkc cytoskeleton Cytoskeletal Rearrangement (↑ α-SMA, ↑ Stress Fibers) pkc->cytoskeleton rock ROCK rhoa->rock rock->cytoskeleton contractility ↑ Cell Contractility rock->contractility gene_exp Gene Expression (e.g., FN1, COL4A1) creb->gene_exp ecm ECM Remodeling (↑ Fibronectin, ↑ Collagen) cytoskeleton->ecm influences

Caption: Putative signaling pathways of this compound in trabecular meshwork cells.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay arrow arrow c1 Culture hTM cells in 96-well plate c2 Allow cells to adhere (24 hours) c1->c2 t1 Treat with varying concentrations of this compound c2->t1 t2 Incubate for 24-48 hours t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate for 4 hours (Formation of formazan) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Read absorbance at 570 nm a3->a4 end end a4->end Calculate % Viability

Caption: Experimental workflow for determining cell viability using an MTT assay.

cluster_prep Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr Quantitative PCR arrow arrow p1 Culture hTM cells in 6-well plates p2 Treat with this compound (24 hours) p1->p2 r1 Lyse cells and extract total RNA p2->r1 r2 Synthesize cDNA (Reverse Transcription) r1->r2 q1 Prepare qPCR reaction mix (cDNA, primers, SYBR Green) r2->q1 q2 Run qPCR cycles on thermal cycler q1->q2 end end q2->end Analyze Ct values (ΔΔCt) & determine fold change

Caption: Experimental workflow for gene expression analysis using qRT-PCR.

Experimental Protocols

Protocol 1: Culture of Human Trabecular Meshwork (hTM) Cells

This protocol describes the isolation and culture of hTM cells from donor corneal rims, based on established consensus recommendations.[12][13][14]

Materials:

  • Nontransplantable human corneoscleral rims from an eye bank

  • Dulbecco's Modified Eagle Medium (DMEM), low glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Amphotericin B

  • Sterile phosphate-buffered saline (PBS)

  • Dissection microscope, fine-toothed forceps, and razor blades

  • 6-well tissue culture plates and culture flasks (T25)

  • Incubator (37°C, 5% CO2)

Methodology:

  • Tissue Dissection: Under a dissection microscope, place the corneoscleral rim in a sterile petri dish. Gently remove remnants of the iris and ciliary body. Identify the trabecular meshwork located at the iridocorneal angle.

  • Explant Isolation: Using a fine razor blade, carefully excise strips of the trabecular meshwork tissue.

  • Explant Culture: Place 2-3 small TM explants into a single well of a 6-well plate. Add a minimal amount of culture medium (DMEM with 10% FBS, 1% Penicillin/Streptomycin, and optionally 1% Amphotericin B) to allow the tissue to adhere to the plate surface.

  • Cell Migration: Place the plate in a humidified incubator at 37°C and 5% CO2. Do not disturb for 3-5 days. After adherence, slowly add more culture medium.

  • Expansion: hTM cells will begin to migrate out from the explant over 1-3 weeks. Once a significant population of cells is visible, the explants can be removed.

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate into a larger flask (e.g., T25) for expansion. Cells between passages 3 and 6 are recommended for experiments.

  • Characterization: Confirm hTM cell identity by checking for characteristic markers such as alpha-smooth muscle actin (α-SMA) induction by TGF-β2, and expression of MGP and AQP1.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and viability of hTM cells.

Materials:

  • Cultured hTM cells (passages 3-6)

  • 96-well tissue culture plates

  • This compound hydrochloride

  • Culture medium (DMEM with 2% FBS for serum-starvation conditions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed hTM cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Serum Starvation: Replace the medium with low-serum (2% FBS) DMEM and incubate for another 24 hours to synchronize the cells.

  • This compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Treat the cells with final concentrations ranging from 1 µM to 200 µM. Include a vehicle-only control. Incubate for 24 or 48 hours.

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for quantifying changes in the mRNA levels of genes associated with ECM remodeling (e.g., FN1, COL4A1, MMP2) in response to this compound.

Materials:

  • Cultured hTM cells in 6-well plates

  • This compound hydrochloride

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (human FN1, COL4A1, MMP2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Methodology:

  • Cell Treatment: Culture hTM cells in 6-well plates until 80% confluent. Treat with a selected concentration of this compound (e.g., 50 µM) or vehicle for 24 hours.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up qPCR reactions in triplicate for each gene of interest and the housekeeping gene. Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green Master Mix.

  • Thermal Cycling: Run the reactions on a qPCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the data to the housekeeping gene and expressing it as a fold change relative to the vehicle-treated control.

Protocol 4: Protein Expression Analysis (Western Blot)

This protocol is for detecting changes in the expression of proteins related to cell contractility and cytoskeleton organization (e.g., α-SMA, P-MYPT1) following this compound treatment.

Materials:

  • Cultured hTM cells in 6-well plates

  • This compound hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-α-SMA, anti-P-MYPT1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment & Lysis: Treat hTM cells as described for qPCR (Protocol 3), typically for 48 hours to allow for protein expression changes. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis on the protein bands using image analysis software. Normalize the expression of the target protein to the loading control (GAPDH).

References

Application Notes and Protocols: Ibopamine Dose-Response Studies in Canine Cardiovascular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent cardiovascular effects of Ibopamine in canine models, a critical area of study for understanding its therapeutic potential in heart failure. The following sections detail the pharmacological profile of this compound, experimental protocols for its evaluation, and a summary of key dose-response data.

Introduction to this compound

This compound is an orally active dopamine analog. It is the diisobutyric ester of N-methyldopamine (epinine), and after administration, it is rapidly hydrolyzed by esterases to its active metabolite, epinine.[1][2] Epinine exerts its effects by stimulating dopamine (DA) and adrenergic receptors, leading to a range of cardiovascular responses.[2] Primarily, it acts as a vasodilator through DA1 and beta2-adrenergic receptors and has mild positive inotropic effects at higher doses.[1][2] This dual action makes it a subject of interest for the management of congestive heart failure.[1][3][4]

Mechanism of Action: Signaling Pathways

This compound, through its active metabolite epinine, interacts with a variety of receptors to produce its cardiovascular effects. The primary signaling pathways are initiated by the activation of dopamine D1 and D2 receptors, as well as beta1 and beta2-adrenergic receptors. At higher concentrations, alpha-adrenergic receptor stimulation can also occur.

cluster_0 This compound Administration (Oral) cluster_1 Metabolism cluster_2 Receptor Activation cluster_3 Cardiovascular Effects This compound This compound Esterase Hydrolysis Esterase Hydrolysis This compound->Esterase Hydrolysis Epinine (Active Metabolite) Epinine (Active Metabolite) Esterase Hydrolysis->Epinine (Active Metabolite) DA1 DA1 Receptor Epinine (Active Metabolite)->DA1 DA2 DA2 Receptor Epinine (Active Metabolite)->DA2 Beta1 β1-Adrenergic Receptor Epinine (Active Metabolite)->Beta1 Beta2 β2-Adrenergic Receptor Epinine (Active Metabolite)->Beta2 Alpha α-Adrenergic Receptor Epinine (Active Metabolite)->Alpha Higher Doses Vasodilation Vasodilation (Renal, Mesenteric) DA1->Vasodilation NeurohormonalModulation Neurohormonal Modulation (↓ Renin, Aldosterone, NE) DA2->NeurohormonalModulation PositiveInotropy Positive Inotropy (Increased Contractility) Beta1->PositiveInotropy Beta2->Vasodilation PulmonaryPressure Initial Transient Increase in Pulmonary Pressure Alpha->PulmonaryPressure IncreasedCO Increased Cardiac Output Vasodilation->IncreasedCO PositiveInotropy->IncreasedCO

This compound's mechanism of action.

Experimental Protocols

The following protocols are synthesized from various studies investigating the dose-response of this compound in canine models.

Animal Model and Preparation
  • Animal Selection: Adult mongrel dogs of either sex are commonly used. A thorough physical examination and electrocardiogram should be performed to exclude animals with pre-existing cardiac conditions.[5]

  • Anesthesia: Anesthesia is typically induced and maintained with an appropriate agent, such as pentobarbital sodium. The animal is intubated and ventilated to maintain normal blood gas levels.

  • Catheterization:

    • Arterial Line: A femoral artery is catheterized for continuous monitoring of systemic arterial blood pressure and for blood sampling.

    • Venous Line: A femoral vein is catheterized for the administration of maintenance fluids and test substances.

    • Pulmonary Artery Catheter: A Swan-Ganz catheter is advanced via a jugular vein into the pulmonary artery for the measurement of pulmonary arterial pressure, pulmonary capillary wedge pressure, and cardiac output (by thermodilution).

    • Left Ventricular Catheter: A catheter is placed in the left ventricle for the measurement of left ventricular pressure and its first derivative (dP/dt), an index of myocardial contractility.

  • Drug Administration: this compound is administered intraduodenally to mimic oral administration in clinical settings.[6][7]

cluster_prep Animal Preparation cluster_monitoring Hemodynamic Monitoring cluster_exp Experimental Procedure AnimalSelection Healthy Canine Selection Anesthesia Anesthesia & Intubation AnimalSelection->Anesthesia Catheterization Surgical Catheterization Anesthesia->Catheterization ArterialPressure Arterial Blood Pressure PAP Pulmonary Artery Pressure PCWP Pulmonary Capillary Wedge Pressure CO Cardiac Output LVP Left Ventricular Pressure & dP/dt Baseline Baseline Data Collection ArterialPressure->Baseline PostDoseData Post-Dose Data Collection (Time-course) ArterialPressure->PostDoseData PAP->Baseline PAP->PostDoseData PCWP->Baseline PCWP->PostDoseData CO->Baseline CO->PostDoseData LVP->Baseline LVP->PostDoseData DrugAdmin Intraduodenal this compound Administration Baseline->DrugAdmin DrugAdmin->PostDoseData DataAnalysis Data Analysis PostDoseData->DataAnalysis

Experimental workflow for canine cardiovascular studies.
Data Acquisition and Analysis

Hemodynamic parameters are continuously recorded. Baseline measurements are taken before drug administration. After administration of this compound, measurements are recorded at regular intervals (e.g., 5, 10, 15, 30, 60, 90, 120, and 180 minutes) to characterize the time course of the drug's effects.[8] Data are typically expressed as the mean ± standard error of the mean (SEM), and statistical analysis is performed to determine significant differences from baseline and between doses.

Dose-Response Data

The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in anesthetized dogs.

Hemodynamic Effects
ParameterDose of this compound (intraduodenal)Peak Effect TimeChange from BaselineReference
Cardiac Index 4 mg/kg30-60 minIncreased[6]
8 mg/kg30-60 minDose-dependent increase[6]
Stroke Volume Index 4 mg/kg30-60 minIncreased[6]
8 mg/kg30-60 minDose-dependent increase[6]
LV dP/dt max 4 mg/kg30-60 minIncreased[6]
8 mg/kg30-60 minDose-dependent increase[6]
Total Peripheral Resistance 4 mg/kg30-60 minDecreased[6]
8 mg/kg30-60 minDose-dependent decrease[6]
Heart Rate Up to 16 mg/kg-No significant change[6]
Mean Aortic Pressure 12 mg/kg15 minIncreased[7]
Renal Effects
ParameterDose of this compound (intraduodenal)Peak Effect TimeChange from BaselineReference
Renal Blood Flow 4 mg/kg30-60 minIncreased[6]
8 mg/kg30-60 minDose-dependent increase[6]
Renal Vascular Resistance 4 mg/kg30-60 minDecreased[6]
8 mg/kg30-60 minDose-dependent decrease[6]
Urine Output 8 mg/kg-Increased by 115%[6]

Discussion and Key Findings

  • Dose-Dependent Inotropy and Vasodilation: this compound produces a dose-dependent increase in cardiac contractility (positive inotropy) and a reduction in systemic vascular resistance (vasodilation), leading to an overall increase in cardiac output.[6]

  • Renal Effects: A key feature of this compound is its ability to increase renal blood flow and urine output, which is beneficial in the context of heart failure.[6]

  • Heart Rate: At therapeutic doses, this compound does not significantly alter heart rate.[6][7]

  • Biphasic Pulmonary Pressure Response: Some studies have noted an initial, transient increase in pulmonary arterial and capillary wedge pressures within the first 15-30 minutes of administration, which then resolves.[8] This is thought to be due to an initial alpha-adrenoceptor stimulation.[9]

  • Comparison with Dopamine: The active metabolite of this compound, epinine, is more potent than dopamine at DA1, DA2, alpha1, alpha2, beta1, and beta2 receptors.[2] This may contribute to its distinct pharmacological profile.

Conclusion

This compound demonstrates a favorable hemodynamic profile in canine cardiovascular models, characterized by dose-dependent positive inotropic and vasodilatory effects, without a significant increase in heart rate. Its beneficial renal effects further support its potential utility in the management of congestive heart failure. These application notes provide a foundation for designing and interpreting further preclinical studies with this compound.

References

Troubleshooting & Optimization

Ibopamine stability and storage in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ibopamine in aqueous solutions for experimental use. The following question-and-answer guides address common issues to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a critical consideration?

A1: this compound is the diisobutyric ester of N-methyldopamine (epinine). It is a prodrug, meaning it is biologically inactive until it is converted into its active metabolite, epinine, within the body or in a biological matrix.[1][2][3] This conversion occurs through hydrolysis of the ester bonds. In aqueous solutions, this hydrolysis can happen spontaneously, making this compound inherently unstable. Therefore, proper handling and storage are crucial to ensure that you are working with the intended compound at the correct concentration.

Q2: What is the primary degradation product of this compound in aqueous solutions?

A2: The primary degradation product of this compound in aqueous solutions is its active metabolite, epinine (N-methyldopamine), formed by the hydrolysis of its two isobutyric ester groups.[1][2][4]

Q3: How should I store powdered this compound and its stock solutions?

A3: Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended:

FormSolventShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shelf Life (Properly Stored)
Solid Powder N/A0 - 4 °C (Dry and dark)-20 °C (Dry and dark)>3 years
Stock Solution DMSO0 - 4 °C-20 °CNot specified, but long-term storage is possible

Data sourced from MedKoo Biosciences.[1]

Q4: Can I prepare aqueous solutions of this compound in advance?

A4: Due to its rapid hydrolysis in aqueous solutions, it is strongly recommended to prepare fresh aqueous working solutions of this compound immediately before each experiment. Pre-prepared aqueous solutions will likely contain a significant and increasing percentage of the active metabolite, epinine, which could confound experimental results.

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. This compound degradation: The compound may have hydrolyzed to epinine in your aqueous solution before or during the experiment.Prepare fresh aqueous solutions of this compound immediately before use. Consider performing a time-course experiment to understand the stability of this compound in your specific experimental buffer and conditions.
Incorrect stock solution concentration: The initial stock solution in DMSO may have degraded due to improper storage.Ensure your DMSO stock solution is stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Low or no observed effect of this compound. Complete hydrolysis: The this compound may have completely converted to epinine, which may have a different potency or effect in your specific assay.Confirm the identity and concentration of your compound using an analytical method like HPLC. Prepare fresh solutions and minimize the time they are in an aqueous environment before use.
Precipitation of the compound: this compound may not be fully soluble in your aqueous buffer, especially at higher concentrations.Visually inspect your solution for any precipitate. If necessary, sonicate the solution or prepare it in a vehicle that ensures solubility, keeping in mind the potential for vehicle effects on your experiment.
Observed effect is different from what is expected for this compound. Action of epinine: The observed biological effects may be due to the activity of the hydrolysis product, epinine, which has a broad pharmacological profile, acting on dopamine (D1, D2) and adrenergic (α1, α2, β1, β2) receptors.[5][6]Be aware of the pharmacology of epinine and consider if the observed effects align with its known receptor activity. Use appropriate receptor antagonists to dissect the observed effects.

Troubleshooting Workflow for Unexpected Results

G start Unexpected Experimental Results c1 Was the aqueous solution prepared fresh? start->c1 c2 Is the stock solution stored correctly? c1->c2 Yes sol1 Prepare fresh aqueous solution immediately before use. c1->sol1 No c3 Is the compound fully dissolved? c2->c3 Yes sol2 Store DMSO stock at -20°C in single-use aliquots. c2->sol2 No c4 Could the observed effect be due to epinine? c3->c4 Yes sol3 Check for precipitate. Consider sonication or alternative vehicle. c3->sol3 No sol4 Review epinine pharmacology. Use antagonists to confirm target. c4->sol4 Yes end Re-run Experiment c4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for this compound experiments.

Experimental Protocols

Protocol 1: Determining this compound Stability in an Aqueous Buffer using HPLC

This protocol provides a framework for assessing the stability of this compound in your experimental aqueous buffer.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare your aqueous experimental buffer (e.g., phosphate-buffered saline, cell culture medium) and adjust the pH to the desired value.

    • Prepare a stock solution of the expected degradation product, epinine, in DMSO for use as a reference standard.

  • Stability Experiment Setup:

    • At time zero (t=0), dilute the this compound DMSO stock solution into your pre-warmed aqueous buffer to a final concentration (e.g., 100 µM).

    • Incubate the aqueous this compound solution at the desired experimental temperature (e.g., 25°C or 37°C).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

    • Immediately quench the hydrolysis by adding the aliquot to a solution that will stop the reaction (e.g., by adding an equal volume of ice-cold acetonitrile or by immediate freezing at -80°C).

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with UV or electrochemical detection.

    • Mobile Phase: A common mobile phase for catecholamine analysis consists of a phosphate or acetate buffer with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier like methanol or acetonitrile.

    • Column: A C18 column is typically used.

    • Detection: UV detection can be used, but electrochemical detection is often more sensitive for catecholamines.

    • Quantification: Create a standard curve for both this compound and epinine to quantify their concentrations in your samples at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, you can calculate the rate of degradation and the half-life (t½) of this compound under your specific experimental conditions.

Experimental Workflow for this compound Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Prepare this compound Stock (DMSO) dilute Dilute this compound in Buffer (t=0) prep_this compound->dilute prep_epinine Prepare Epinine Standard (DMSO) hplc HPLC Analysis prep_epinine->hplc prep_buffer Prepare Aqueous Buffer prep_buffer->dilute incubate Incubate at Desired Temperature dilute->incubate sample Sample at Time Points (t=x) incubate->sample quench Quench Hydrolysis sample->quench quench->hplc quantify Quantify this compound & Epinine hplc->quantify calculate Calculate Half-life (t½) quantify->calculate

Caption: Workflow for determining this compound stability.

This compound Signaling Pathway

This compound is a prodrug that is hydrolyzed to epinine. Epinine is an agonist at both dopamine and adrenergic receptors, leading to a complex downstream signaling cascade.

G cluster_receptors Receptor Activation cluster_effects Downstream Effects This compound This compound (Prodrug) hydrolysis Hydrolysis (Spontaneous/Enzymatic) This compound->hydrolysis epinine Epinine (Active Metabolite) hydrolysis->epinine d1 D1 Receptor epinine->d1 d2 D2 Receptor epinine->d2 alpha α-Adrenergic Receptors epinine->alpha beta β-Adrenergic Receptors epinine->beta ac_stim ↑ Adenylyl Cyclase ↑ cAMP d1->ac_stim ac_inhib ↓ Adenylyl Cyclase ↓ cAMP d2->ac_inhib plc_stim ↑ Phospholipase C ↑ IP3 & DAG alpha->plc_stim beta->ac_stim

Caption: this compound's conversion and signaling pathways.

References

Technical Support Center: Overcoming Ibopamine Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ibopamine in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a sympathomimetic prodrug of epinine (N-methyldopamine).[1][2] It functions as an agonist for both D1 dopaminergic and α-adrenergic receptors.[1][3] For in vitro assays, achieving a desired concentration of this compound in aqueous culture media can be challenging due to its limited solubility. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What is the commonly used form of this compound for research?

A2: this compound is often used in its hydrochloride salt form (this compound HCl) for research purposes.[2][4] Salt forms of compounds are generally more water-soluble than their free base counterparts.

Q3: In which solvents is this compound hydrochloride reported to be soluble?

A3: this compound hydrochloride has been reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with sonication potentially aiding dissolution.[5] It is also reportedly soluble in dioxane. While some sources state it is "soluble in DMSO," others describe it as "slightly soluble," suggesting that achieving high concentrations may be difficult.

Q4: Can I dissolve this compound directly in cell culture media?

A4: Directly dissolving this compound in aqueous cell culture media is generally not recommended due to its low aqueous solubility. This practice will likely result in precipitation and an unknown final concentration in your experiment. It is best practice to first prepare a concentrated stock solution in an appropriate organic solvent.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and resolve issues related to this compound precipitation during your experiments.

Problem: Precipitate observed after adding this compound stock solution to cell culture medium.

Cause 1: Low Solubility of this compound in the Final Assay Volume.

  • Solution:

    • Reduce the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

    • Increase the Solvent Concentration: While not always ideal due to potential solvent toxicity, slightly increasing the final percentage of the organic solvent (e.g., DMSO) in the culture medium can help maintain this compound solubility. It is crucial to keep the final solvent concentration below a level that affects cell viability (typically <0.5% for DMSO). Always include a vehicle control in your experimental design to account for any solvent effects.

Cause 2: Improper Preparation of the Stock Solution.

  • Solution:

    • Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no undissolved particles. If particles are present, try gentle warming (e.g., in a 37°C water bath) and/or sonication to aid dissolution.

    • Use Fresh Stock Solutions: this compound stability in solution over long periods is not well-documented. It is advisable to prepare fresh stock solutions for your experiments or use aliquots that have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.

Cause 3: Interaction with Components in the Cell Culture Medium.

  • Solution:

    • Serum Concentration: High concentrations of proteins in fetal bovine serum (FBS) can sometimes cause compounds to precipitate. If your protocol allows, try reducing the serum percentage in your medium during the treatment period.

    • pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4). pH can significantly influence the solubility of ionizable compounds.

Quantitative Data Summary

The following table summarizes the known solubility of this compound Hydrochloride based on available data. Please note that precise quantitative values (e.g., mg/mL) are not consistently reported in publicly available literature.

SolventReported SolubilityMolar Mass (HCl Salt)Notes
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble343.85 g/mol [4]Sonication may improve dissolution.
MethanolSlightly Soluble343.85 g/mol [5]Sonication may improve dissolution.
DioxaneSoluble343.85 g/mol [5]
WaterSparingly Soluble343.85 g/mol This compound is a prodrug often formulated in aqueous solutions for ophthalmic use, suggesting some degree of water solubility, likely at lower concentrations.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound Hydrochloride powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound HCl:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 343.85 g/mol * 1000 mg/g = 3.4385 mg

  • Weigh the this compound HCl powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 3.44 mg of this compound HCl powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.

  • Add DMSO:

    • Add the calculated volume of DMSO to the tube containing the this compound HCl powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment for In Vitro Assays

This protocol provides a general workflow to determine the kinetic solubility of this compound in your specific assay buffer.

  • Prepare a high-concentration stock solution of this compound HCl in 100% DMSO (e.g., 100 mM).

  • Perform serial dilutions of the DMSO stock solution in your assay buffer (e.g., cell culture medium).

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).

  • Visually inspect for precipitation at each concentration.

  • For a more quantitative assessment, you can use methods like nephelometry to measure light scattering caused by insoluble particles.

Visualizations

Ibopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_receptors Receptors cluster_downstream Downstream Signaling This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine (Active Metabolite) Esterases->Epinine D1R D1 Dopamine Receptor Epinine->D1R Alpha_AR α-Adrenergic Receptor Epinine->Alpha_AR AC Adenylyl Cyclase D1R->AC Activates PLC Phospholipase C Alpha_AR->PLC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Need to use this compound in vitro prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precipitate Proceed with Experiment observe->no_precipitate No precipitate Troubleshoot Solubility observe->precipitate Yes end End: Successful Experiment no_precipitate->end precipitate->prep_stock Adjust Protocol (See Troubleshooting Guide)

Caption: Experimental Workflow for this compound Use.

Troubleshooting_Logic start Precipitation Observed check_stock Is Stock Solution Clear? start->check_stock re_dissolve Re-dissolve Stock (Warm/Sonicate) check_stock->re_dissolve No check_concentration Is Final Concentration Too High? check_stock->check_concentration Yes re_dissolve->check_stock lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_solvent Is Solvent % Too Low? check_concentration->check_solvent No proceed Re-attempt Experiment lower_concentration->proceed increase_solvent Slightly Increase Solvent % (with vehicle control) check_solvent->increase_solvent Yes check_media Consider Media Interactions (e.g., serum, pH) check_solvent->check_media No increase_solvent->proceed check_media->proceed

Caption: Troubleshooting Logic for this compound Precipitation.

References

Troubleshooting inconsistent results in the Ibopamine provocative test

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ibopamine provocative test. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guide: Inconsistent Results

Question: Why am I observing a high degree of variability in intraocular pressure (IOP) response to the this compound provocative test within the same patient group?

Answer: Inconsistent IOP responses can stem from several factors related to both the experimental protocol and the subject's physiological state.

  • Protocol Adherence: Ensure strict adherence to the standardized protocol. Variations in the instillation of this compound eye drops, the timing of IOP measurements, and the tonometer calibration can introduce significant variability.[1][2]

  • Concurrent Medications: The use of certain medications, particularly prostaglandin analogues, can significantly reduce the sensitivity of the test by enhancing uveoscleral outflow and masking the this compound-induced IOP increase.[1][3] It is crucial to document and consider the washout period for any concurrent ocular hypotensive medications.

  • Diurnal IOP Fluctuation: Glaucoma patients can have significant natural fluctuations in their IOP throughout the day.[2][4] Performing the test at the same time of day for all subjects can help minimize this variability.

  • Ocular Surface Health: Conditions affecting the ocular surface, such as dry eye, can alter drug absorption and lead to inconsistent responses.

Question: My results show a positive IOP response in healthy control subjects. What could be the cause of these false-positive results?

Answer: While the this compound provocative test generally has high specificity, false positives can occur.[1][3]

  • Subclinical Outflow Impairment: A positive response in a seemingly healthy individual may indicate an early, subclinical impairment of the aqueous humor outflow system that is not yet clinically diagnosed as glaucoma.[5][6]

  • Mydriasis-Induced Artifacts: this compound induces mydriasis (pupil dilation) which can, in some instances, mechanically alter the anterior chamber angle and slightly increase IOP, independent of its effect on aqueous humor production.[7][8]

  • Measurement Error: Inaccurate baseline IOP measurements can lead to a perceived increase that meets the criteria for a positive test. Ensure proper tonometer calibration and technique.

Question: I am not observing a significant IOP increase in my glaucoma patient group. What are the potential reasons for these false-negative results?

Answer: A lack of response in diagnosed glaucoma patients can be attributed to several factors.

  • Concurrent Prostaglandin Analogue Use: As mentioned, this is a primary cause of reduced test sensitivity.[1][3] These drugs enhance the alternative (uveoscleral) outflow pathway, which can compensate for the this compound-induced increase in aqueous production.

  • Advanced Disease Stage: In some cases of advanced glaucoma, the ciliary body's capacity to increase aqueous humor production in response to stimulation may be diminished.

  • Individual Variability in Drug Response: Genetic and physiological differences can lead to variations in how individuals metabolize this compound and respond to its active metabolite, epinine.

Frequently Asked Questions (FAQs)

What is the mechanism of action of the this compound provocative test?

This compound is a prodrug of epinine (N-methyldopamine).[7][9][10][11][12][13] When administered topically to the eye, it is rapidly hydrolyzed into epinine. Epinine stimulates both D1-dopaminergic and α-adrenergic receptors in the eye.[2][11][14] The activation of D1 receptors on the ciliary epithelium leads to an increase in the production of aqueous humor.[6] In individuals with a healthy outflow system, this increased production is compensated for, and there is no significant rise in intraocular pressure (IOP).[15][16] However, in eyes with an impaired trabecular meshwork or other outflow pathway abnormalities (as seen in glaucoma), the increased aqueous humor production leads to a transient but significant elevation in IOP.[5][15]

What is the standard protocol for the this compound provocative test?

A common protocol involves the following steps:

  • Measure the baseline intraocular pressure (IOP).

  • Instill two drops of 2% this compound ophthalmic solution into the eye, with a 5-minute interval between the drops.[1][2][3]

  • Measure the IOP at subsequent time points, typically at 30, 45, and 60 minutes after the first instillation.[1][2][17]

  • A positive test is generally defined as an IOP increase of a specific magnitude, often greater than 3 or 4 mmHg from baseline at any of the measurement times.[1][3][16][17]

What are the expected sensitivity and specificity of the test?

Clinical studies have reported varying sensitivity and specificity, but generally, the test is considered to have good diagnostic performance.

  • One study reported a sensitivity of 87% and a specificity of 95% for differentiating between glaucoma patients and normal individuals.[1][3]

  • Another study found the test to be positive in 92% of primary open-angle glaucoma (POAG) patients, 61% of glaucoma suspects, and 0% of healthy volunteers.[5]

Data Presentation

Table 1: Summary of Quantitative Data from Clinical Studies

ParameterGlaucoma PatientsGlaucoma SuspectsHealthy ControlsReference
Sensitivity 87%--[1][3]
Specificity --95%[1][3]
Positive Test Rate 92% (POAG)61%0%[5]
Mean IOP Increase 7.4 ± 4.0 mmHg1.9 ± 1.6 mmHg-[16]
IOP Increase (Stable Glaucoma) 4.5 mmHg--[15]
IOP Increase (Progressive Glaucoma) 8.1 mmHg--[15]

Experimental Protocols

Detailed Methodology for the this compound Provocative Test

1. Subject Selection and Preparation:

  • Obtain informed consent from all participants.
  • Conduct a thorough ophthalmic examination to confirm the subject's diagnosis (glaucoma, glaucoma suspect, or healthy control).
  • Document all current medications, with special attention to ocular hypotensive drugs. Institute an appropriate washout period if necessary and ethically permissible.
  • Acclimate the subject to the testing environment for at least 10 minutes before baseline measurements.

2. Baseline Intraocular Pressure (IOP) Measurement:

  • Calibrate a Goldmann applanation tonometer according to the manufacturer's instructions.
  • Instill a single drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) into the conjunctival sac of the eye to be tested.
  • Measure the baseline IOP. Take at least two readings and average them. If the readings differ by more than 2 mmHg, a third measurement should be taken.

3. This compound Administration:

  • Instill one drop of 2% this compound hydrochloride ophthalmic solution into the inferior conjunctival cul-de-sac.
  • Instruct the subject to close their eye gently for one minute to minimize systemic absorption.
  • After 5 minutes, instill a second drop of 2% this compound solution following the same procedure.

4. Post-instillation IOP Measurements:

  • Measure the IOP at 30, 45, and 60 minutes after the first drop of this compound was instilled.
  • Follow the same procedure for IOP measurement as described for the baseline reading.

5. Interpretation of Results:

  • Calculate the change in IOP from baseline at each time point.
  • A positive test is typically defined as an increase in IOP of >3 mmHg or >4 mmHg from baseline at any of the post-instillation measurements. The exact threshold may vary based on the specific study protocol.

Visualizations

Ibopamine_Signaling_Pathway cluster_cornea Cornea & Aqueous Humor cluster_ciliary Ciliary Epithelium cluster_outflow Aqueous Humor Outflow This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine (Active Metabolite) Esterases->Epinine D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Binds to & Activates Alpha_Receptor α-Adrenergic Receptor Epinine->Alpha_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ion_Transport Altered Ion Transport PKA->Ion_Transport Phosphorylates Aq_Production Increased Aqueous Humor Production Ion_Transport->Aq_Production Healthy_Outflow Healthy Outflow (Trabecular Meshwork) Aq_Production->Healthy_Outflow Compensated Impaired_Outflow Impaired Outflow (Glaucoma) Aq_Production->Impaired_Outflow Uncompensated IOP_Normal IOP Remains Stable Healthy_Outflow->IOP_Normal IOP_Increase Significant IOP Increase Impaired_Outflow->IOP_Increase

Caption: this compound Signaling Pathway in the Eye.

Ibopamine_Test_Workflow start Start: Subject Selection & Preparation baseline_iop Measure Baseline IOP start->baseline_iop instill_1 Instill 1st drop of 2% this compound baseline_iop->instill_1 wait_5min Wait 5 Minutes instill_1->wait_5min instill_2 Instill 2nd drop of 2% this compound wait_5min->instill_2 wait_30min Wait 30 Minutes instill_2->wait_30min measure_30min Measure IOP at 30 min wait_30min->measure_30min wait_15min_1 Wait 15 Minutes measure_30min->wait_15min_1 measure_45min Measure IOP at 45 min wait_15min_1->measure_45min wait_15min_2 Wait 15 Minutes measure_45min->wait_15min_2 measure_60min Measure IOP at 60 min wait_15min_2->measure_60min analysis Data Analysis: Calculate ΔIOP measure_60min->analysis end End analysis->end

Caption: Experimental Workflow for the this compound Provocative Test.

Troubleshooting_Decision_Tree start Inconsistent Test Results issue What is the primary issue? start->issue high_variability High Variability in IOP Response issue->high_variability High Variability false_positives False Positives in Healthy Controls issue->false_positives False Positives false_negatives False Negatives in Glaucoma Patients issue->false_negatives False Negatives check_protocol Review Protocol Adherence: - Consistent timing? - Correct instillation? - Tonometer calibration? high_variability->check_protocol check_meds Review Concurrent Medications: - Prostaglandin analogues? - Other ocular hypotensives? high_variability->check_meds check_diurnal Consider Diurnal Variation: - Test at same time of day? high_variability->check_diurnal subclinical Consider Subclinical Outflow Impairment false_positives->subclinical mydriasis_artifact Evaluate for Mydriasis Artifact false_positives->mydriasis_artifact measurement_error Re-evaluate Baseline Measurement Technique false_positives->measurement_error prostaglandin_use Confirm and Document Prostaglandin Analogue Use false_negatives->prostaglandin_use advanced_disease Assess Glaucoma Stage: - Ciliary body function? false_negatives->advanced_disease individual_response Acknowledge Individual Variability in Drug Response false_negatives->individual_response

References

Managing follicular conjunctivitis side effect in Ibopamine animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing side effects, specifically follicular conjunctivitis, during pre-clinical animal studies involving Ibopamine.

Troubleshooting Guide: Managing Follicular Conjunctivitis

This guide provides a step-by-step approach to identifying and managing suspected follicular conjunctivitis in animal subjects during this compound administration.

1. Initial Observation and Confirmation

  • Question: What are the initial signs of follicular conjunctivitis and how can I confirm the diagnosis?

  • Answer: Initial signs include redness (hyperemia), swelling (chemosis) of the conjunctiva, and ocular discharge.[1] You may also observe the animal exhibiting signs of discomfort such as increased blinking (blepharospasm) or rubbing the eyes.[2] For a definitive diagnosis, a veterinarian or veterinary ophthalmologist should perform a thorough ophthalmic examination. This may involve numbing the eye to examine the conjunctival surfaces, including the third eyelid, for the characteristic raised, "cobblestone" appearance of enlarged lymphoid follicles.[3] Cytological examination of conjunctival scrapings can also be performed to confirm the presence of lymphoid hyperplasia.

2. Rule Out Other Potential Causes

  • Question: Before attributing follicular conjunctivitis to this compound, what other potential causes should be considered?

  • Answer: It is crucial to rule out other common causes of conjunctivitis in a research setting. These can include:

    • Environmental Irritants: Dust, bedding particles, or allergens in the animal's environment.[1][3]

    • Infections: Bacterial, viral, or fungal infections can present with similar clinical signs.

    • Allergic Reactions: Hypersensitivity to other substances in the environment or diet.[1]

    • Underlying Ocular or Systemic Disease: Conditions such as dry eye (keratoconjunctivitis sicca), glaucoma, or uveitis can cause secondary conjunctival inflammation.[1] A complete physical and ophthalmic examination, including Schirmer tear testing and tonometry, is recommended.[1][4]

3. Management and Treatment Protocol

  • Question: What is the recommended treatment protocol for managing follicular conjunctivitis in a research setting?

  • Answer: The primary goal is to reduce inflammation and discomfort for the animal.

    • Mild Cases: For mild cases without significant discomfort, gentle flushing of the eyes with a sterile saline solution may be sufficient to remove potential irritants.[1][3]

    • Moderate to Severe Cases: In cases with marked inflammation and clinical signs, topical anti-inflammatory medications are typically recommended.

      • Topical Corticosteroids: Dexamethasone 0.1% or prednisolone acetate 1% eye drops can be effective in reducing inflammation.[2][5][6] However, their long-term use should be avoided due to potential side effects like delayed corneal healing.[1][6]

      • Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Diclofenac 0.1% eye drops are an alternative to corticosteroids for managing inflammation.[2][5]

    • Treatment Duration: The duration of treatment will depend on the severity of the condition and the animal's response. Medications are typically tapered as the clinical signs resolve.[3]

Experimental Workflow for Managing Suspected this compound-Induced Follicular Conjunctivitis

A Observation of Ocular Irritation (Redness, Swelling, Discharge) B Veterinary Ophthalmic Examination A->B C Confirmation of Follicular Conjunctivitis B->C D Rule Out Other Causes (Environmental, Infectious, Allergic) C->D E Consider Pausing or Adjusting This compound Dosage D->E F Initiate Treatment Protocol E->F G Mild Case: Saline Flushing F->G Mild H Moderate/Severe Case: Topical Anti-inflammatories F->H Moderate/ Severe I Monitor Clinical Response G->I H->I J Resolution of Signs I->J Improvement K No Improvement I->K No Improvement M Continue this compound Study with Monitoring J->M L Re-evaluate Diagnosis and Treatment Plan K->L N Discontinue this compound or Modify Protocol L->N

Caption: Workflow for managing suspected drug-induced follicular conjunctivitis.

Frequently Asked Questions (FAQs)

About this compound

  • Q1: What is the mechanism of action of this compound in the eye?

  • A1: this compound is a prodrug of epinine (N-methyldopamine).[7][8] After topical administration, it is hydrolyzed by esterases in the aqueous humor to epinine.[8][9] Epinine stimulates both α-adrenergic and D1-dopaminergic receptors in the eye.[8][9][10] The α-adrenergic stimulation leads to mydriasis (pupil dilation) without affecting accommodation, while the D1-dopaminergic activity can increase aqueous humor production.[9][11]

This compound Signaling Pathway in the Eye

cluster_cornea Cornea/Aqueous Humor cluster_receptors Target Tissues (e.g., Iris, Ciliary Body) cluster_effects Physiological Effects This compound This compound (Topical) Esterases Esterases This compound->Esterases Epinine Epinine (Active Metabolite) Esterases->Epinine Hydrolysis Alpha_Adrenergic α-Adrenergic Receptors Epinine->Alpha_Adrenergic D1_Dopaminergic D1-Dopaminergic Receptors Epinine->D1_Dopaminergic Mydriasis Mydriasis Alpha_Adrenergic->Mydriasis Aqueous_Production ↑ Aqueous Humor Production D1_Dopaminergic->Aqueous_Production

Caption: this compound's conversion to epinine and its action on ocular receptors.

  • Q2: What are the known ocular side effects of this compound in animal studies?

  • A2: In a study on rabbits, 2% this compound eye drops caused a transient increase in intraocular pressure followed by prolonged hypotension.[12] Generally, this compound is considered to have low toxicity and be well-tolerated.[8] The most commonly noted effect is mydriasis.[8] While follicular conjunctivitis is not a widely reported side effect, any inflammatory response should be carefully evaluated.

About Follicular Conjunctivitis

  • Q3: Is follicular conjunctivitis a common condition in laboratory animals?

  • A3: Follicular conjunctivitis is a relatively common finding, particularly in young dogs, and is often associated with environmental irritants or allergens.[1][3] It represents an immune response of the conjunctival-associated lymphoid tissue.

  • Q4: Can other ophthalmic medications induce follicular conjunctivitis?

  • A4: Yes, drug-induced follicular conjunctivitis has been reported with other topical medications. For example, brinzolamide, a carbonic anhydrase inhibitor, has been shown to cause follicular conjunctivitis in humans.[13] Any topical medication can potentially cause a local hypersensitivity reaction.[4]

Data Summary

The following tables summarize key information from relevant studies.

Table 1: this compound Ocular Effects in Animal Models

Animal ModelThis compound ConcentrationObserved EffectsReference
Rabbit2%Transient increase in intraocular pressure, followed by prolonged hypotension; mydriasis.[12]

Table 2: Treatment Options for Follicular Conjunctivitis in Animal Studies

TreatmentConcentrationAnimal ModelOutcomeReference
Dexamethasone0.1%DogRecommended for moderate to severe cases.[2][5]
Diclofenac0.1%DogEffective for mild cases; faster resolution in young dogs compared to dexamethasone.[2][5]
Saline RinseN/ADogMay be sufficient for mild cases to remove irritants.[1][3]

Experimental Protocols

Protocol 1: Ophthalmic Examination for Follicular Conjunctivitis

  • Visual Inspection: Grossly examine the eyes for signs of redness, swelling, and discharge.

  • Topical Anesthesia: Instill one drop of a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) into the conjunctival sac.

  • Conjunctival Evaluation: After 1-2 minutes, use a sterile, smooth-tipped instrument or a cotton-tipped applicator to gently evert the eyelids and the third eyelid.

  • Follicle Assessment: Examine the conjunctival surfaces under magnification (e.g., with a slit lamp biomicroscope or operating loupes) for the presence of raised, translucent or whitish nodules (follicles). Note their size, number, and distribution.

  • Documentation: Record all findings and capture images if possible for comparison over time.

Protocol 2: Conjunctival Cytology

  • Anesthesia: Apply topical anesthetic as described in Protocol 1.

  • Sample Collection: Gently scrape the conjunctival surface, including some of the follicles, with a sterile cytobrush or a Kimura platinum spatula.

  • Slide Preparation: Roll the collected cells onto a clean glass microscope slide.

  • Staining: Air-dry the slide and stain with a Romanowsky-type stain (e.g., Diff-Quik).

  • Microscopic Examination: Examine the slide under a microscope for the presence of lymphocytes, plasma cells, and other inflammatory cells, which would be indicative of a lymphoid response.

References

Optimizing Ibopamine dosage for sustained intraocular pressure increase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing ibopamine dosage for sustained intraocular pressure (IOP) increase in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound increases intraocular pressure?

A1: this compound is a prodrug of epinine (N-methyldopamine).[1][2] After topical administration, it is rapidly hydrolyzed by esterases in the ocular tissues and aqueous humor into epinine.[1] The IOP increase is primarily due to the stimulation of D1 dopaminergic receptors on the ciliary body by epinine, which leads to an increased production of aqueous humor.[1][3][4] This effect is most pronounced in eyes with compromised aqueous outflow pathways.[4][5]

Q2: What is the standard concentration of this compound used in ophthalmic research?

A2: The most commonly used concentration in clinical and research settings is a 2% this compound ophthalmic solution.[3][5][6][7][8] While a 1% solution has also been tested, the 2% concentration is generally recommended for a more robust effect, particularly in diagnostic tests.[9]

Q3: How long does the IOP-increasing effect of a single dose of this compound last?

A3: A single administration of 2% this compound typically induces a transient increase in IOP. The peak effect is generally observed within 45 minutes, and the duration of action is approximately 180 minutes.[10]

Q4: Is it possible to achieve a sustained increase in IOP with this compound?

A4: Yes, a sustained increase in IOP can be achieved through repeated administration of this compound. Studies on ocular hypotony have used dosing regimens of 2% this compound two to three times daily to maintain an elevated IOP over an extended period.[9] One study noted that twice-daily administration could increase IOP for over 8 hours.

Q5: Does tolerance or tachyphylaxis develop with repeated this compound administration?

A5: Current research suggests that tachyphylaxis (a diminishing response to successive doses) is not a significant concern with chronic this compound treatment. Studies have shown that the IOP-lowering effect returns to pre-treatment values after discontinuation of the drug, indicating a consistent response with repeated use.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or No Significant IOP Increase 1. Healthy Outflow Pathways: In healthy eyes with normal aqueous humor outflow, the increased production may be compensated for, resulting in no net IOP change.[3][5] 2. Concurrent Medications: The use of prostaglandin analogues can reduce the hypertensive effect of this compound.[10] 3. Improper Administration: Incorrect instillation technique can lead to insufficient drug delivery.1. Subject Selection: Ensure the experimental model or patient population has compromised outflow facility to observe a significant IOP increase. 2. Medication Washout: Implement a sufficient washout period for any concurrent ocular medications, particularly prostaglandin analogues, prior to the experiment. 3. Standardized Instillation: Follow a strict protocol for eye drop administration to ensure consistent dosing.
Ocular Irritation or Conjunctivitis with Chronic Dosing 1. Drug Formulation: The formulation of the this compound solution may cause local irritation. 2. Repeated Administration: Frequent instillation can lead to ocular surface irritation and follicular conjunctivitis.1. Vehicle Control: Use a vehicle-only control group to determine if the irritation is due to the active ingredient or the formulation. 2. Dose Frequency Optimization: Investigate if a lower dosing frequency can maintain the desired IOP increase while minimizing irritation. 3. Formulation Adjustment: Consider reformulating the solution with different excipients to improve tolerability, although this would require extensive validation.
High Variability in IOP Response Between Subjects 1. Baseline IOP: The magnitude of the IOP increase can be influenced by the baseline IOP.[11] 2. Severity of Outflow Impairment: The degree of outflow pathway dysfunction can vary significantly between subjects, leading to different responses.[7][12]1. Subject Stratification: Stratify subjects based on baseline IOP and/or the severity of outflow impairment to reduce variability within groups. 2. Crossover Design: If feasible, use a crossover study design where each subject serves as their own control. 3. Increase Sample Size: A larger sample size can help to account for inter-subject variability.

Data Presentation

Table 1: Effect of 2% this compound on Intraocular Pressure (IOP) in Different Patient Populations (Single Dose)

Patient Group Number of Patients Baseline IOP (mmHg, Mean) IOP after 45 min (mmHg, Mean) Mean IOP Increase (mmHg) Reference
Glaucoma Suspects24Not SpecifiedNot Specified1.8[7]
Stable Glaucoma24Not SpecifiedNot Specified4.5[7]
Progressive Glaucoma13Not SpecifiedNot Specified8.1[7]
Healthy Volunteers1511.1311.130[6]
Open-Angle Glaucoma1525.8329.874.04[6]

Table 2: Dosing Regimens for Sustained IOP Elevation

Dosage Regimen Duration of Treatment Observed Effect Key Considerations Reference
2% this compound, 1 drop every hour for 4 hours4 hoursSignificant increase in aqueous humor flow and IOP in glaucomatous eyes.Designed to study acute effects on aqueous humor dynamics.[6]
2% this compound, twice daily10 hours (study duration)Mean IOP was 2.4 mmHg higher compared to placebo over 8 hours.Effective for short-term sustained IOP increase in hypotony.
2% this compound, three times daily24 weeksMean IOP increase of 2.11 mmHg in patients who completed the study.Poorly tolerated in about half of the patients due to conjunctivitis and irritation.

Experimental Protocols

Protocol 1: Acute IOP Response to a Single Dose of this compound (Provocative Test)
  • Subject Acclimatization: Allow subjects to rest in a quiet room for at least 30 minutes before baseline measurements.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes using a calibrated tonometer (e.g., applanation tonometry). Record the average of three consecutive readings.

  • This compound Administration: Instill two drops of 2% this compound solution into the conjunctival sac of the test eye, with a 5-minute interval between drops.[13] The contralateral eye can serve as a control and receive a placebo.

  • Post-instillation IOP Measurement: Re-measure the IOP in both eyes at 30, 45, 60, and 180 minutes post-instillation.[10] The peak response is expected at approximately 45 minutes.[7]

  • Data Analysis: Calculate the change in IOP from baseline for both the test and control eyes at each time point. A positive response is typically defined as an IOP increase of ≥3 mmHg.[11][13]

Protocol 2: Induction of Sustained Ocular Hypertension in a Rabbit Model

This protocol is a generalized model and should be adapted and approved by an institutional animal care and use committee.

  • Animal Model: Use healthy New Zealand White rabbits. House them in a controlled environment with a regular light-dark cycle.

  • Induction of Ocular Hypertension (Optional): To mimic a compromised outflow system, ocular hypertension can be induced. A common method is the weekly subconjunctival injection of a betamethasone suspension for 3 weeks.[14][15]

  • Baseline IOP Measurement: Measure baseline IOP in conscious rabbits using a veterinary tonometer (e.g., Tono-Pen) after a suitable acclimatization period.

  • This compound Administration for Sustained Effect:

    • Treatment Group: Administer one drop of 2% this compound solution to the test eye(s) three times daily (e.g., at 8:00, 14:00, and 20:00).

    • Control Group: Administer a vehicle placebo on the same schedule.

  • IOP Monitoring: Measure IOP daily, prior to the first dose of the day, to assess the sustained effect. Additional measurements can be taken at various time points after dosing to characterize the daily IOP curve.

  • Duration: Continue the dosing regimen for the desired study period (e.g., 1-4 weeks).

  • Washout Period: After the treatment period, include a washout period where the drug is no longer administered, and monitor the return of IOP to baseline levels.

  • Data Analysis: Compare the mean daily IOP between the this compound-treated and control groups. Analyze the IOP changes over the course of the study.

Visualizations

Ibopamine_Signaling_Pathway cluster_cornea Cornea & Aqueous Humor cluster_ciliary Ciliary Body Epithelium cluster_iris Iris Dilator Muscle This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Epinine Epinine (Active Metabolite) Esterases->Epinine Hydrolysis D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Binds to Alpha_Receptor α1-Adrenergic Receptor Epinine->Alpha_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to Aq_Production Increased Aqueous Humor Production cAMP->Aq_Production Leads to Contraction Muscle Contraction Alpha_Receptor->Contraction Activates Mydriasis Mydriasis (Pupil Dilation) Contraction->Mydriasis Causes

Caption: this compound's dual signaling pathway in the eye.

Experimental_Workflow cluster_dosing Dosing Regimen cluster_analysis Data Analysis start Start Experiment acclimatization Subject Acclimatization (e.g., 30 mins) start->acclimatization baseline Baseline IOP Measurement acclimatization->baseline single_dose Single Dose (Acute Study) 2 drops, 5 min apart baseline->single_dose Option 1 repeated_dose Repeated Dose (Sustained Study) e.g., 2-3 times daily baseline->repeated_dose Option 2 measurement IOP Measurement at Pre-defined Time Points single_dose->measurement repeated_dose->measurement acute_analysis Calculate ΔIOP from Baseline measurement->acute_analysis sustained_analysis Compare Mean IOP vs. Control measurement->sustained_analysis end End of Experiment acute_analysis->end sustained_analysis->end

References

Technical Support Center: Drug Interaction Between Ibopamine and Prostaglandin Analogs in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between Ibopamine and prostaglandin analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound and prostaglandin analogs in ophthalmic research?

A1: this compound is a sympathomimetic prodrug of epinine, which acts as a D1-dopaminergic and alpha-adrenergic agonist.[1][2] In ophthalmology, its principal effect is the stimulation of aqueous humor production.[3][4] This property is utilized in the "this compound provocative test" to assess the outflow facility of the eye; in eyes with compromised outflow, the increased aqueous production leads to a significant rise in intraocular pressure (IOP).[5][6]

Prostaglandin analogs (e.g., latanoprost, travoprost, bimatoprost) are first-line treatments for glaucoma.[7] They lower IOP by increasing the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways.[8][9] This is achieved by remodeling the extracellular matrix of these outflow pathways.[10]

Q2: What is the expected outcome of an this compound provocative test in a subject pre-treated with a prostaglandin analog?

A2: A key interaction observed is that concurrent use of prostaglandin analogs can blunt or eliminate the expected rise in IOP during an this compound provocative test.[11] Studies have shown that glaucoma patients using prostaglandin analogs do not exhibit a significant elevation in IOP after this compound administration.[11] This interaction reduces the sensitivity of the this compound test as a diagnostic or research tool in these subjects.[11]

Q3: Why do prostaglandin analogs interfere with the this compound provocative test?

A3: While the precise molecular crosstalk is still under investigation, the interference likely stems from the opposing effects of the two drug classes on aqueous humor dynamics. This compound increases aqueous humor production, while prostaglandin analogs enhance its outflow.[3][8] The enhanced outflow capacity created by the prostaglandin analog can accommodate the increased aqueous production stimulated by this compound, thus preventing a significant rise in IOP. One study suggested that latanoprost did not influence the outflow pathway compromission itself as detected by the this compound test, indicating that while the overall IOP response is blunted, the underlying outflow issue may persist.[12]

Q4: Are there any known adverse effects when co-administering this compound and prostaglandin analogs in a research setting?

A4: Specific adverse events related to the co-administration of this compound and prostaglandin analogs are not well-documented in publicly available literature. However, it is essential to consider the individual side effect profiles of each drug. Prostaglandin analogs are associated with local side effects such as conjunctival hyperemia, increased iris pigmentation, and eyelash changes.[13] this compound is generally well-tolerated, with some patients reporting a slight burning sensation upon instillation.[14] In animal models, latanoprost has been shown to be non-toxic even at high systemic doses.[15] Researchers should monitor for both expected and unexpected ocular and systemic adverse events during co-administration studies.

Troubleshooting Guides

Problem: Unexpectedly low or no IOP increase after this compound challenge in a glaucoma model.

Possible Cause Troubleshooting Step
Concurrent treatment with prostaglandin analogs. Verify the subject's treatment history. A washout period for prostaglandin analogs is necessary to accurately assess the effect of this compound on aqueous humor dynamics. The duration of the washout period should be sufficient to eliminate the effects of the prostaglandin analog on outflow facility.
Sub-optimal this compound dosage or administration. Ensure the correct concentration (typically 2%) and administration protocol (e.g., two drops instilled 5 minutes apart) of this compound are being followed.[11]
Incorrect timing of IOP measurements. IOP should be measured at baseline and at specific time points after this compound instillation (e.g., 30, 45, 60, and 180 minutes) to capture the peak effect.[11]
Healthy outflow pathways in the experimental subject. The this compound provocative test will not induce a significant IOP rise in eyes with normal aqueous humor outflow.[9] Confirm that the experimental model exhibits the expected outflow impairment.

Problem: Difficulty interpreting aqueous humor outflow data in the presence of both drugs.

Possible Cause Troubleshooting Step
Confounding effects on different outflow pathways. Design experiments to isolate and measure the different outflow pathways. For example, use techniques like fluorophotometry to quantify uveoscleral and trabecular outflow separately.[16]
Lack of a clear baseline. Establish a stable baseline of aqueous humor dynamics before introducing any investigational drugs. If subjects are already on medication, a sufficient washout period is crucial.
Variability in individual responses. Increase the sample size to account for biological variability. Stratify the analysis based on baseline IOP or the extent of outflow impairment.

Quantitative Data

Table 1: Expected IOP Changes with this compound Provocative Test in Untreated Subjects

Subject Group Mean IOP Increase (mmHg) Reference
Glaucoma Suspects1.8 - 1.9[6][17]
Stable Glaucoma4.5[6]
Progressive Glaucoma8.1[6]
Glaucoma Patients (General)7.4[17]

Table 2: Efficacy of this compound Provocative Test (in subjects not on prostaglandin analogs)

Metric Value Reference
Sensitivity87%[11]
Specificity95%[11]

Note: The sensitivity of the test is significantly reduced in patients concurrently using prostaglandin analogs.[11]

Experimental Protocols

1. This compound Provocative Test

  • Objective: To assess the aqueous humor outflow facility.

  • Materials:

    • This compound hydrochloride 2% ophthalmic solution

    • Tonometer (e.g., Goldmann applanation tonometer)

    • Topical anesthetic

  • Procedure:

    • Measure the baseline intraocular pressure (IOP).

    • Instill one drop of topical anesthetic.

    • Instill two drops of 2% this compound solution into the eye, with a 5-minute interval between the drops.[11]

    • Measure the IOP at 30, 45, 60, and 180 minutes after the first this compound instillation.[11]

    • A positive test is typically defined as an IOP increase of >3 mmHg or >4 mmHg from baseline at any of the measurement times.[14][17]

2. Assessment of Uveoscleral Outflow using Fluorophotometry (General Methodology)

  • Objective: To quantify the rate of aqueous humor drainage through the uveoscleral pathway.

  • Materials:

    • Scanning ocular fluorophotometer

    • Topical fluorescein

    • Anterior segment perfusion culture system (for ex vivo studies)

  • Procedure (In Vivo - adapted from principles in[16]):

    • Instill topical fluorescein into the eye and allow several hours for it to distribute evenly in the anterior chamber.

    • Perform baseline measurements of fluorescein concentration in the cornea and anterior chamber using the fluorophotometer.

    • Administer the prostaglandin analog according to the study protocol.

    • Repeat fluorophotometry measurements at defined time points to determine the rate of fluorescein clearance from the anterior chamber.

    • Calculate the total aqueous humor outflow. Uveoscleral outflow is often calculated using the modified Goldmann equation: Fu = F - C(IOP - EVP), where Fu is uveoscleral outflow, F is total aqueous flow, C is trabecular outflow facility, IOP is intraocular pressure, and EVP is episcleral venous pressure.

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Pathway cluster_Prostaglandin Prostaglandin Analog Pathway This compound This compound (Prodrug) Epinine Epinine (Active Metabolite) This compound->Epinine Esterases D1_Receptor Dopamine D1 Receptor (Gs-coupled) Epinine->D1_Receptor AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Aq_Prod Increased Aqueous Humor Production PKA->Aq_Prod PG_Analog Prostaglandin Analog (e.g., Latanoprost) FP_Receptor Prostaglandin FP Receptor (Gq-coupled) PG_Analog->FP_Receptor PLC Phospholipase C FP_Receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC MMP Matrix Metalloproteinase (MMP) Expression Ca_PKC->MMP ECM_Remodel ECM Remodeling MMP->ECM_Remodel Uveo_Outflow Increased Uveoscleral & Trabecular Outflow ECM_Remodel->Uveo_Outflow

Caption: Independent signaling pathways of this compound and prostaglandin analogs in the eye.

cluster_workflow Experimental Workflow: Investigating this compound-Prostaglandin Interaction start Start: Glaucoma Animal Model washout Washout Period (if applicable) start->washout baseline Baseline Measurements (IOP, Aqueous Flow) washout->baseline treatment Administer Prostaglandin Analog (Treatment Group) or Vehicle (Control Group) baseline->treatment pg_effect Measure Prostaglandin Effect on IOP & Outflow treatment->pg_effect ibopamine_challenge Perform this compound Provocative Test pg_effect->ibopamine_challenge iop_monitoring Monitor IOP Post-Ibopamine (30, 45, 60, 180 min) ibopamine_challenge->iop_monitoring analysis Data Analysis: Compare IOP changes between groups iop_monitoring->analysis

Caption: A logical workflow for studying the interaction in a preclinical model.

cluster_interaction Hypothesized Interaction at the Cellular Level This compound This compound (via Epinine) Ciliary_Epithelium Ciliary Epithelium This compound->Ciliary_Epithelium Stimulates PG_Analog Prostaglandin Analog Outflow_Pathways Uveoscleral & Trabecular Outflow Pathways PG_Analog->Outflow_Pathways Acts on Aq_Prod Aqueous Humor Production (Increased) Ciliary_Epithelium->Aq_Prod Outflow_Fac Outflow Facility (Increased) Outflow_Pathways->Outflow_Fac IOP_Balance IOP Homeostasis Aq_Prod->IOP_Balance Increases IOP Outflow_Fac->IOP_Balance Decreases IOP (Counteracts)

Caption: Opposing effects of this compound and prostaglandin analogs on IOP regulation.

References

Preventing tachyphylaxis with chronic Ibopamine administration in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chronic Ibopamine administration. The focus is on addressing potential concerns and offering investigative pathways regarding tachyphylaxis.

Frequently Asked Questions (FAQs)

Q: Is tachyphylaxis a common issue with chronic this compound administration?

A: Published clinical data in human subjects suggests that tachyphylaxis is not a common occurrence with chronic this compound administration at therapeutic doses for conditions like congestive heart failure. Several studies have shown a lack of desensitization of alpha- and beta-adrenoceptors during long-term treatment.[1][2] One study specifically noted the absence of tachyphylaxis with ophthalmic use of this compound. However, as with any G-protein coupled receptor (GPCR) agonist, the potential for tachyphylaxis exists, particularly in specific experimental models or under certain conditions.

Q: What is tachyphylaxis and how does it differ from tolerance?

A: Tachyphylaxis is a rapid decrease in the response to a drug following its initial administration.[3] It is an acute phenomenon. Tolerance, on the other hand, is a more gradual decrease in responsiveness to a drug over a longer period (days to weeks).[4] The underlying mechanisms can also differ.

Q: What are the potential mechanisms of this compound-induced tachyphylaxis?

A: this compound's active metabolite, epinine, is an agonist for dopamine (D1 and D2) and adrenergic (alpha and beta) receptors, which are all G-protein coupled receptors (GPCRs).[5][6][7] The primary mechanisms for tachyphylaxis to GPCR agonists involve:

  • Receptor Desensitization: Phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs) and other kinases (like PKA for the D1 receptor), leading to the binding of arrestin proteins which uncouple the receptor from its G-protein.[8][9]

  • Receptor Internalization: The removal of receptors from the cell surface via endocytosis, making them unavailable for agonist binding.[8]

  • Mediator Depletion: Exhaustion of downstream signaling molecules.[8]

Troubleshooting Guide

Issue: I am observing a diminished response to chronic this compound administration in my experimental model.

This could be due to several factors, including tachyphylaxis, but it is important to rule out other possibilities first.

Step 1: Verify Experimental Conditions

  • Compound Integrity: Ensure the stability and purity of your this compound stock solution.

  • Dosing and Administration: Confirm that the correct dose is being administered consistently.

  • Cell Culture/Animal Model Health: Ensure the health and stability of your experimental model, as changes in physiology can affect drug response.

Step 2: Investigate Potential Tachyphylaxis

If other factors have been ruled out, you can investigate the potential for tachyphylaxis using the following experimental protocols.

Quantitative Data from Clinical Studies

The following table summarizes findings from studies where tachyphylaxis to this compound was not observed. This may provide a useful reference for dosing and duration in your experimental design.

Study PopulationThis compound DosageDuration of TreatmentOutcome on Receptor Function/EfficacyReference
Healthy Volunteers100 mg, 3 times a day14 daysNo desensitization of lymphocyte β2- or platelet α2-adrenoceptors.[1]
Patients with Congestive Heart FailureNot specifiedUp to 1 yearMaintained hemodynamic activity.[2]
Patients with Congestive Heart FailureVaried1 yearNo tolerance observed.[3]

Experimental Protocols

Here are detailed methodologies for key experiments to investigate the potential mechanisms of tachyphylaxis.

Protocol 1: Radioligand Binding Assay to Quantify Receptor Number (Downregulation)

This protocol is to determine if chronic this compound exposure leads to a decrease in the total number of dopamine or adrenergic receptors.

  • Objective: To measure the maximal binding capacity (Bmax), which reflects receptor density.

  • Materials:

    • Cell membranes or tissue homogenates from control and this compound-treated groups.

    • Radiolabeled antagonist for the receptor of interest (e.g., [³H]SCH23390 for D1 receptors, [³H]Spiperone for D2 receptors).

    • Unlabeled antagonist for the same receptor to determine non-specific binding.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

    • Glass fiber filters.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled antagonist in the presence (for non-specific binding) or absence (for total binding) of a high concentration of the unlabeled antagonist.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis (e.g., Scatchard plot) to determine the Bmax (receptor number) and Kd (binding affinity). A significant decrease in Bmax in the this compound-treated group compared to the control group suggests receptor downregulation.

Protocol 2: Cell-Surface ELISA for Receptor Internalization

This protocol measures the number of receptors on the cell surface to assess internalization.

  • Objective: To quantify the proportion of receptors that have been internalized from the cell surface.

  • Materials:

    • Intact cells cultured in multi-well plates (control and this compound-treated).

    • Primary antibody that recognizes an extracellular epitope of the receptor of interest.

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • HRP substrate (e.g., TMB).

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Treatment: Treat cells with this compound for the desired duration. Include a control group with vehicle treatment.

    • Labeling: Place cells on ice, and incubate with the primary antibody to label the surface receptors.

    • Washing: Wash the cells with ice-cold buffer to remove unbound primary antibody.

    • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody.

    • Washing: Wash the cells again to remove unbound secondary antibody.

    • Detection: Add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.

    • Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. A decrease in absorbance in the this compound-treated cells indicates a reduction in cell-surface receptors due to internalization.

Protocol 3: Adenylyl Cyclase Activity Assay (Functional Desensitization)

This assay measures the functional coupling of D1 (stimulatory) and D2 (inhibitory) receptors to adenylyl cyclase.

  • Objective: To determine if chronic this compound exposure desensitizes the receptor's ability to modulate cAMP production.

  • Materials:

    • Cell membranes from control and this compound-treated cells.

    • ATP (substrate for adenylyl cyclase).

    • Forskolin (a direct activator of adenylyl cyclase, used to amplify the signal).

    • GTP (required for G-protein activation).

    • Dopamine or a specific D1/D2 agonist.

    • cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Pre-treatment: Chronically expose cells to this compound or vehicle.

    • Membrane Preparation: Prepare cell membranes from the treated and control cells.

    • Adenylyl Cyclase Reaction: Incubate the membranes with ATP, GTP, forskolin, and varying concentrations of a dopamine receptor agonist (to re-challenge the receptors).

      • For D1 receptors (Gs-coupled) , measure the stimulation of cAMP production.

      • For D2 receptors (Gi-coupled) , measure the inhibition of forskolin-stimulated cAMP production.[10]

    • Quantification: Measure the amount of cAMP produced using a suitable assay kit.

    • Analysis: Compare the dose-response curves for the agonist in membranes from control and this compound-treated cells. A rightward shift in the EC50 (decreased potency) or a decrease in the maximal response (Emax) in the this compound-treated group indicates functional desensitization.

Visualizations

GPCR_Desensitization agonist agonist receptor receptor agonist->receptor:f1 1. Binding g_protein g_protein receptor:f2->g_protein 2. Activation arrestin arrestin receptor:f2->arrestin 5. Arrestin Binding (Uncoupling) grk grk g_protein->grk 3. Recruits grk->receptor:f2 4. Phosphorylation endosome endosome arrestin->endosome 6. Internalization

Tachyphylaxis_Workflow start Observation: Diminished response to chronic this compound check_exp Verify Experimental Conditions (Compound integrity, Dosing, Model health) start->check_exp tachy_suspect Tachyphylaxis Suspected check_exp->tachy_suspect Conditions OK no_tachy Issue likely experimental artifact check_exp->no_tachy Issue Found binding_assay binding_assay tachy_suspect->binding_assay elisa_assay elisa_assay tachy_suspect->elisa_assay camp_assay camp_assay tachy_suspect->camp_assay result_downreg Result: Decreased Bmax? conclusion_downreg Conclusion: Receptor Downregulation result_downreg->conclusion_downreg Yes no_change No significant change result_downreg->no_change No result_internal Result: Decreased surface receptors? conclusion_internal Conclusion: Receptor Internalization result_internal->conclusion_internal Yes result_internal->no_change No result_desens Result: Decreased cAMP response? conclusion_desens Conclusion: Functional Desensitization result_desens->conclusion_desens Yes result_desens->no_change No binding_assay->result_downreg elisa_assay->result_internal camp_assay->result_desens

References

Technical Support Center: Understanding the Biphasic Hemodynamic Response to Ibopamine in Heart Failure Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Ibopamine in heart failure models. The information is compiled from various clinical studies to assist in experimental design, data interpretation, and addressing unexpected observations.

Frequently Asked Questions (FAQs)

Q1: We observed an initial, transient increase in pulmonary and atrial pressures after this compound administration, followed by a decrease. Is this an expected finding?

A1: Yes, this is a documented biphasic hemodynamic response to this compound.[1][2] Studies have shown an early, transient increase in mean right atrial pressure, mean capillary wedge pressure, and mean pulmonary arterial pressure within the first 15-30 minutes of administration.[2] This initial phase is typically followed by a reduction in these pressures and a more favorable hemodynamic profile, including increased cardiac output and reduced vascular resistance, which can be observed from one hour and last up to four hours post-dosing.[1]

Q2: What is the proposed mechanism behind the biphasic hemodynamic response of this compound?

A2: The biphasic action is thought to result from the differential timing of its effects on various adrenergic and dopaminergic receptors.[2][3] The initial increase in pressures may be attributed to an early alpha-adrenoceptor stimulation, leading to vasoconstriction. The subsequent, more sustained beneficial effects are likely due to the activation of beta-adrenoceptors, leading to increased cardiac contractility, and dopamine DA1 and DA2 receptors, which promote vasodilation and reduce peripheral vascular resistance.[4][5][6]

Q3: Does tolerance develop to the hemodynamic effects of this compound with repeated dosing?

A3: Studies involving repeated doses of this compound have shown that the qualitative hemodynamic effects are similar to the initial dose, with no evidence of short-term tolerance.[1] Long-term studies have also suggested a lack of pharmacological tolerance, with sustained hemodynamic improvements.[4][6]

Q4: What are the expected effects of this compound on heart rate and blood pressure?

A4: this compound generally does not significantly alter heart rate or mean arterial blood pressure.[1][7][8][9] However, one study did observe a delayed increase in heart rate at 45 minutes post-administration.[2] The overall effect on blood pressure is modest, as the vasodilation is coupled with a mild positive inotropic effect, which helps maintain blood pressure.[5]

Q5: Are there any significant adverse effects associated with this compound to be aware of during our studies?

A5: While generally well-tolerated, adverse effects, primarily related to the gastrointestinal and cardiovascular systems, have been reported.[10] The initial biphasic response, with its transient increase in cardiac filling pressures, is generally considered undesirable in most heart failure patients.[1] Although some studies have not found significant proarrhythmic properties at therapeutic doses, a large-scale trial (PRIME II) was stopped early due to an increased risk of death in patients with advanced heart failure receiving this compound, suggesting a need for caution.[11][12]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpectedly high initial pulmonary and/or atrial pressures. This is likely the initial phase of the biphasic response to this compound, possibly due to alpha-adrenoceptor stimulation.[2][3]Continue monitoring hemodynamic parameters. The pressures should begin to decrease after approximately 30-60 minutes, followed by an increase in cardiac output.[1][2]
Lack of a significant increase in cardiac output. The dose of this compound may be insufficient, or the timing of measurement may be too early. The peak effect on cardiac output is typically observed around 3 hours post-administration.[8]Ensure the appropriate dose is being administered based on the experimental model. Extend the observation period to capture the full hemodynamic response.
Significant drop in systemic blood pressure. While this compound typically maintains blood pressure, an excessive vasodilatory effect without a sufficient compensatory increase in cardiac output could lead to hypotension.Review the experimental protocol for potential interactions with other vasodilating agents. Consider dose-response studies to identify the optimal therapeutic window.
Variable or inconsistent hemodynamic responses between subjects. Patient population heterogeneity, including the severity of heart failure (NYHA class) and concomitant medications (e.g., ACE inhibitors, diuretics, digoxin), can influence the response to this compound.[10][11]Ensure consistent baseline characteristics in the study population. Document and analyze the impact of concomitant therapies on the observed hemodynamic effects.

Data Presentation

Table 1: Summary of Hemodynamic Effects of a Single Oral Dose of this compound in Patients with Congestive Heart Failure.

ParameterDirection of ChangeOnset of EffectPeak EffectDuration of EffectReference(s)
Cardiac Index/Output Increased~30 minutes~180 minutesUp to 4-7 hours[1][7][8]
Systemic Vascular Resistance Decreased~30 minutes~180 minutesUp to 4-7 hours[1][7][8]
Pulmonary Arterial Pressure Biphasic (Initial Increase, then Decrease)Increase: ~15-30 minDecrease: >1 hourDecrease: ~180 minUp to 4 hours[1][2][7]
Right/Left Atrial Pressure Biphasic (Initial Increase, then Decrease)Increase: ~15-30 minDecrease: >1 hour-Up to 4 hours[1][2]
Heart Rate No significant change---[1][7][8]
Mean Arterial Pressure No significant change---[7][8]

Experimental Protocols

Protocol 1: Acute Hemodynamic Assessment Following a Single Oral Dose of this compound

  • Study Population: Patients with congestive heart failure (NYHA Class III-IV).[7]

  • Procedure:

    • Patients are instrumented with a Swan-Ganz catheter for hemodynamic monitoring using the thermodilution technique.[7][9]

    • Baseline hemodynamic measurements are recorded, including cardiac index (CI), stroke volume index (SVI), mean pulmonary artery pressure (PAP), and systemic vascular resistance (SVR).[7]

    • A single oral dose of this compound is administered (doses have ranged from 1.2-3.3 mg/kg or fixed doses of 100-600 mg).[1][7]

    • Hemodynamic parameters are measured sequentially at multiple time points post-administration (e.g., 30, 60, 90, 120, 180 minutes, and up to 8 hours).[13]

  • Primary Endpoints: Changes in CI, SVI, PAP, and SVR from baseline.

Mandatory Visualizations

Ibopamine_Signaling_Pathway cluster_this compound This compound Administration (Oral) cluster_Metabolism Metabolism cluster_Hemodynamics Hemodynamic Outcomes This compound This compound Epinine Epinine (Active Metabolite) This compound->Epinine Esterase Hydrolysis DA1 DA1 Receptors Epinine->DA1 DA2 DA2 Receptors Epinine->DA2 Beta1 β1-Adrenoceptors Epinine->Beta1 Alpha α-Adrenoceptors (Early Effect) Epinine->Alpha Vasodilation Vasodilation (Renal, Peripheral) DA1->Vasodilation Neurohormonal_Mod Neurohormonal Modulation (↓ Renin, Aldosterone, NE) DA2->Neurohormonal_Mod Inotropy Positive Inotropy Beta1->Inotropy Vasoconstriction Transient Vasoconstriction Alpha->Vasoconstriction SVR_dec ↓ Systemic Vascular Resistance Vasodilation->SVR_dec CO_inc ↑ Cardiac Output Inotropy->CO_inc Pressure_inc ↑ Initial Pressures (Pulmonary, Atrial) Vasoconstriction->Pressure_inc Neurohormonal_Mod->SVR_dec

Caption: Proposed signaling pathway of this compound and its active metabolite, Epinine.

Biphasic_Response_Workflow cluster_Phase1 Phase 1: Early Response (0-60 minutes) cluster_Phase2 Phase 2: Later Response (>60 minutes) Alpha_Stim α-Adrenoceptor Stimulation Dominates Vaso_C Vasoconstriction Alpha_Stim->Vaso_C Pressure_Rise ↑ Pulmonary & Atrial Pressures Vaso_C->Pressure_Rise SVR_Fall ↓ Systemic Vascular Resistance DA_Beta_Stim DA & β-Adrenoceptor Stimulation Dominates Vaso_D Vasodilation DA_Beta_Stim->Vaso_D Ino_Inc ↑ Inotropy DA_Beta_Stim->Ino_Inc Vaso_D->SVR_Fall CO_Rise ↑ Cardiac Output Ino_Inc->CO_Rise Ibopamine_Admin This compound Administration Ibopamine_Admin->Alpha_Stim Ibopamine_Admin->DA_Beta_Stim

Caption: Logical flow of the biphasic hemodynamic response to this compound over time.

Experimental_Workflow Start Patient Selection (CHF, NYHA Class II-IV) Baseline Baseline Hemodynamic Measurement (Swan-Ganz Catheter) Start->Baseline Dosing Oral Administration of this compound (e.g., 100-600mg) Baseline->Dosing Monitoring Sequential Hemodynamic Monitoring (e.g., at 15, 30, 60, 120, 180 min) Dosing->Monitoring Phase1_Obs Observe Initial Phase (↑ Pressures) Monitoring->Phase1_Obs Phase2_Obs Observe Later Phase (↑ CO, ↓ SVR) Phase1_Obs->Phase2_Obs Analysis Data Analysis (Compare to Baseline) Phase2_Obs->Analysis End End of Acute Study Analysis->End

Caption: Typical experimental workflow for assessing the acute hemodynamic effects of this compound.

References

Technical Support Center: Ibopamine Formulation Improvements for Enhanced Ocular Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for developing and evaluating enhanced ocular bioavailability formulations of Ibopamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of this compound-loaded nanoparticles and in-situ gelling systems.

Issue 1: Low Encapsulation Efficiency of this compound in Chitosan Nanoparticles

Question: My encapsulation efficiency for this compound in chitosan nanoparticles prepared by ionic gelation is consistently low. What are the potential causes and how can I improve it?

Answer:

Low encapsulation efficiency is a common challenge. Here are several factors that could be contributing to this issue and corresponding troubleshooting steps:

  • pH of the Chitosan Solution: The charge density of chitosan is pH-dependent. If the pH is too high (closer to its pKa of ~6.5), the amine groups will be less protonated, leading to weaker ionic interaction with the tripolyphosphate (TPP) crosslinker and reduced encapsulation.

    • Troubleshooting: Ensure the pH of your chitosan solution is between 4.7 and 5.5 to ensure optimal protonation of the primary amine groups.

  • Chitosan to TPP Ratio: An inappropriate ratio of chitosan to TPP can lead to the formation of loose nanoparticle structures that are unable to effectively entrap the drug.

    • Troubleshooting: Experiment with different mass ratios of chitosan to TPP. A higher concentration of TPP can lead to a more rigid nanoparticle structure, but an excess can cause particle aggregation. Start with a 5:1 ratio of Chitosan:TPP and adjust accordingly.

  • Drug Loading Method: Adding the drug at an inappropriate step in the formulation process can lead to significant drug loss.

    • Troubleshooting: Try incorporating this compound into the chitosan solution before the addition of TPP. This allows for the nanoparticles to form around the drug molecules.

  • Stirring Speed and TPP Addition Rate: Rapid addition of TPP or inadequate stirring can lead to localized high concentrations of the crosslinker, resulting in premature precipitation and poor drug encapsulation.

    • Troubleshooting: Add the TPP solution dropwise to the chitosan solution under constant, moderate magnetic stirring.

Quantitative Data Reference Table for Chitosan Nanoparticle Formulation:

ParameterTypical RangePotential Impact on Encapsulation Efficiency
Chitosan Concentration (% w/v)0.1 - 0.5Higher concentrations can increase viscosity, potentially hindering nanoparticle formation.
TPP Concentration (% w/v)0.05 - 0.25Affects the degree of crosslinking and particle size.
Chitosan:TPP Mass Ratio2:1 - 8:1A critical parameter for controlling particle size and encapsulation efficiency.
pH of Chitosan Solution4.7 - 5.5Essential for protonation of chitosan's amine groups.
Stirring Speed (rpm)400 - 800Affects particle size distribution and uniformity.
Issue 2: Inconsistent Gelation Time for In-Situ Gelling Formulation

Question: My this compound-loaded, pH-sensitive in-situ gelling system shows variable gelation times upon contact with simulated tear fluid. How can I achieve more consistent performance?

Answer:

Inconsistent gelation can compromise the formulation's residence time and drug release profile. Consider the following factors:

  • Polymer Concentration: The concentration of the pH-sensitive polymer (e.g., Carbopol) is a critical determinant of the sol-gel transition.

    • Troubleshooting: Precisely control the concentration of the gelling agent. Even minor variations can significantly alter the gelation behavior. Prepare a concentration series to identify the optimal concentration for your desired gelation time.

  • pH of the Formulation: The initial pH of your formulation must be in a range that keeps the polymer in a solution state but allows for a rapid transition to a gel at the pH of tear fluid (approximately 7.4).

    • Troubleshooting: Carefully adjust and buffer the initial pH of your formulation. A pH between 4.5 and 5.5 is often a good starting point for Carbopol-based systems.

  • Ionic Strength: The ionic composition of your simulated tear fluid can influence the hydration of the polymer chains and affect gelation.

    • Troubleshooting: Ensure your simulated tear fluid has a consistent and physiologically relevant ionic strength.

  • Presence of Other Excipients: Other components in your formulation, such as mucoadhesive polymers (e.g., HPMC) or preservatives, can interact with the gelling agent and alter the gelation kinetics.

    • Troubleshooting: Evaluate the compatibility of all excipients and their impact on the gelation properties of the primary gelling agent in isolation before combining them in the final formulation.

Quantitative Data Reference Table for In-Situ Gelling Formulation:

ParameterTypical RangePotential Impact on Gelation
Carbopol Concentration (% w/v)0.2 - 1.0Higher concentrations lead to faster gelation and increased viscosity.
HPMC Concentration (% w/v)0.5 - 2.0Acts as a viscosity enhancer and can modulate the gel structure.
Formulation pH4.5 - 5.5Critical for maintaining the 'sol' state before administration.
Simulated Tear Fluid pH7.4The target pH for inducing the sol-gel transition.
Gelation Time (seconds)< 60A rapid gelation time is desirable for ocular formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound exerts its effect in the eye?

A1: this compound is a prodrug that is rapidly hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine (N-methyldopamine). Epinine then acts as an agonist at α-adrenergic and D1-dopaminergic receptors in the eye. Stimulation of α-adrenergic receptors on the iris dilator muscle leads to mydriasis (pupil dilation). The activation of D1-dopaminergic receptors can increase the production of aqueous humor, which is relevant for its use in provocative tests for glaucoma.

Q2: Why is enhancing the ocular bioavailability of this compound important?

A2: Conventional ophthalmic solutions have very low bioavailability (often less than 5%) due to rapid tear turnover, nasolacrimal drainage, and the corneal barrier.[1] This necessitates frequent administration of high drug concentrations, which can lead to systemic side effects. By using formulation strategies like nanoparticles and in-situ gels, the pre-corneal residence time of this compound can be prolonged, leading to increased drug absorption, enhanced therapeutic effect, and potentially a reduced dosing frequency.[2][3]

Q3: What are the key characterization techniques for this compound-loaded nanoparticles?

A3: The essential characterization techniques include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the uniformity of the particle size distribution.

  • Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is a key indicator of their stability in suspension and their potential for mucoadhesion. Cationic nanoparticles often exhibit mucoadhesive properties.[4]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determined by separating the nanoparticles from the unencapsulated drug and quantifying the amount of this compound within the nanoparticles, typically using a validated HPLC method.

  • In Vitro Drug Release: Assessed using a method like the dialysis bag technique to understand the release profile of this compound from the nanoparticles over time in simulated tear fluid.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the nanoparticles.

Q4: How can I assess the mucoadhesive properties of my this compound formulation?

A4: The mucoadhesive strength can be evaluated using several methods:

  • In Vitro Mucoadhesion Test: This can be performed using a texture analyzer or a modified two-arm balance. The force required to detach the formulation from a mucosal tissue (e.g., excised rabbit cornea or a mucin disc) is measured.

  • Rheological Synergy: The viscosity of a mixture of the formulation and mucin dispersion is measured. A significant increase in viscosity compared to the individual components indicates a strong mucoadhesive interaction.[5]

Q5: What animal model is typically used for in vivo ocular bioavailability studies of this compound formulations?

A5: The rabbit is a commonly used animal model for ocular drug delivery studies due to the larger size of their eyes compared to rodents, which facilitates sample collection, and their anatomical and biochemical similarities to the human eye.[6][7] For bioavailability studies, aqueous humor samples are typically collected at various time points after instillation of the formulation and the concentration of this compound's active metabolite, epinine, is quantified.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
  • Preparation of Chitosan Solution: Dissolve 0.2% (w/v) of low molecular weight chitosan in a 1% (v/v) acetic acid solution with magnetic stirring overnight to ensure complete dissolution. Adjust the pH to 5.0 with 1M NaOH.

  • Incorporation of this compound: Add this compound hydrochloride to the chitosan solution to a final concentration of 0.1% (w/v) and stir for 30 minutes.

  • Nanoparticle Formation: Prepare a 0.1% (w/v) solution of sodium tripolyphosphate (TPP) in deionized water. Add the TPP solution dropwise to the chitosan-Ibopamine solution under moderate magnetic stirring (700 rpm) at room temperature.

  • Nanoparticle Maturation: Continue stirring for 1 hour to allow for the formation and stabilization of the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated drug and other reagents.

  • Storage: The purified nanoparticle suspension can be lyophilized for long-term storage or used directly for further characterization.

Protocol 2: Preparation of a pH-Sensitive In-Situ Gelling System for this compound
  • Preparation of Polymer Solution: Slowly disperse 0.5% (w/v) Carbopol 940 and 1.0% (w/v) Hydroxypropyl Methylcellulose (HPMC) in a sterile, buffered aqueous solution (pH 5.0) with constant, gentle stirring. Avoid the formation of clumps. Allow the solution to hydrate overnight at 4°C.

  • Incorporation of this compound: Dissolve this compound hydrochloride in a small amount of the polymer solution and then add it to the bulk of the formulation to achieve a final concentration of 0.5% (w/v). Stir until a homogenous solution is obtained.

  • pH Adjustment and Final Volume: Adjust the final pH of the formulation to 5.0 using 0.1M NaOH or HCl as needed. Make up the final volume with the buffered aqueous solution.

  • Sterilization: Sterilize the final formulation by filtration through a 0.22 µm syringe filter.

Visualizations

Ibopamine_Signaling_Pathway cluster_formulation Ocular Formulation cluster_eye Aqueous Humor cluster_receptors Target Receptors cluster_effects Pharmacological Effects This compound This compound (Prodrug) Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine (Active Metabolite) Esterases->Epinine Alpha_Adrenergic α-Adrenergic Receptors (Iris Dilator Muscle) Epinine->Alpha_Adrenergic D1_Dopaminergic D1-Dopaminergic Receptors (Ciliary Body) Epinine->D1_Dopaminergic Mydriasis Mydriasis (Pupil Dilation) Alpha_Adrenergic->Mydriasis Aqueous_Humor Increased Aqueous Humor Production D1_Dopaminergic->Aqueous_Humor

Caption: this compound's mechanism of action in the eye.

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Evaluation Formulation This compound Formulation (Nanoparticles or In-Situ Gel) Optimization Formulation Optimization (e.g., Polymer/Drug Ratio, pH) Formulation->Optimization Physicochemical Physicochemical Characterization (Size, Zeta Potential, %EE) Optimization->Physicochemical Drug_Release In Vitro Drug Release Study Physicochemical->Drug_Release Mucoadhesion Mucoadhesion Assessment Drug_Release->Mucoadhesion Corneal_Permeation Corneal Permeation Study (e.g., using Franz Diffusion Cell) Mucoadhesion->Corneal_Permeation Ocular_Irritation Ocular Irritation Test (Draize Test in Rabbits) Corneal_Permeation->Ocular_Irritation Bioavailability Ocular Bioavailability Study (Aqueous Humor Sampling) Ocular_Irritation->Bioavailability

Caption: Experimental workflow for this compound formulation.

Troubleshooting_Logic Start Low Encapsulation Efficiency? Check_pH Is Chitosan Solution pH between 4.7-5.5? Start->Check_pH Yes Adjust_pH Adjust pH of Chitosan Solution Check_pH->Adjust_pH No Check_Ratio Is Chitosan:TPP Ratio Optimal? Check_pH->Check_Ratio Yes Adjust_pH->Check_pH Adjust_Ratio Vary Chitosan:TPP Ratio Check_Ratio->Adjust_Ratio No Check_Stirring Is TPP Addition Slow with Moderate Stirring? Check_Ratio->Check_Stirring Yes Adjust_Ratio->Check_Ratio Adjust_Stirring Optimize TPP Addition Rate and Stirring Speed Check_Stirring->Adjust_Stirring No Success Encapsulation Efficiency Improved Check_Stirring->Success Yes Adjust_Stirring->Check_Stirring

Caption: Troubleshooting low encapsulation efficiency.

References

Addressing the burning sensation of Ibopamine eye drops in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Ibopamine eye drops in clinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments, with a specific focus on the burning sensation reported upon instillation.

Frequently Asked Questions (FAQs)

Q1: Is a burning or stinging sensation a known side effect of this compound eye drops?

A1: Yes, a burning or stinging sensation upon instillation is a commonly reported side effect of this compound eye drops in clinical studies. Multiple studies have noted this adverse event, with some reporting it as a "slight burning" experienced by all patients.[1] In one long-term study, ocular irritation was significant enough to cause discontinuation of the treatment in about half of the patients.[2]

Q2: What is the reported incidence and severity of the burning sensation associated with this compound eye drops?

Q3: What are the potential causes of the burning sensation upon instillation of this compound eye drops?

A3: The burning sensation associated with eye drops can be multifactorial. Potential contributing factors for this compound-induced irritation may include:

  • Active Pharmaceutical Ingredient (API) Interaction: this compound, a prodrug of epinine, is a dopamine agonist.[3] The interaction of epinine with receptors on corneal nerves could potentially lead to a sensation of irritation.

  • Formulation Properties (pH and Osmolarity): The pH and osmolarity of the eye drop formulation can influence ocular comfort.[4][5] Formulations that are not within the physiologic range of the tear film can cause stinging or burning. Specific details on the pH and osmolarity of all commercial this compound formulations are not publicly available and may vary.

  • Excipients: Certain excipients, such as preservatives (e.g., benzalkonium chloride), buffers, and tonicity-adjusting agents, can contribute to ocular surface irritation.[4] The exact composition of excipients can vary between different formulations of this compound eye drops.

Troubleshooting Guide: Addressing the Burning Sensation in Your Clinical Study

If participants in your clinical study report a burning sensation with this compound eye drops, consider the following troubleshooting steps:

Issue 1: Participant reports a burning sensation immediately after instillation.

Potential Cause Troubleshooting/Mitigation Strategy
Normal, expected side effect Inform participants that a mild, transient burning sensation is a known side effect. Document the incidence, severity, and duration of the sensation for each participant using a standardized scale.
Improper instillation technique Ensure proper training on eye drop instillation to avoid excessive volume or direct contact of the dropper tip with the ocular surface.
Individual sensitivity Monitor participants with pre-existing ocular surface conditions (e.g., dry eye) more closely, as they may be more susceptible to irritation.

Issue 2: High incidence or severity of burning sensation reported in the study cohort.

Potential Cause Troubleshooting/Mitigation Strategy
Formulation characteristics If possible, obtain the specific pH, osmolarity, and list of excipients for the batch of this compound eye drops being used. Compare these to the known comfortable ranges for ophthalmic solutions.
Study population characteristics Analyze if the high incidence is correlated with specific patient demographics or pre-existing conditions.
Need for formulation optimization For drug development professionals, this feedback is critical. Consider reformulating with different buffers, tonicity agents, or preservative-free options to improve tolerability in future studies.[6][7]

Quantitative Data Summary

The following table summarizes the available, though limited, quantitative data on adverse events related to this compound eye drops from the reviewed literature.

Study/Reference This compound Concentration Number of Patients Adverse Event Reported Quantitative Data
Magacho et al. (2006)[1]1% and 2%Not specifiedSlight burning"All patients described a slight burning after this compound's instillation."
Ugahary et al. (2012)[2]2%17Follicular conjunctivitis or irritation8 out of 17 patients (47%) stopped treatment due to these complaints.
Azevedo et al. (2003)[8]2%30General Safety"The safety profile of this compound was very good." No specific mention of burning sensation quantification.
Corbett et al. (1995)[9]1%105Local side effects"The incidence of local side effects was similar in the three groups" (compared to Phenylephrine and Cyclopentolate). No specific quantification of burning.

Experimental Protocols

Protocol 1: Assessment of Ocular Discomfort (Burning/Stinging)

This protocol is adapted from methodologies used in clinical trials for ocular surface disease and can be implemented to quantify the burning sensation.[7][9]

Objective: To quantitatively assess the severity of burning/stinging sensation immediately after instillation of this compound eye drops.

Methodology:

  • Patient-Reported Outcome (PRO) Instrument: Utilize a Visual Analogue Scale (VAS). The VAS is a horizontal line, 100 mm in length, anchored by "No burning/stinging" on the left (score of 0) and "Worst imaginable burning/stinging" on the right (score of 100).[10][11]

  • Procedure:

    • Before instillation, instruct the participant on how to use the VAS.

    • Immediately after instillation of the this compound eye drop, provide the participant with the VAS and ask them to mark the line at the point that represents the intensity of the burning/stinging sensation they are experiencing.

    • Record the score by measuring the distance in millimeters from the left end of the line to the participant's mark.

    • Repeat the assessment at predefined time points (e.g., 1, 2, 5, and 10 minutes post-instillation) to evaluate the duration of the sensation.

  • Alternative/Supplementary Instrument: The Ocular Surface Disease Index (OSDI) questionnaire can be administered at baseline and subsequent visits to assess the overall ocular comfort of the participants. The OSDI includes questions about burning and stinging sensations.

Protocol 2: In Vitro Ocular Irritation Assessment

For preclinical assessment of different this compound formulations, in vitro methods can be employed to predict ocular irritation potential.

Objective: To evaluate and compare the irritation potential of different this compound eye drop formulations.

Methodology:

  • Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437):

    • This assay uses isolated bovine corneas.

    • The test substance is applied to the epithelial surface of the cornea.

    • Irritation is assessed by measuring changes in corneal opacity (light-scattering) and permeability to fluorescein.[1]

  • Reconstructed Human Corneal Epithelium (RhCE) Test (OECD 492):

    • This method utilizes a 3D model of the human corneal epithelium.

    • The test substance is applied topically to the tissue model.

    • Cell viability is measured after exposure to predict irritation potential.

Signaling Pathways and Mechanisms

Proposed Signaling Pathway for this compound-Induced Ocular Sensation

This compound is a prodrug that is rapidly hydrolyzed to epinine, a dopamine analogue.[3][7] Epinine acts as a dopamine D1 and alpha-adrenergic receptor agonist. The burning sensation may be mediated by the activation of nociceptive (pain-sensing) neurons in the cornea. One key receptor involved in ocular surface pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While direct evidence for this compound's action on TRPV1 is limited, studies have shown that dopamine can modulate TRPV1 activity.[1] It is plausible that epinine, being a dopamine analogue, could directly or indirectly modulate TRPV1 channels on corneal nerve endings, leading to the sensation of burning.

G cluster_cornea Corneal Epithelium This compound This compound Epinine Epinine This compound->Epinine Hydrolysis by Esterases Corneal_Nerve Corneal Nerve Ending Epinine->Corneal_Nerve Binds to Receptors TRPV1 TRPV1 Channel Corneal_Nerve->TRPV1 Modulates Signal_Transduction Signal to Brain TRPV1->Signal_Transduction Cation Influx Sensation Burning Sensation Signal_Transduction->Sensation Perceived as

Caption: Proposed pathway of this compound-induced burning sensation.

Experimental Workflow for Investigating Burning Sensation

A logical workflow for a clinical study investigating the burning sensation of this compound eye drops would involve screening, baseline assessments, treatment, and follow-up evaluations.

G Screening Screening Baseline Baseline Screening->Baseline Eligible Participants Treatment Treatment Baseline->Treatment Randomization Follow_Up Follow_Up Treatment->Follow_Up Post-instillation Assessments Data_Analysis Data_Analysis Follow_Up->Data_Analysis Collect PROs

Caption: Clinical trial workflow for assessing ocular comfort.

References

Validation & Comparative

A Comparative Analysis of Ibopamine and Phenyleylephrine for Mydriasis in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective and safe mydriasis for diagnostic and surgical procedures, researchers and clinicians continually evaluate the performance of various pharmacological agents. This guide provides a detailed, data-driven comparison of two notable mydriatic agents: ibopamine and phenylephrine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and experimental protocols.

Executive Summary

This compound, a dopamine analog, and phenylephrine, a selective alpha-1 adrenergic agonist, are both effective in inducing mydriasis, or the dilation of the pupil. However, clinical evidence suggests that 2% this compound may induce a more pronounced and rapid mydriatic effect compared to 10% phenylephrine.[1][2][3][4] This guide will delve into the quantitative data from a head-to-head comparative study, outline the experimental methodologies used to derive these findings, and visually represent the distinct signaling pathways through which these drugs exert their effects.

Quantitative Data Comparison

A key comparative study provides robust quantitative data on the mydriatic effects of 2% this compound and 10% phenylephrine. The following table summarizes the mean pupil diameter at various time points after instillation of the respective drugs.

Time Point (Minutes)Baseline Pupil Diameter (mm)30 Minutes40 Minutes (Peak Effect)60 Minutes90 Minutes120 Minutes240 Minutes480 Minutes (Return to Baseline)
2% this compound 5.05 ± 0.598.08 ± 0.579.17 ± 0.50----Baseline
10% Phenylephrine 4.70 ± 0.757.80 ± 1.207.90 ± 1.23--Up to 120 minutes-Baseline

Data extracted from a comparative study involving healthy subjects and patients with primary open-angle glaucoma. The maximum mydriatic effect for 2% this compound was observed at 40 minutes, with pupil diameters remaining largely unchanged for up to 90 minutes. For 10% phenylephrine, the peak effect was also at 40 minutes, with the dilation maintained for up to 120 minutes. Both drugs allowed for a return to baseline pupil diameter after 480 minutes.[1]

Experimental Protocols

The data presented above was obtained from a prospective, open-label comparative study. A detailed breakdown of the methodology is provided below to allow for replication and further investigation.

Study Design: A cohort of 15 healthy subjects and 15 patients with primary open-angle glaucoma, aged between 40 and 70 years, were recruited for the study.[3][4] An initial evaluation of the dose-response and time course of mydriasis was conducted on a separate group of 15 healthy subjects.[1][3]

Drug Administration:

  • This compound Group: One drop of 2% this compound was instilled into one randomly selected eye, followed by a second drop after a 5-minute interval. The contralateral eye received a saline solution as a control.[1]

  • Phenylephrine Group: The same procedure was repeated with 10% phenylephrine in a subset of the subjects (5 normal and 5 with glaucoma) 20 to 30 days after the initial this compound trial.[3][4]

Outcome Measures: The primary outcome measured was pupil diameter. This was assessed at baseline (before drug administration) and at 30, 40, 60, 90, 120, 240, and 480 minutes post-instillation.[1] Other parameters evaluated included visual acuity, intraocular pressure (IOP), and various anterior segment biometrics using A-scan ultrasonography and ultrasound biomicroscopy.[3][4]

Statistical Analysis: A one-way ANOVA test was utilized to compare the mydriatic effects of the drugs against the control eyes. Statistical significance was set at a p-value of less than 0.05.[1]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and phenylephrine on mydriasis can be attributed to their distinct molecular mechanisms of action.

Phenylephrine: Phenylephrine is a synthetic sympathomimetic amine that acts as a potent and selective agonist for alpha-1 adrenergic receptors.[5] In the eye, these receptors are located on the iris dilator muscle.[5] Activation of these receptors by phenylephrine initiates a signaling cascade that leads to the contraction of the dilator muscle, resulting in pupil dilation.[5] This action is direct and does not significantly affect the ciliary muscle, thus having minimal impact on accommodation.[5]

phenylephrine_pathway phenylephrine Phenylephrine alpha1_receptor Alpha-1 Adrenergic Receptor phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein Activation alpha1_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc pip2 PIP2 Hydrolysis plc->pip2 Acts on ip3_dag IP3 & DAG Production pip2->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release Induces muscle_contraction Iris Dilator Muscle Contraction ca_release->muscle_contraction Triggers mydriasis Mydriasis muscle_contraction->mydriasis

Phenylephrine's Signaling Pathway for Mydriasis.

This compound: this compound is a prodrug that is rapidly hydrolyzed by esterases in the aqueous humor to its active metabolite, epinine (N-methyldopamine).[6] Epinine exhibits a dual mechanism of action, acting as an agonist at both alpha-adrenergic and D1 dopaminergic receptors.[7] The mydriatic effect of this compound is primarily attributed to the stimulation of alpha-1 adrenergic receptors on the iris dilator muscle by epinine, similar to phenylephrine. The dopaminergic activity of epinine also contributes to its overall ocular effects, including an increase in aqueous humor production.[7]

ibopamine_pathway cluster_hydrolysis In Aqueous Humor cluster_receptors Receptor Binding This compound This compound (Prodrug) esterases Esterases This compound->esterases Hydrolyzed by epinine Epinine (Active Metabolite) esterases->epinine alpha1_receptor Alpha-1 Adrenergic Receptor epinine->alpha1_receptor Binds to d1_receptor D1 Dopaminergic Receptor epinine->d1_receptor Binds to mydriasis Mydriasis alpha1_receptor->mydriasis Leads to aqueous_production Increased Aqueous Humor Production d1_receptor->aqueous_production Leads to

This compound's Mechanism of Action.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the comparative study, from subject recruitment to data analysis.

experimental_workflow cluster_subjects Subject Recruitment healthy Healthy Volunteers (n=15) drug_admin Drug Administration (Randomized Eye) healthy->drug_admin glaucoma Glaucoma Patients (n=15) glaucoma->drug_admin ibopamine_arm 2% this compound Instillation (2 drops, 5 min apart) drug_admin->ibopamine_arm control_arm Saline Instillation (Contralateral Eye) drug_admin->control_arm phenylephrine_arm 10% Phenylephrine Instillation (2 drops, 5 min apart) (20-30 days later) ibopamine_arm->phenylephrine_arm Crossover measurements Data Collection at Timed Intervals (Baseline, 30, 40, 60, 90, 120, 240, 480 min) ibopamine_arm->measurements phenylephrine_arm->measurements control_arm->measurements pupil_diameter Pupil Diameter Measurement measurements->pupil_diameter iop Intraocular Pressure (IOP) measurements->iop biometry Anterior Segment Biometry measurements->biometry analysis Statistical Analysis (One-way ANOVA) pupil_diameter->analysis iop->analysis biometry->analysis

Workflow of the Comparative Mydriasis Study.

Conclusion

The available evidence from comparative clinical studies indicates that 2% this compound is a potent mydriatic agent, demonstrating a greater and more rapid pupil dilation than 10% phenylephrine.[1][3][4] The distinct mechanisms of action, with this compound's dual adrenergic and dopaminergic effects, may contribute to these differences. For researchers and drug development professionals, these findings are crucial for selecting the appropriate agent for specific clinical and research needs. The detailed experimental protocol provided serves as a valuable resource for designing future studies in the field of ophthalmic pharmacology. Further research could explore the comparative safety profiles and patient comfort associated with these two mydriatics.

References

A Comparative Analysis of Ibopamine and Dopamine in the Management of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ibopamine and dopamine in the treatment of heart failure, drawing upon key clinical and preclinical data. While both agents aimed to improve cardiac function through dopaminergic and adrenergic receptor modulation, their clinical outcomes have diverged significantly, highlighting crucial lessons for drug development in this therapeutic area.

Executive Summary

This compound, an orally active prodrug of epinine (N-methyldopamine), was developed as a potential long-term treatment for chronic heart failure, offering the convenience of oral administration. Early studies demonstrated favorable hemodynamic effects, including increased cardiac output and reduced vascular resistance. However, the large-scale Prospective Randomized Study of this compound on Mortality and Efficacy (PRIME II) was prematurely terminated due to a statistically significant increase in mortality in the this compound group compared to placebo.[1] This finding has largely led to the discontinuation of its development and clinical use for heart failure.

Dopamine, an endogenous catecholamine, is administered intravenously for the acute management of severe heart failure and shock. Its effects are dose-dependent, ranging from renal vasodilation at low doses to increased cardiac contractility and vasoconstriction at higher doses. While widely used, the evidence supporting the routine use of low-dose dopamine for renal protection in heart failure is not robust, and its overall impact on mortality is not definitively established.[2][3][4]

This guide will delve into the comparative data on hemodynamics, neurohormonal effects, and safety, along with detailed experimental protocols and a visualization of the relevant signaling pathways.

Data Presentation: Hemodynamic and Clinical Outcomes

The following tables summarize the quantitative data from comparative and notable clinical trials of this compound and dopamine in patients with heart failure.

Table 1: Comparative Hemodynamic Effects of this compound and Dopamine

ParameterThis compound (Oral)Dopamine (Intravenous)Key Findings & Citations
Cardiac Index IncreasedIncreasedThis compound (100 mg) showed similar increases to dopamine (4 mcg/kg/min).[5] Other studies also showed significant increases with this compound.[6]
Systemic Vascular Resistance DecreasedDecreasedBoth agents demonstrated a reduction in afterload.[5][7]
Pulmonary Capillary Wedge Pressure Decreased (after initial increase)DecreasedThis compound showed a biphasic response with an initial undesirable increase.[8] Dopamine generally leads to a decrease.[9]
Heart Rate No significant changeIncreased at higher doses (>6 mcg/kg/min)This compound generally did not affect heart rate.[6][8] Dopamine's effect is dose-dependent.[10]
Stroke Volume Index IncreasedIncreasedBoth drugs were shown to increase stroke volume.[6][10]
Mean Arterial Pressure No significant change or slight decreaseNo significant change at low-to-moderate dosesBoth drugs generally maintain blood pressure at therapeutic doses for heart failure.[6][9]

Table 2: Clinical Trial Demographics and Dosing

StudyDrug(s) & DosagePatient PopulationKey Outcome(s) & Citations
Sannia et al. (1986) This compound (50 mg, 100 mg single oral doses) vs. Dopamine (2, 4, 6 mcg/kg/min IV)10 male patients with chronic congestive heart failure (NYHA class II-IV).Compared acute hemodynamic effects.[5]
Ghirardi et al. (1985) This compound (1.2-3.3 mg/kg single oral dose)10 patients with severe congestive heart failure (NYHA class III-IV).Assessed acute hemodynamic effects.[6]
Leier et al. (1978) Dopamine (2-8 mcg/kg/min IV) vs. Dobutamine13 patients with severe cardiac failure.Compared systemic and regional hemodynamic effects.[10]
Goldberg et al. (1977) Dopamine (IV)12 patients with severe congestive heart failure refractory to conventional therapy.Evaluated hemodynamic effects and survival.[9]
PRIME II Investigators (1997) This compound (100 mg three times daily) vs. Placebo1906 patients with advanced severe heart failure (NYHA class III-IV).Assessed all-cause mortality.[1]
DAD-HF Trial Low-dose Dopamine (5 mcg/kg/min) + low-dose furosemide vs. high-dose furosemide60 patients with acute decompensated heart failure.Impact on renal function.[11]
ROSE AHF Trial Low-dose Dopamine (2 mcg/kg/min) vs. Placebo360 patients with acute heart failure and renal dysfunction.Effect on decongestion and renal function.[12]
Multicenter Trial (1991) This compound (long-term)544 patients with chronic heart failure.Assessed adverse reaction rate, drug interactions, and survival.[13]

Experimental Protocols

Sannia et al. (1986): A Comparative Study of this compound and Dopamine

  • Objective: To compare the acute hemodynamic effects of oral this compound with intravenous dopamine in patients with chronic congestive heart failure.

  • Study Design: A crossover clinical trial involving 10 male patients with NYHA class II-IV heart failure.

  • Methodology:

    • Group 1 (n=5): Received increasing doses of dopamine (2, 4, and 6 mcg/kg/min) on day 1. On days 2 and 3, they received single oral doses of this compound (50 mg and 100 mg, respectively).

    • Group 2 (n=5): Received single oral doses of this compound (50 mg and 100 mg) on days 1 and 2, respectively. On day 3, they received increasing doses of dopamine.

    • Hemodynamic Monitoring: Parameters were assessed using a Swan-Ganz catheter at baseline and at specified intervals after drug administration.

  • Outcome Measures: Cardiac index, right atrial pressure, peripheral and pulmonary vascular resistance.

PRIME II Investigators (1997): this compound Mortality Trial

  • Objective: To assess the effect of this compound on survival in patients with advanced severe heart failure.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Methodology:

    • Patient Population: 1906 patients with NYHA class III-IV heart failure and severe left-ventricular disease, already receiving optimal standard therapy.

    • Intervention: Patients were randomly assigned to receive either oral this compound (100 mg three times daily) or a placebo.

    • Follow-up: The planned minimum duration of treatment was 6 months.

  • Primary Endpoint: All-cause mortality.

DAD-HF Trial: Dopamine in Acute Decompensated Heart Failure

  • Objective: To evaluate the impact of low-dose dopamine infusion on renal function in patients with acute decompensated heart failure (ADHF).

  • Study Design: A randomized, double-blind, active-comparator trial.

  • Methodology:

    • Patient Population: 60 patients with ADHF.

    • Intervention: After a 40 mg IV furosemide bolus, patients were randomized to either high-dose furosemide (20 mg/h continuous infusion for 8 hours) or a combination of low-dose furosemide (5 mg/h) and low-dose dopamine (5 mcg/kg/min) for 8 hours.

  • Primary Outcome: Total diuresis and worsening renal function.

Signaling Pathways and Mechanisms of Action

This compound is a prodrug that is hydrolyzed to its active metabolite, epinine. Epinine, similar to dopamine, exerts its effects by interacting with a range of dopaminergic and adrenergic receptors.

Ibopamine_Signaling_Pathway cluster_oral Oral Administration cluster_circulation Systemic Circulation cluster_receptors Receptor Binding cluster_effects Physiological Effects This compound This compound Epinine Epinine (Active Metabolite) This compound->Epinine Hydrolysis DA1 DA1 Receptor Epinine->DA1 DA2 DA2 Receptor (Presynaptic) Epinine->DA2 Beta1 β1-Adrenergic Receptor Epinine->Beta1 Alpha1 α1-Adrenergic Receptor Epinine->Alpha1 Vasodilation Vasodilation (Renal, Mesenteric) DA1->Vasodilation Inhibition_NE Inhibition of Norepinephrine Release DA2->Inhibition_NE Inotropy Increased Cardiac Contractility (Inotropy) Beta1->Inotropy Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction

Fig. 1: this compound Metabolism and Receptor Activation

Dopamine's effects are also mediated through dopaminergic and adrenergic receptors, with the specific physiological response being highly dependent on the administered dose.

Dopamine_Signaling_Pathway cluster_doses Dose-Dependent Receptor Activation cluster_receptors Primary Receptors Activated cluster_effects Primary Physiological Effects Dopamine_IV Dopamine (IV Infusion) LowDose Low Dose (0.5-3 mcg/kg/min) Dopamine_IV->LowDose ModDose Moderate Dose (3-10 mcg/kg/min) Dopamine_IV->ModDose HighDose High Dose (>10 mcg/kg/min) Dopamine_IV->HighDose DA_receptors Dopaminergic (DA1, DA2) LowDose->DA_receptors Beta1_receptors β1-Adrenergic ModDose->Beta1_receptors Alpha1_receptors α1-Adrenergic HighDose->Alpha1_receptors Renal_Vaso Renal & Mesenteric Vasodilation DA_receptors->Renal_Vaso Inotropy_Chrono Increased Inotropy & Chronotropy Beta1_receptors->Inotropy_Chrono Vasoconstriction Systemic Vasoconstriction Alpha1_receptors->Vasoconstriction

Fig. 2: Dose-Dependent Effects of Dopamine

Discussion and Conclusion

The clinical development of this compound serves as a cautionary tale in heart failure therapeutics. While early, small-scale studies focusing on hemodynamic parameters showed promise, the large-scale PRIME II trial revealed a significant increase in mortality.[1] This underscores the critical importance of adequately powered, long-term survival studies for any new heart failure therapy, as short-term hemodynamic improvements do not always translate to improved survival and can sometimes be detrimental. The reasons for the increased mortality with this compound are not fully understood but may be related to pro-arrhythmic effects or other unforeseen adverse cardiac events.

Dopamine remains a tool for the acute management of heart failure, particularly in the context of cardiogenic shock or severe decompensation. Its utility is primarily in the inpatient setting due to its intravenous administration and the need for close hemodynamic monitoring. However, the routine use of low-dose dopamine for renal protection lacks strong evidence from large randomized controlled trials.[2][3] Some meta-analyses have shown that low-dose dopamine may improve renal function parameters and urine output, but it does not significantly impact mortality or rehospitalization rates.[14]

References

Validating Ibopamine's effect on intraocular pressure using tonometry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Ibopamine's effects on intraocular pressure (IOP) with alternative therapeutic agents. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Introduction to this compound and Intraocular Pressure

This compound is a sympathomimetic drug that acts as a prodrug of epinine (N-methyldopamine).[1] Following topical administration in the eye, it is hydrolyzed by esterases in the aqueous humor into its active form, epinine.[2] Epinine stimulates both D1-dopaminergic and alpha-adrenergic receptors.[1] The stimulation of D1 receptors leads to an increase in aqueous humor production.[3][4]

In healthy individuals with normal aqueous humor outflow, this increase in production does not lead to a significant change in IOP.[5][6] However, in patients with glaucoma or other conditions characterized by impaired aqueous outflow, the increased production induced by this compound can cause a transient elevation in IOP.[5][7] This unique characteristic has led to its investigation as a provocative test for diagnosing glaucoma.[8]

Comparative Efficacy in Modulating Intraocular Pressure

The following table summarizes the effect of 2% this compound on IOP in different patient populations and compares it with standard IOP-lowering medications.

Drug/AgentPatient PopulationDosageMean Change in IOPPrimary Mechanism of Action
This compound (2%) Healthy Volunteers2 dropsNo significant change[5][6]Increases aqueous humor production[3]
Open-Angle Glaucoma2 dropsIncrease of ~4.0 mmHg[5]Increases aqueous humor production[3]
Glaucoma Suspects2 dropsIncrease of ~1.8 mmHg[8]Increases aqueous humor production[8]
Stable Glaucoma2 dropsIncrease of ~4.5 mmHg[8]Increases aqueous humor production[8]
Progressive Glaucoma2 dropsIncrease of ~8.1 mmHg[8]Increases aqueous humor production[8]
Latanoprost (0.005%) Open-Angle Glaucoma / Ocular HypertensionOnce dailyReduction of 22% to 39%[9]Increases uveoscleral outflow[10]
Timolol (0.5%) Normal Tension GlaucomaTwice dailySignificant reduction in IOPDecreases aqueous humor production[11]
Brimonidine (0.1% - 0.2%) Primary Open-Angle GlaucomaTwice dailyReduction of ~5.7 to 6.3 mmHg (22-25%)Decreases aqueous humor production and increases uveoscleral outflow[12]

Experimental Protocols

Measurement of Intraocular Pressure using Goldmann Applanation Tonometry (GAT)

The following protocol outlines the standardized procedure for measuring IOP, a critical component in studies evaluating the effects of agents like this compound.

Equipment:

  • Slit lamp with a calibrated Goldmann applanation tonometer[13]

  • Disinfected tonometer prisms[13]

  • Topical anesthetic (e.g., proparacaine hydrochloride)[14]

  • Fluorescein sodium strips or solution[14]

  • Cobalt blue filter[13]

Procedure:

  • Patient Preparation:

    • Explain the procedure to the patient to ensure their understanding and cooperation.[13]

    • Position the patient comfortably at the slit lamp, with their chin on the chin rest and forehead against the headrest.[15]

    • Instill a drop of topical anesthetic and apply fluorescein to the tear film of each eye.[15]

  • Slit Lamp and Tonometer Setup:

    • Set the slit lamp magnification to 10x or 16x.[14]

    • Engage the cobalt blue filter.[15]

    • Mount the disinfected tonometer prism onto the tonometer head.[13]

    • Set the initial pressure on the tonometer dial to approximately 10-15 mmHg.[15]

  • Measurement:

    • Gently and manually open the patient's eyelids, avoiding any pressure on the globe.[13]

    • Instruct the patient to look straight ahead.

    • Using the slit lamp's joystick, move the tonometer forward until the prism makes gentle contact with the central cornea.[15]

    • Observe the fluorescein-stained tear film mires through the slit lamp oculars. You will see two semi-circles.[16]

    • Adjust the tonometer dial until the inner edges of the two semi-circles just touch.[15]

    • The reading on the dial, multiplied by 10, represents the intraocular pressure in millimeters of mercury (mmHg).[15]

    • Record the IOP measurement. For clinical trials, it is common to take three readings and average them.[14]

  • Post-Procedure:

    • Retract the tonometer from the patient's eye.

    • Clean and disinfect the tonometer prism according to established guidelines.[14]

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the eye.

Ibopamine_Signaling_Pathway This compound This compound Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine Esterases->Epinine D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Stimulates Alpha_Receptor Alpha-Adrenergic Receptor Epinine->Alpha_Receptor Stimulates Increase_AH_Production Increased Aqueous Humor Production D1_Receptor->Increase_AH_Production Mydriasis Mydriasis (Pupil Dilation) Alpha_Receptor->Mydriasis

This compound's mechanism of action in the eye.

Conclusion

This compound exhibits a unique pharmacodynamic profile, increasing aqueous humor production through the stimulation of D1-dopaminergic receptors. This leads to a differential effect on IOP in healthy versus glaucomatous eyes, making it a subject of interest for diagnostic applications. In contrast, conventional glaucoma therapies primarily focus on reducing IOP by either decreasing aqueous humor production or increasing its outflow. The data and protocols presented in this guide offer a foundational understanding for further research and development in this area.

References

A Comparative Analysis of Ibopamine and Pilocarpine in the Modulation of Aqueous Humor Outflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of ibopamine and pilocarpine, two pharmacological agents that modulate aqueous humor outflow through distinct mechanisms. This analysis is supported by experimental data, detailed methodologies, and visual representations of their signaling pathways and experimental workflows to aid in research and drug development.

Introduction

The regulation of aqueous humor outflow is a critical aspect of intraocular pressure (IOP) management, a key factor in the pathophysiology of glaucoma. Aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye, is continuously produced by the ciliary body and drained primarily through two pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). Pharmacological modulation of these pathways is a cornerstone of glaucoma therapy.

This compound , a prodrug of epinine, is a sympathomimetic agent with agonist activity at both dopamine D1 and α-adrenergic receptors.[1] Its primary effect on aqueous humor dynamics is an increase in its production.[2][3] In contrast, pilocarpine , a parasympathomimetic alkaloid, acts as a muscarinic receptor agonist, primarily targeting M3 receptors.[4] Its principal mechanism of action is the enhancement of trabecular outflow.[5] This guide delves into the comparative effects of these two drugs on aqueous humor dynamics, supported by quantitative data and detailed experimental protocols.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and pilocarpine on various parameters of aqueous humor dynamics, compiled from multiple studies.

Table 1: Effects on Intraocular Pressure (IOP)

DrugSubject GroupBaseline IOP (mmHg)Post-treatment IOP (mmHg)Change in IOP (mmHg)Citation(s)
This compound (2%) Healthy Volunteers-No significant change-[6]
Open-Angle Glaucoma22.224.8+2.6 (mean increase of 4)[6][7]
Pilocarpine (2%) Healthy Controls15.6 ± 2.314.6 ± 2.2-1.0[8]
Primary Open-Angle Glaucoma (POAG)-No significant change-[8]
Open-Angle Glaucoma (OAG) without prior surgery---0.81 ± 3.08 (decrease)[9]

Table 2: Effects on Aqueous Humor Flow (Production)

DrugSubject GroupBaseline Flow (µL/min)Post-treatment Flow (µL/min)Change in Flow (%)Citation(s)
This compound (2%) Normotensive Humans (mydriasis blocked)2.74 ± 0.463.09 ± 0.46+13%[3]
Healthy Volunteers & Glaucoma Patients-Significant increase-[6]
Pilocarpine -----

No direct quantitative data on pilocarpine's effect on aqueous humor production was found in the provided search results. Some older literature suggests a potential dual effect, but its primary clinical action is on outflow.

Table 3: Effects on Trabecular Outflow Pathway Morphology (in Healthy Controls)

DrugParameterBaselinePost-treatmentChangeCitation(s)
Pilocarpine (2%) Schlemm's Canal Diameter (μm)134.84 ± 32.28162.08 ± 48.67Increase[8]
Schlemm's Canal Area (μm²)3851.37 ± 1455.074801.39 ± 1762.37Increase[8]
Trabecular Meshwork Thickness (μm)90.18 ± 16.4383.02 ± 13.74Decrease[8]

Signaling Pathways

The distinct mechanisms of action of this compound and pilocarpine are rooted in their engagement with different receptor signaling pathways.

This compound Signaling Pathway

This compound, after being hydrolyzed to its active form, epinine, stimulates D1 dopaminergic receptors in the ciliary body.[1] This activation leads to an increase in aqueous humor production. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10]

Ibopamine_Signaling_Pathway This compound This compound (Prodrug) Epinine Epinine (Active Drug) This compound->Epinine Hydrolysis D1_Receptor Dopamine D1 Receptor (Ciliary Body) Epinine->D1_Receptor Binds to G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates Outflow Increased Aqueous Humor Production PKA->Outflow Leads to

This compound's D1 receptor-mediated signaling cascade.
Pilocarpine Signaling Pathway

Pilocarpine acts as an agonist at muscarinic M3 receptors located on the ciliary muscle.[4] The M3 receptor is a Gq-protein coupled receptor.[11] Activation of this pathway leads to the contraction of the ciliary muscle, which in turn pulls on the scleral spur and opens the trabecular meshwork, thereby increasing conventional aqueous humor outflow.[5]

Pilocarpine_Signaling_Pathway Pilocarpine Pilocarpine M3_Receptor Muscarinic M3 Receptor (Ciliary Muscle) Pilocarpine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolyzes to Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Ciliary_Muscle_Contraction Ciliary Muscle Contraction Ca_Release->Ciliary_Muscle_Contraction Induces TM_Opening Trabecular Meshwork Opening Ciliary_Muscle_Contraction->TM_Opening Pulls on Scleral Spur Outflow Increased Trabecular Outflow TM_Opening->Outflow

Pilocarpine's M3 receptor-mediated signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are derived from studies employing established methodologies for assessing aqueous humor dynamics.

Measurement of Aqueous Humor Flow (Fluorophotometry)

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.

Protocol:

  • Fluorescein Administration: A sterile solution of fluorescein is topically applied to the cornea. The concentration and application method can vary, with some protocols using multiple drops or iontophoresis to load the cornea with the dye.[12]

  • Dye Distribution: A waiting period of several hours allows the fluorescein to distribute throughout the anterior chamber.[13]

  • Fluorescence Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at set time intervals (e.g., every 30-60 minutes) over a period of several hours.[14]

  • Flow Calculation: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate, typically expressed in microliters per minute (µL/min).[12][15] It is important to note that pupillary dilation can interfere with the accuracy of this measurement.[16]

Fluorophotometry_Workflow Start Start Fluorescein Topical Fluorescein Administration Start->Fluorescein Wait Distribution Phase (Several Hours) Fluorescein->Wait Measure Repeated Fluorophotometric Measurements Wait->Measure Calculate Calculate Aqueous Humor Flow Rate Measure->Calculate End End Calculate->End

Experimental workflow for fluorophotometry.
Measurement of Outflow Facility (Tonography)

Tonography is a non-invasive method to estimate the facility of aqueous humor outflow through the trabecular meshwork.

Protocol:

  • Baseline IOP: The subject's baseline intraocular pressure is measured.

  • Tonography Application: A weighted tonometer (e.g., Schiøtz or pneumatonometer) is placed on the anesthetized cornea for a set duration (typically 2-4 minutes).[2][17] The weight of the tonometer artificially elevates the IOP.

  • Pressure Recording: The tonometer continuously records the intraocular pressure during the application period.

  • Outflow Calculation: The rate of pressure decay during tonography is used to calculate the outflow facility (C-value), expressed in microliters per minute per millimeter of mercury (µL/min/mmHg). This calculation often relies on standardized tables or software.[18]

Tonography_Workflow Start Start Anesthesia Topical Corneal Anesthesia Start->Anesthesia Baseline_IOP Measure Baseline IOP Anesthesia->Baseline_IOP Tonometry Apply Weighted Tonometer (2-4 minutes) Baseline_IOP->Tonometry Pressure_Recording Continuously Record IOP Tonometry->Pressure_Recording Calculate Calculate Outflow Facility (C-value) Pressure_Recording->Calculate End End Calculate->End

Experimental workflow for tonography.

Discussion and Conclusion

This compound and pilocarpine represent two distinct pharmacological approaches to modulating aqueous humor dynamics.

This compound's primary action is to increase aqueous humor production via D1 receptor stimulation. This property makes it a useful diagnostic tool (the "this compound provocative test") to unmask compromised outflow facility in glaucoma suspects.[19] In eyes with a healthy outflow system, the increased production is accommodated without a significant rise in IOP. However, in eyes with impaired outflow, the increased aqueous humor production leads to a transient elevation in IOP.

Pilocarpine , on the other hand, primarily enhances the conventional outflow of aqueous humor by causing ciliary muscle contraction and subsequent opening of the trabecular meshwork. This mechanism has been a mainstay in glaucoma treatment for over a century.[11] Studies have shown that pilocarpine's efficacy is dependent on the anatomical integrity of the connection between the ciliary muscle and the scleral spur.[20] It has been observed that in cases of severely compromised trabecular outflow, pilocarpine may paradoxically increase IOP, possibly by reducing uveoscleral outflow.[21]

References

A Comparative Analysis of Ibopamine and Latanoprost in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma management, the roles of pharmacological agents are diverse, ranging from diagnostic provocateurs to long-term therapeutic mainstays. This guide provides a detailed comparison of two such agents: ibopamine and latanoprost. While both interact with the aqueous humor dynamics central to glaucoma, their clinical applications are distinctly different. Latanoprost is a first-line therapy for reducing intraocular pressure (IOP) to slow disease progression, whereas this compound is utilized as a diagnostic tool to unmask impaired aqueous outflow facility. This comparison will delve into their mechanisms of action, effects on intraocular pressure, and the experimental protocols that define their use, providing researchers, scientists, and drug development professionals with a clear understanding of their respective places in ophthalmology.

Contrasting Clinical Applications and Mechanisms of Action

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the chronic management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic action is to lower IOP by enhancing the uveoscleral outflow of aqueous humor.[3][4][5] This mechanism provides a sustained reduction in IOP, a critical factor in mitigating the progressive optic nerve damage characteristic of glaucoma.[6][7]

Conversely, this compound, a prodrug of epinine (N-methyldopamine), functions as a sympathomimetic agent with both dopaminergic and α-adrenergic activity.[8][9] Its clinical utility in glaucoma is not for treatment but for diagnosis. Topical administration of this compound induces a temporary increase in aqueous humor production.[10][11] In a healthy eye with normal outflow, this increase is accommodated without a significant rise in IOP. However, in eyes with compromised trabecular meshwork function, as is common in glaucoma, the increased aqueous production leads to a transient, measurable spike in IOP.[11][12][13] This response forms the basis of the this compound provocative test, which helps in the early diagnosis of glaucoma and in identifying individuals at a higher risk of developing the disease.[14][15][16][17]

Quantitative Effects on Intraocular Pressure

The divergent purposes of latanoprost and this compound are clearly reflected in their effects on intraocular pressure, as summarized in the tables below.

Table 1: Quantitative Effects of Latanoprost on Intraocular Pressure (IOP)

Study PopulationBaseline IOP (mmHg)IOP ReductionDuration of TreatmentReference
Open-Angle Glaucoma/Ocular Hypertension23-2527-35% (6.3-8.6 mmHg)Up to 12 months[2]
Open-Angle Glaucoma26.2 (mean)28% (7.9 mmHg)3 months[18]
Normal Tension Glaucoma16.9 (mean)17%11 months (average)[6]
Japanese Glaucoma Patients17.8 (mean)10.6-15.5%Up to 5 years[7]
Open-Angle Glaucoma/Ocular Hypertension24.835%6 months[19]

Table 2: Quantitative Effects of this compound on Intraocular Pressure (IOP) in a Provocative Test Setting

Study PopulationBaseline IOP (mmHg)IOP ChangeTest ConditionReference
Open-Angle GlaucomaNot specifiedMean increase of 4 mmHg2% this compound[10][11]
Healthy VolunteersNot specifiedNo significant change2% this compound[10][11][12]
Glaucoma SuspectsNot specified1.8 mmHg increase2% this compound[14]
Stable GlaucomaNot specified4.5 mmHg increase2% this compound[14]
Progressive GlaucomaNot specified8.1 mmHg increase2% this compound[14]
Glaucoma PatientsNot specifiedSignificant hypertensive effect2% this compound[12][13]

Signaling Pathways and Mechanisms of Action

The distinct effects of latanoprost and this compound on aqueous humor dynamics originate from their unique interactions with ocular signaling pathways.

latanoprost_pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle cluster_outflow Aqueous Outflow Latanoprost_prodrug Latanoprost (Isopropyl Ester Prodrug) Esterases Corneal Esterases Latanoprost_prodrug->Esterases Hydrolysis Latanoprost_acid Latanoprost Acid (Biologically Active) FP_receptor Prostaglandin F Receptor (FP) Latanoprost_acid->FP_receptor Binds to Esterases->Latanoprost_acid MMP_upregulation Upregulation of Matrix Metalloproteinases (MMPs) FP_receptor->MMP_upregulation ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Aqueous Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Diagram 1: Latanoprost Mechanism of Action.

ibopamine_pathway cluster_ocular_surface Ocular Surface & Tissues cluster_ciliary_body Ciliary Body cluster_iris Iris cluster_outflow_pathway Aqueous Outflow Pathway Ibopamine_prodrug This compound (Prodrug) Esterases Ocular Esterases Ibopamine_prodrug->Esterases Rapid Hydrolysis Epinine Epinine (Active Metabolite) D1_receptor Dopamine D1 Receptor Epinine->D1_receptor Stimulates Alpha_receptor Alpha-Adrenergic Receptor Epinine->Alpha_receptor Stimulates Esterases->Epinine Aqueous_production Increased Aqueous Humor Production D1_receptor->Aqueous_production Mydriasis Mydriasis (Pupil Dilation) Alpha_receptor->Mydriasis Impaired_outflow Impaired Outflow (e.g., Glaucoma) Aqueous_production->Impaired_outflow Normal_outflow Normal Outflow Aqueous_production->Normal_outflow IOP_increase Significant IOP Increase Impaired_outflow->IOP_increase Leads to No_IOP_change No Significant IOP Change Normal_outflow->No_IOP_change Compensates

Diagram 2: this compound Mechanism of Action.

Experimental Protocols

The clinical evaluation of latanoprost and this compound follows distinct experimental designs tailored to their specific applications.

Latanoprost Efficacy Trials

Clinical trials assessing the efficacy of latanoprost in glaucoma progression are typically long-term, randomized, and controlled studies.

  • Study Design: Multicenter, randomized, double-masked studies are common, often comparing latanoprost to another active comparator like timolol or as an adjunct therapy.[4][19]

  • Participant Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension, often with a baseline IOP above a specified threshold (e.g., 23-25 mmHg), are enrolled.[2]

  • Treatment Regimen: Latanoprost 0.005% is typically administered as one drop in the affected eye(s) once daily, usually in the evening.[3][19]

  • Outcome Measures: The primary outcome is the mean reduction in IOP from baseline over several months to years.[2][7][18] Secondary outcomes can include the proportion of patients achieving a target IOP, changes in visual field, and optic nerve head parameters.

latanoprost_trial_workflow start Patient Recruitment (OAG or OHT) washout Washout of Prior Glaucoma Medications start->washout baseline Baseline Measurements (IOP, Visual Field, Optic Nerve) washout->baseline randomization Randomization baseline->randomization group_lata Group 1: Latanoprost 0.005% Once Daily randomization->group_lata Treatment Arm group_control Group 2: Control (e.g., Timolol) or Placebo randomization->group_control Control Arm follow_up Follow-up Visits (e.g., 1, 3, 6, 12 months) group_lata->follow_up group_control->follow_up iop_measurement IOP Measurement at Each Visit follow_up->iop_measurement vf_onh_analysis Visual Field & Optic Nerve Head Analysis (Periodic) follow_up->vf_onh_analysis end Final Data Analysis: Compare IOP Reduction & Progression Between Groups follow_up->end End of Study iop_measurement->follow_up vf_onh_analysis->follow_up

Diagram 3: Latanoprost Clinical Trial Workflow.
The this compound Provocative Test

The protocol for the this compound provocative test is designed to assess the functional capacity of the aqueous outflow system.

  • Study Design: This is typically a prospective case-control or cohort study comparing individuals with glaucoma or suspected glaucoma to healthy controls.[17]

  • Participant Population: The test is performed on healthy volunteers, glaucoma suspects, and patients with diagnosed glaucoma at various stages.[11][14][15]

  • Test Protocol: After measuring baseline IOP, two drops of 2% this compound are instilled 5 minutes apart in one or both eyes. IOP is then measured at set intervals, typically 30, 45, and 60 minutes after the final instillation.[14][20][21]

  • Outcome Measures: The primary outcome is the change in IOP from baseline. A positive test is defined by an IOP increase greater than a predetermined threshold (e.g., >3 mmHg or >4 mmHg) at any time point post-instillation.[17][20][21] The sensitivity and specificity of the test for diagnosing glaucoma are then calculated.[16][20]

ibopamine_test_workflow start Patient Selection (Healthy, Suspect, or Glaucoma) baseline_iop Measure Baseline IOP start->baseline_iop instillation Instill 2 drops of 2% this compound (5 minutes apart) baseline_iop->instillation wait Wait for 45 minutes instillation->wait post_iop Measure IOP at 30, 45, 60 minutes wait->post_iop analysis Calculate Change in IOP (ΔIOP = Post-IOP - Baseline IOP) post_iop->analysis decision Is ΔIOP > 3-4 mmHg? analysis->decision positive Test Positive: Suggests Impaired Aqueous Outflow decision->positive Yes negative Test Negative: Suggests Normal Aqueous Outflow decision->negative No

Diagram 4: this compound Provocative Test Workflow.

Logical Relationship in Glaucoma Management

This compound and latanoprost are not competitors but rather occupy complementary positions in the clinical pathway of glaucoma management. This compound can be viewed as an early-stage diagnostic tool, while latanoprost is a long-term therapeutic intervention.

logical_relationship patient Patient Presents with Risk Factors or Suspicious Optic Nerve ibopamine_test This compound Provocative Test patient->ibopamine_test Diagnostic Evaluation diagnosis Glaucoma Diagnosis (aided by test results, visual fields, OCT, etc.) ibopamine_test->diagnosis Provides evidence of outflow impairment treatment Initiate Long-Term IOP-Lowering Therapy diagnosis->treatment latanoprost Latanoprost as a First-Line Agent treatment->latanoprost Example monitoring Monitor IOP and Disease Progression latanoprost->monitoring monitoring->treatment Adjust as needed

Diagram 5: Complementary Roles in Glaucoma Management.

Conclusion

References

A Comparative Analysis of Ibopamine and Dobutamine in Cardiac Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between inotropic agents is critical for advancing cardiovascular therapies. This guide provides a comparative overview of Ibopamine and Dobutamine, two key agents in cardiac research, with a focus on their mechanisms of action, hemodynamic effects, and experimental protocols.

At a Glance: Key Distinctions

FeatureThis compoundDobutamine
Primary Mechanism Prodrug of epinine (N-methyldopamine); Dopamine D1 & D2 receptor agonist, with some adrenergic activity.[1][2][3][4][5]Direct-acting β1-adrenergic receptor agonist with some β2 and α1 adrenergic effects.[6]
Administration Oral[1][3][4]Intravenous[7]
Key Effects Vasodilation, mild positive inotropy, neurohormonal modulation.[1][2][3]Potent positive inotropy, increased cardiac output.[6][7]
Heart Rate Generally no significant change.[1]Can increase heart rate, though less pronounced than dopamine.[6]
Blood Pressure Can lead to a drop in arterial pressure due to vasodilation.[1]Minimal net change in blood pressure; α1-mediated vasoconstriction balances β2-mediated vasodilation.[6]

Mechanism of Action and Signaling Pathways

This compound and Dobutamine exert their effects on the cardiovascular system through distinct signaling pathways.

This compound Signaling Pathway

This compound is a prodrug that is hydrolyzed to its active metabolite, epinine. Epinine primarily stimulates dopamine D1 and D2 receptors, leading to vasodilation. It also has some activity on adrenergic receptors.[1][3][4][5]

Ibopamine_Pathway This compound This compound (Oral) Epinine Epinine (Active Metabolite) This compound->Epinine Hydrolysis D1_Receptor Dopamine D1 Receptor Epinine->D1_Receptor D2_Receptor Dopamine D2 Receptor Epinine->D2_Receptor Adrenergic_Receptor Adrenergic Receptors (β1, β2, α1, α2) Epinine->Adrenergic_Receptor Vasodilation Vasodilation D1_Receptor->Vasodilation Neurohormonal_Modulation Neurohormonal Modulation D2_Receptor->Neurohormonal_Modulation Positive_Inotropy Mild Positive Inotropy Adrenergic_Receptor->Positive_Inotropy

Caption: this compound is converted to epinine, which acts on dopamine and adrenergic receptors.

Dobutamine Signaling Pathway

Dobutamine directly stimulates β1-adrenergic receptors in the heart, leading to a potent increase in myocardial contractility.[6] It also has weaker effects on β2 and α1 receptors.[6]

Dobutamine_Pathway Dobutamine Dobutamine (IV) Beta1_Receptor β1-Adrenergic Receptor Dobutamine->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Adenylate_Cyclase Adenylyl Cyclase Gs_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylation Increased_Calcium ↑ Intracellular Ca2+ Calcium_Channels->Increased_Calcium Positive_Inotropy Potent Positive Inotropy Increased_Calcium->Positive_Inotropy Ibopamine_Protocol cluster_group1 Group 1 (n=5) cluster_group2 Group 2 (n=5) Day1_G1 Day 1: Dopamine IV (2, 4, 6 mcg/kg/min) Day2_G1 Day 2: This compound Oral (50mg) Day3_G1 Day 3: This compound Oral (100mg) Measurement Hemodynamic Measurements (Right Heart Catheterization) Day3_G1->Measurement Day1_G2 Day 1: This compound Oral (50mg) Day2_G2 Day 2: This compound Oral (100mg) Day3_G2 Day 3: Dopamine IV (2, 4, 6 mcg/kg/min) Day3_G2->Measurement

References

A Comparative Analysis: The Ibopamine Provocative Test Versus Diurnal IOP Curves for Glaucoma Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate assessment of intraocular pressure (IOP) dynamics is paramount in the diagnosis and management of glaucoma. While the diurnal intraocular pressure (IOP) curve is a long-established method for capturing IOP fluctuations, the ibopamine provocative test presents a more rapid, in-office alternative. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, to aid in the selection of appropriate clinical and research tools.

The this compound provocative test has been shown to have a significant correlation with the highest IOP measured in a diurnal tension curve, suggesting its utility in identifying patients with IOP peaks that might otherwise be missed during a single office visit.[1][2][3] However, it does not show a correlation with the range of IOP fluctuation throughout the day.[1][2][3]

Performance Metrics: A Head-to-Head Comparison

The diagnostic performance of the this compound test has been evaluated in several studies, yielding varying results for sensitivity and specificity. In one study, the sensitivity and specificity of the this compound test were reported as 87% and 95%, respectively, for detecting glaucoma.[4] Another study assessing its use for early glaucoma detection found a sensitivity of 78.7% and a specificity of 71.6%.[5] In a comparative study of various provocative tests, the diurnal curve of intraocular pressure demonstrated a sensitivity of 75.6% and a specificity of 100%, while the this compound test showed a sensitivity of 35.6% and a specificity of 80%.[6]

Parameter This compound Provocative Test Diurnal IOP Curve Notes
Sensitivity 35.6% - 87%75.6%Sensitivity of the this compound test can be reduced by the concurrent use of prostaglandin analogues.[4]
Specificity 71.6% - 95%100%The diurnal IOP curve demonstrated high specificity in the cited study.[6]
Positive Predictive Value 3.5% - 100%100%The positive predictive value of the this compound test has shown significant variability across studies.
Negative Predictive Value 98.4% - 99.5%99.5%Both tests demonstrate a high negative predictive value.
Correlation with Peak IOP Significant positive correlation (r=0.429, p=0.01 at 45 minutes)[1][2][3]N/A (Directly measures peak IOP)The this compound test can help identify patients who experience IOP spikes.[1][2][3]
Correlation with IOP Range No significant correlation[1][2][3]N/A (Directly measures IOP range)The this compound test does not provide information on the extent of IOP fluctuation.[1][2][3]

Experimental Protocols

This compound Provocative Test

This test is designed to be a rapid, in-office procedure to assess the aqueous humor outflow facility.[7][8]

  • Baseline Measurement: The patient's baseline intraocular pressure (IOP) is measured using a calibrated tonometer, such as a Goldmann applanation tonometer.

  • This compound Instillation: Two drops of 2% this compound ophthalmic solution are instilled into the eye(s) to be tested, with a 5-minute interval between each drop.[1][2][4]

  • Post-Instillation IOP Measurements: IOP is measured at specific time points after the second instillation. Common measurement times are 30, 45, 60, and 180 minutes post-instillation.[1][2][4][8]

  • Interpretation: A positive test is typically defined as an IOP increase of greater than 3 mmHg or 4 mmHg from baseline at any of the measurement time points.[4][8]

Diurnal Intraocular Pressure (IOP) Curve

The diurnal IOP curve aims to capture the natural fluctuations of IOP over the course of a day.

  • Measurement Schedule: Multiple IOP measurements are taken throughout the day. A common protocol involves five independent measurements at 2.5-hour intervals, for example, from 8:00 AM to 6:00 PM.[1][2][3] In some research settings, 24-hour monitoring may be performed.[9][10]

  • Measurement Conditions: All measurements should be performed by the same examiner using a calibrated Goldmann applanation tonometer to ensure consistency.[2] Patient posture (sitting or supine) should be consistent for all measurements.[9][10]

  • Data Analysis: The key parameters derived from the diurnal curve are the peak (highest) IOP, the trough (lowest) IOP, and the IOP fluctuation (the difference between the peak and trough).[9]

Mechanism of Action and Workflow

This compound's Signaling Pathway

This compound is a prodrug of epinine (N-methyldopamine) and acts as a dopamine analogue.[2][11] Upon topical administration, it is hydrolyzed by esterases in the aqueous humor into its active form, epinine. Epinine stimulates both α-adrenergic and D1-dopaminergic receptors in the eye.[2][11] The D1-dopaminergic activity is responsible for increasing the production of aqueous humor.[11][12] In individuals with a compromised outflow system, such as those with glaucoma, this increased production leads to a transient elevation in IOP, forming the basis of the provocative test.[8][13]

Ibopamine_Signaling_Pathway cluster_cornea Cornea/Aqueous Humor cluster_ciliary_body Ciliary Body cluster_outflow Aqueous Outflow System This compound This compound (2% eye drops) Esterases Esterases This compound->Esterases Hydrolysis Epinine Epinine (Active Drug) Esterases->Epinine D1_Receptor D1 Dopaminergic Receptor Epinine->D1_Receptor Stimulates Alpha_Receptor α-Adrenergic Receptor Epinine->Alpha_Receptor Stimulates Aqueous_Production Increased Aqueous Humor Production D1_Receptor->Aqueous_Production Outflow_System Trabecular Meshwork Aqueous_Production->Outflow_System Increased Inflow IOP_Increase Increased IOP (in compromised outflow) Outflow_System->IOP_Increase

Caption: this compound's mechanism of action in the eye.

Experimental Workflow: Cross-Validation

The following workflow outlines a study design for the cross-validation of the this compound provocative test with diurnal IOP curves.

Cross_Validation_Workflow Patient_Recruitment Patient Recruitment (Glaucoma and Control Groups) Washout Washout Period (if on IOP-lowering medication) Patient_Recruitment->Washout Ibopamine_Test This compound Provocative Test (Day 1) Washout->Ibopamine_Test Diurnal_Curve Diurnal IOP Curve (within 1 week of this compound Test) Washout->Diurnal_Curve IOP_Measurements_Ibo Baseline, 30, 45, 60 min IOP Measurements Ibopamine_Test->IOP_Measurements_Ibo Data_Analysis Data Analysis IOP_Measurements_Ibo->Data_Analysis IOP_Measurements_Diurnal Multiple IOP Measurements (e.g., 8am, 10:30am, 1pm, 3:30pm, 6pm) Diurnal_Curve->IOP_Measurements_Diurnal IOP_Measurements_Diurnal->Data_Analysis Correlation Correlation Analysis (Peak IOP, IOP Range) Data_Analysis->Correlation Performance Diagnostic Performance (Sensitivity, Specificity) Data_Analysis->Performance Conclusion Conclusion on Cross-Validation Correlation->Conclusion Performance->Conclusion

Caption: Workflow for cross-validating the this compound test and diurnal IOP curves.

References

A Comparative Analysis of Ibopamine and Digoxin in Chronic Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of ibopamine and digoxin in the context of chronic heart failure (CHF), drawing upon available preclinical and clinical data. The information is intended to support researchers and professionals in drug development in their understanding of the therapeutic potential and mechanistic differences between these two inotropic agents.

Introduction

Chronic heart failure is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. Pharmacological intervention aims to improve cardiac function, alleviate symptoms, and reduce mortality. This guide focuses on two such interventions: this compound, an orally active dopamine agonist, and digoxin, a cardiac glycoside. While both exhibit positive inotropic effects, their mechanisms of action, hemodynamic consequences, and neurohormonal effects differ significantly.

Mechanism of Action

The distinct pharmacological profiles of this compound and digoxin underpin their differing effects in chronic heart failure.

This compound

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, epinine. Epinine exerts its effects through the activation of multiple receptors:

  • Dopamine D1 Receptors: Activation of D1 receptors in the renal and mesenteric vasculature leads to vasodilation, increasing renal blood flow and promoting natriuresis.[1][2]

  • Dopamine D2 Receptors: Stimulation of presynaptic D2 receptors inhibits norepinephrine release from sympathetic nerve terminals, contributing to a reduction in systemic vascular resistance and afterload.[2][3] This also modulates the neurohormonal response in heart failure, leading to decreased plasma renin activity and aldosterone levels.[2][4]

  • β-Adrenergic Receptors: Epinine also possesses agonist activity at β1 and β2-adrenergic receptors, resulting in a mild positive inotropic effect on the heart and further contributing to vasodilation.[5][6]

Ibopamine_Signaling_Pathway This compound This compound (Prodrug) Epinine Epinine (Active Metabolite) This compound->Epinine Hydrolysis D1_Receptor D1 Receptor (Renal/Mesenteric Vasculature) Epinine->D1_Receptor Activates D2_Receptor D2 Receptor (Presynaptic Nerve Terminal) Epinine->D2_Receptor Activates Beta_Receptors β1/β2 Adrenergic Receptors (Heart/Vasculature) Epinine->Beta_Receptors Activates Vasodilation Vasodilation D1_Receptor->Vasodilation Decreased_NE Decreased Norepinephrine Release D2_Receptor->Decreased_NE Beta_Receptors->Vasodilation Positive_Inotropy Mild Positive Inotropy Beta_Receptors->Positive_Inotropy Increased_RBF Increased Renal Blood Flow Vasodilation->Increased_RBF Natriuresis Natriuresis Increased_RBF->Natriuresis Reduced_SVR Reduced Systemic Vascular Resistance Decreased_NE->Reduced_SVR

This compound Signaling Pathway
Digoxin

Digoxin, a cardiac glycoside derived from the foxglove plant, has a well-established mechanism of action centered on the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in cardiac myocytes.[7]

  • Inhibition of Na+/K+-ATPase: By inhibiting this pump, digoxin leads to an increase in intracellular sodium concentration.

  • Increased Intracellular Calcium: The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net increase in intracellular calcium concentration.

  • Enhanced Contractility: The increased availability of intracellular calcium enhances the interaction of actin and myosin filaments, leading to a positive inotropic effect and increased myocardial contractility.[7]

  • Neurohormonal Effects: Digoxin also exerts parasympathomimetic effects, which can lead to a decrease in heart rate.[7]

Digoxin_Signaling_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump (Cardiac Myocyte) Digoxin->NaK_ATPase Inhibits Intra_Na Increased Intracellular Na+ NaK_ATPase->Intra_Na Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Intra_Na->NaCa_Exchanger Alters Intra_Ca Increased Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Results in Contractility Increased Myocardial Contractility (Positive Inotropy) Intra_Ca->Contractility

Digoxin Signaling Pathway

Comparative Efficacy: Data from Clinical Studies

Direct head-to-head preclinical studies in chronic heart failure models are limited. However, several clinical trials have compared the efficacy of this compound and digoxin in patients with CHF.

ParameterThis compoundDigoxinStudy Details and Notes
Exercise Tolerance No significant increase in exercise time after 6 months.[8]Significantly increased exercise time after 6 months.[8]Dutch this compound Multicenter Trial (DIMT): 161 patients with mild to moderate CHF.[8]
Neurohormonal Effects Decreased plasma norepinephrine.[8] Decreased plasma renin activity.[8]Decreased plasma norepinephrine.[8] Decreased plasma renin activity.[8]DIMT: Both drugs showed favorable neurohormonal modulation compared to placebo.[8]
Clinical Symptoms Improvement in signs and symptoms score comparable to digoxin.[5]Improvement in signs and symptoms score.[5]4-week study in 60 patients with mild CHF. This compound monotherapy was as effective as digoxin in improving symptoms.[5]
Progression of Heart Failure Six patients withdrew due to progression of heart failure.[8]No patients withdrew due to progression of heart failure.[8]DIMT: Suggests digoxin may be more effective in preventing clinical deterioration in this patient population.[8]

Experimental Protocols in Chronic Heart Failure Models

While direct comparative preclinical data is scarce, the following sections outline established methodologies for inducing chronic heart failure in animal models and typical treatment protocols for evaluating this compound and digoxin individually.

Rat Model of Chronic Heart Failure: Coronary Artery Ligation

This model is widely used to mimic post-myocardial infarction heart failure.

Rat_CHF_Protocol Start Start: Male Lewis Rats Anesthesia Anesthesia (e.g., isoflurane) Start->Anesthesia Intubation Endotracheal Intubation & Mechanical Ventilation Anesthesia->Intubation Thoracotomy Left Thoracotomy Intubation->Thoracotomy Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->Ligation Closure Chest Closure Ligation->Closure Recovery Post-operative Recovery (e.g., 4-6 weeks for CHF development) Closure->Recovery Treatment Treatment Initiation (this compound or Vehicle) Recovery->Treatment Endpoint Endpoint Analysis (Hemodynamics, Neurohormones, Histology) Treatment->Endpoint

Workflow for Rat CHF Model

Detailed Methodology:

  • Animal Model: Male Lewis inbred rats are often used due to their uniform response and lower mortality compared to other strains.[9]

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane) and endotracheally intubated for mechanical ventilation.[10][11]

    • A left thoracotomy is performed to expose the heart.[10][11]

    • The left anterior descending (LAD) coronary artery is permanently ligated with a suture.[10][11]

    • The chest is closed in layers.[10][11]

  • Development of Heart Failure: Following surgery, animals are allowed to recover for a period of 4 to 6 weeks, during which left ventricular dysfunction and remodeling occur, leading to a state of chronic heart failure.[12]

  • This compound Treatment Protocol:

    • After the development of CHF, rats are randomly assigned to receive this compound or a vehicle control.

    • A typical oral dose of this compound in rats is in the range of 10-30 mg/kg/day, administered via gavage for a specified duration (e.g., 3 weeks).[12]

  • Endpoint Analysis:

    • Hemodynamic Assessment: Measurement of left ventricular pressures, cardiac output, and other hemodynamic parameters.

    • Neurohormonal Analysis: Plasma levels of norepinephrine, renin, and aldosterone are measured.[12]

    • Histopathology: Cardiac tissue is examined for infarct size, fibrosis, and hypertrophy.

Canine Model of Chronic Heart Failure: Mitral Regurgitation

This large animal model provides a clinically relevant representation of chronic volume overload heart failure.

Detailed Methodology:

  • Animal Model: Purpose-bred dogs are typically used.

  • Surgical Procedure:

    • Under general anesthesia and fluoroscopic or echocardiographic guidance, a catheter is advanced to the mitral valve.

    • Chordae tendineae are ruptured to induce mitral regurgitation. The severity of regurgitation is monitored intra-procedurally.[13]

  • Development of Heart Failure: Over several months, the chronic volume overload leads to left ventricular and atrial remodeling and the development of clinical signs of heart failure.[13]

  • Digoxin Treatment Protocol:

    • Dogs with CHF are treated with oral digoxin. The typical dosage is 0.0025-0.005 mg/lb every 12 hours.[14]

    • Serum digoxin concentrations are monitored to maintain a therapeutic range and avoid toxicity.[15]

  • Endpoint Analysis:

    • Echocardiography: Serial echocardiograms are performed to assess cardiac dimensions, function, and the severity of mitral regurgitation.

    • Clinical Assessment: Monitoring of clinical signs such as respiratory rate, cough, and exercise tolerance.

    • Neurohormonal Analysis: Measurement of plasma neurohormones.

Summary and Conclusion

This compound and digoxin both offer therapeutic avenues for the management of chronic heart failure, albeit through distinct mechanisms of action.

  • This compound acts as a dopamine agonist, leading to vasodilation, increased renal blood flow, and mild positive inotropy, along with favorable neurohormonal modulation.[1][2][3][4][5][6] Clinical data suggests it can improve symptoms, but its effect on exercise tolerance and prevention of heart failure progression may be less robust than digoxin in certain patient populations.[5][8]

  • Digoxin is a cardiac glycoside that directly increases myocardial contractility by inhibiting the Na+/K+-ATPase pump.[7] Clinical studies have demonstrated its efficacy in improving exercise tolerance and reducing hospitalizations for heart failure, although it does not reduce mortality.[8]

For researchers and drug development professionals, the choice between targeting the dopaminergic system with an agent like this compound or the myocyte calcium handling with a cardiac glycoside like digoxin depends on the specific therapeutic goals. The preclinical models and protocols described provide a framework for further investigation into the comparative efficacy and long-term effects of these and other novel inotropic agents in the setting of chronic heart failure. Future preclinical studies directly comparing these two agents in the same CHF model would be invaluable in further elucidating their relative merits.

References

A Comparative Analysis of 1% and 2% Ibopamine Provocative Tests for Glaucoma Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 1% and 2% ibopamine provocative tests used in the diagnosis of glaucoma. This analysis is supported by experimental data on the sensitivity and specificity of each concentration, alongside detailed experimental protocols.

The this compound provocative test is a valuable tool in ophthalmology for identifying individuals with compromised aqueous humor outflow, a key factor in the pathogenesis of glaucoma. This compound, a prodrug of epinine, acts as a dopamine D1-agonist and an alpha-adrenergic agonist. This dual action leads to a temporary increase in aqueous humor production.[1][2] In eyes with a healthy outflow system, this increase is accommodated without a significant rise in intraocular pressure (IOP). However, in glaucomatous eyes with impaired outflow, the increased production leads to a transient elevation in IOP, forming the basis of the provocative test.[3][4]

The test is typically performed using either a 1% or 2% ophthalmic solution of this compound. The choice of concentration can impact the test's diagnostic accuracy, specifically its sensitivity and specificity. This guide will delve into the comparative performance of these two concentrations.

Quantitative Data Summary

A key study directly comparing the 1% and 2% this compound provocative tests provides the most relevant data for this analysis. The following table summarizes the sensitivity and specificity of both concentrations at different IOP increase cutoff points, measured 45 minutes after instillation.

This compound ConcentrationIOP Increase CutoffSensitivitySpecificityArea Under ROC Curve
1% >3 mmHg76.9%73.3%0.816
1% >4 mmHg61.5%86.7%0.816
2% >3 mmHg84.6%73.3%0.864
2% >4 mmHg69.2%86.7%0.864

Data extracted from Magacho et al. (2006).[5][6]

The data indicates that while both concentrations can differentiate between glaucomatous and healthy eyes, the 2% solution demonstrates a better sensitivity/specificity ratio, particularly with a cutoff of >3 mmHg at 45 minutes.[5] Notably, there was no statistically significant difference in the IOP measurements between the 1% and 2% concentrations.[5] However, the 2% concentration is generally recommended for the provocative test for glaucoma.[5]

Other studies focusing on the 2% this compound test have reported varying sensitivity and specificity values, which can be influenced by the study population and the chosen cutoff for a positive test. For instance, one study reported a sensitivity of 87% and a specificity of 95% with a positive test defined as an IOP increase of greater than 4 mmHg at any point within 180 minutes.[7][8][9] Another study found a sensitivity of 78.7% and a specificity of 71.6% for early glaucoma detection.[10]

Experimental Protocols

The following is a detailed methodology for the this compound provocative test as described in the comparative study:

Patient Population: The study included patients with primary open-angle glaucoma and a control group of normal individuals.

Test Procedure:

  • Baseline Measurement: The intraocular pressure (IOP) of each participant was measured before the instillation of this compound.

  • Randomized Instillation:

    • Glaucoma patients underwent the provocative test with both 1% and 2% this compound solutions in the same eye, in a random sequence. A washout period of at least three weeks, but not more than three months, was observed between the tests.[5]

    • Normal individuals were randomly assigned to receive either the 1% or 2% this compound solution.[5]

  • Drug Administration: Two drops of the assigned this compound concentration were instilled five minutes apart in the selected eye.

  • Post-Instillation IOP Measurements: IOP was measured at 30 and 45 minutes after the first instillation.[5]

  • Definition of a Positive Test: The test was considered positive if there was an IOP rise greater than a predetermined cutoff (e.g., >3 mmHg or >4 mmHg) at either the 30 or 45-minute measurement.[5]

Tolerability: A slight burning sensation after the instillation of this compound was reported by all patients in the comparative study.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the provocative test.

Ibopamine_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_body Ciliary Body This compound This compound Epinine Epinine This compound->Epinine Hydrolysis D1_Receptor D1 Receptor Epinine->D1_Receptor Binds to Alpha_Receptor Alpha Receptor Epinine->Alpha_Receptor Binds to Adenylate_Cyclase Adenylate_Cyclase D1_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Aqueous_Production Increased Aqueous Humor Production cAMP->Aqueous_Production

Caption: Mechanism of action of this compound in the eye.

Ibopamine_Test_Workflow Start Start Measure_Baseline_IOP Measure Baseline IOP Start->Measure_Baseline_IOP Instill_this compound Instill this compound (1% or 2%) Measure_Baseline_IOP->Instill_this compound Wait Wait 30-45 minutes Instill_this compound->Wait Measure_Post_IOP Measure Post-instillation IOP Wait->Measure_Post_IOP Compare_IOP IOP Increase > Cutoff? Measure_Post_IOP->Compare_IOP Positive_Test Positive Test (Impaired Outflow) Compare_IOP->Positive_Test Yes Negative_Test Negative Test (Normal Outflow) Compare_IOP->Negative_Test No End End Positive_Test->End Negative_Test->End

Caption: Experimental workflow of the this compound provocative test.

References

Safety Operating Guide

Navigating the Disposal of Ibopamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Ibopamine, a sympathomimetic agent used in ophthalmology and investigated for congestive heart failure, understanding the correct disposal procedures is paramount.[1] This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[2][3] A primary principle is the proper segregation of waste streams to prevent environmental contamination and ensure safety. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into ecosystems, potentially harming wildlife and human health.[2][4]

Step-by-Step Disposal Protocol for this compound

Step 1: Waste Characterization

The initial and most crucial step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous.

  • Hazardous Pharmaceutical Waste: This is regulated under the Resource Conservation and Recovery Act (RCRA). A pharmaceutical is considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.

  • Non-Hazardous Pharmaceutical Waste: While not federally regulated as hazardous, this waste still requires proper disposal to prevent environmental contamination.[5]

Table 1: General Classification of Pharmaceutical Waste

Waste CategoryDescriptionExamples
RCRA Hazardous Waste Pharmaceuticals specifically listed by the EPA or exhibiting characteristics of hazardous waste (ignitable, corrosive, reactive, toxic).Certain chemotherapy agents, warfarin, some solvents used in formulations.
Non-Hazardous Waste Pharmaceuticals not meeting the criteria for RCRA hazardous waste.Most over-the-counter medications, many prescription drugs.
Controlled Substances Drugs regulated by the DEA due to potential for abuse. Disposal requires adherence to specific DEA regulations.Opioids, stimulants, sedatives.

Step 2: Segregation and Containerization

Once the waste is characterized, it must be segregated into appropriate, clearly labeled containers.

  • Hazardous Waste: Typically collected in black containers labeled "Hazardous Waste Pharmaceuticals."[2]

  • Non-Hazardous Waste: Often collected in blue or white containers.

Containers should be leak-proof and securely sealed when not in use.

Step 3: On-Site Management and Storage

Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that all personnel handling the waste are trained on the proper procedures and potential hazards.[2]

Step 4: Off-Site Disposal

The final step is the proper disposal of the accumulated waste.

  • Licensed Waste Hauler: Engage a certified pharmaceutical waste vendor for transportation and disposal. These companies are equipped to handle both hazardous and non-hazardous pharmaceutical waste in compliance with all regulations.

  • Incineration: This is the most common and recommended disposal method for pharmaceutical waste, as it effectively destroys the active pharmaceutical ingredients.[2][5]

  • Take-Back Programs: For smaller quantities or unused medications from clinical settings, pharmaceutical take-back programs may be an option.[3][6][7]

Under no circumstances should this compound or any other pharmaceutical waste be disposed of in a landfill without prior treatment, such as incineration.[5]

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal or degradation of this compound. The recommended procedure is to follow the general guidelines for pharmaceutical waste management outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ibopamine_Disposal_Workflow cluster_start cluster_characterization Waste Characterization cluster_decision Hazardous Determination cluster_hazardous_path Hazardous Waste Pathway cluster_nonhazardous_path Non-Hazardous Waste Pathway start This compound Waste Generated characterize Characterize Waste (Consult SDS/EHS) start->characterize is_hazardous Is it RCRA Hazardous? characterize->is_hazardous segregate_hazardous Segregate into Black Container is_hazardous->segregate_hazardous Yes segregate_nonhazardous Segregate into Blue/White Container is_hazardous->segregate_nonhazardous No store_hazardous Secure On-Site Storage segregate_hazardous->store_hazardous dispose_hazardous Dispose via Licensed Hazardous Waste Vendor (Incineration) store_hazardous->dispose_hazardous store_nonhazardous Secure On-Site Storage segregate_nonhazardous->store_nonhazardous dispose_nonhazardous Dispose via Licensed Pharmaceutical Waste Vendor (Incineration Recommended) store_nonhazardous->dispose_nonhazardous

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion

While specific disposal instructions for this compound are not widely published, adherence to general principles of pharmaceutical waste management provides a robust framework for its safe and compliant disposal. The key steps of waste characterization, proper segregation, secure storage, and the use of a licensed disposal vendor are essential for protecting laboratory personnel and the environment. Always consult with your institution's EHS department to ensure compliance with all applicable federal, state, and local regulations.

References

Personal protective equipment for handling Ibopamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ibopamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure research environment.

Quantitative Data Summary

While specific Occupational Exposure Limits (OELs) for this compound have not been formally established by regulatory agencies, a qualitative risk assessment based on available toxicological data indicates that the substance is of low systemic and local toxicity.[1] However, due to the lack of definitive quantitative data, a conservative approach to handling is recommended. Researchers should handle this compound as a potentially hazardous compound, minimizing exposure through engineering controls, personal protective equipment, and safe handling practices.

ParameterValueSource
Occupational Exposure Limit (OEL) Not EstablishedN/A
Acute Toxicity (Oral) Low Toxicity[1]Published Research
Local Toxicity (Ocular) Low Toxicity[1]Published Research
Carcinogenicity Not identified as a carcinogen.IARC, NTP, OSHA
Experimental Protocols: Safe Handling and Operations

1. Engineering Controls:

  • Work with this compound powder in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

  • Use a dedicated and clearly labeled area for handling and weighing this compound.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile gloves. Given that related compounds can cause skin sensitization, consider double-gloving.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

3. Procedural Steps for Handling:

  • Before handling, review the available safety information and have a clear plan for the experiment.

  • Avoid creating dust when handling the solid form of this compound.

  • Clean all spills promptly and thoroughly according to the emergency procedures outlined below.

  • Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating or drinking.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of this compound waste through an approved chemical waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • It is recommended that this compound waste be sent for incineration by a licensed facility.

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek medical attention if irritation or a rash develops.

2. In Case of Eye Contact:

  • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

3. In Case of Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

5. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department immediately.

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling this compound and responding to emergencies.

Ibopamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_review Review Safety Info prep_ppe Don PPE prep_review->prep_ppe prep_setup Set Up Fume Hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Ibopamine_Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs exposure_skin Skin Contact spill->exposure_skin exposure_eye Eye Contact spill->exposure_eye exposure_inhale Inhalation spill->exposure_inhale exposure_ingest Ingestion spill->exposure_ingest spill_evacuate Evacuate Area spill->spill_evacuate Wash with Soap & Water Wash with Soap & Water exposure_skin->Wash with Soap & Water Flush with Water Flush with Water exposure_eye->Flush with Water Move to Fresh Air Move to Fresh Air exposure_inhale->Move to Fresh Air Rinse Mouth Rinse Mouth exposure_ingest->Rinse Mouth spill_ppe Don PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_clean Clean Up spill_contain->spill_clean spill_dispose Dispose of Waste spill_clean->spill_dispose Seek Medical Attention Seek Medical Attention Wash with Soap & Water->Seek Medical Attention Flush with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Emergency response procedures for this compound exposure and spills.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibopamine
Reactant of Route 2
Ibopamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.